4-Methylpiperidin-1-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-methylpiperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-6-2-4-8(7)5-3-6/h6H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQUHQKVINDTPNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395685 | |
| Record name | 4-methylpiperidin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19107-42-7 | |
| Record name | 4-methylpiperidin-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00395685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Methylpiperidin-1-amine
Introduction: The Significance of 4-Methylpiperidin-1-amine in Modern Drug Discovery
This compound is a crucial heterocyclic building block in the landscape of contemporary pharmaceutical research and development. Its substituted piperidine scaffold is a prevalent motif in a wide array of biologically active molecules, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility, metabolic stability, and oral bioavailability. The presence of the N-amino group provides a key reactive handle for the facile introduction of diverse functionalities, enabling the exploration of vast chemical space in the quest for novel therapeutics. This guide provides an in-depth exploration of the principal synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methodologies for researchers, scientists, and drug development professionals.
Primary Synthesis Pathway: N-Nitrosation of 4-Methylpiperidine and Subsequent Reduction
The most established and widely applicable route to this compound proceeds through a two-step sequence involving the N-nitrosation of the readily available starting material, 4-methylpiperidine, to form the intermediate 1-nitroso-4-methylpiperidine, followed by its reduction to the target primary amine. This pathway is favored for its reliability and scalability.
Step 1: N-Nitrosation of 4-Methylpiperidine
The initial step involves the electrophilic addition of a nitrosonium ion (NO⁺) to the secondary amine of the 4-methylpiperidine ring. The nitrosonium ion is typically generated in situ from sodium nitrite under acidic conditions.
Mechanism of N-Nitrosation:
Under acidic conditions, sodium nitrite (NaNO₂) is protonated to form nitrous acid (HNO₂). Further protonation of nitrous acid leads to the formation of a nitrosonium ion and water.[1] The lone pair of electrons on the nitrogen atom of 4-methylpiperidine then attacks the electrophilic nitrosonium ion, forming an N-nitrosammonium intermediate. Subsequent deprotonation by a weak base, such as water, yields the stable N-nitrosamine, 1-nitroso-4-methylpiperidine.[1]
Figure 1: Mechanism of N-Nitrosation of 4-Methylpiperidine.
Experimental Protocol: Synthesis of 1-Nitroso-4-methylpiperidine
-
Materials:
-
4-Methylpiperidine
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C, dissolve 4-methylpiperidine (1.0 eq) in water.
-
Slowly add concentrated hydrochloric acid dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
Prepare a solution of sodium nitrite (1.1 eq) in water and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains between 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully neutralize the mixture by the slow addition of saturated aqueous sodium bicarbonate solution until the pH is approximately 8-9.
-
Extract the aqueous layer with dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-nitroso-4-methylpiperidine, which can be purified further by vacuum distillation or column chromatography if necessary.
-
Step 2: Reduction of 1-Nitroso-4-methylpiperidine
The reduction of the N-nitroso group to a primary amino group is the final and critical step in this pathway. Several reducing agents can be employed, with the choice often depending on scale, available equipment, and desired selectivity.
This is a classical and robust method for the reduction of nitrosamines.[2]
Mechanism of Zinc/Acetic Acid Reduction:
The reduction with zinc in acetic acid is a heterogeneous reaction that proceeds through a series of single-electron transfers (SET) from the surface of the zinc metal to the nitroso group.[3][4] The acetic acid serves as a proton source. The reaction is believed to involve the formation of a hydroxylamine intermediate, which is further reduced to the corresponding hydrazine (in this case, this compound).
Figure 2: Simplified Mechanism of Zinc/Acetic Acid Reduction.
Experimental Protocol: Zinc/Acetic Acid Reduction
-
Materials:
-
1-Nitroso-4-methylpiperidine
-
Zinc dust (activated)
-
Glacial Acetic Acid
-
Diethyl ether or Dichloromethane
-
Aqueous Sodium Hydroxide (NaOH) solution
-
Anhydrous potassium carbonate (K₂CO₃)
-
-
Procedure:
-
In a round-bottom flask, suspend activated zinc dust (3.0-5.0 eq) in a mixture of water and acetic acid.
-
Cool the suspension in an ice bath and slowly add a solution of 1-nitroso-4-methylpiperidine (1.0 eq) in acetic acid, maintaining the internal temperature below 20 °C.
-
After the addition, allow the reaction to stir at room temperature for several hours or until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture to remove excess zinc and zinc salts.
-
Carefully basify the filtrate with a concentrated aqueous solution of sodium hydroxide to a pH > 12, keeping the mixture cool in an ice bath.
-
Extract the aqueous layer with a suitable organic solvent such as diethyl ether or dichloromethane (3 x volume).
-
Combine the organic extracts, dry over anhydrous potassium carbonate, filter, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation.
-
Catalytic hydrogenation offers a cleaner and often higher-yielding alternative to metal-acid reductions, particularly for larger-scale syntheses.[5]
Mechanism of Catalytic Hydrogenation:
The N-nitroso group is reduced over a heterogeneous catalyst, typically palladium on carbon (Pd/C), in the presence of hydrogen gas. The reaction proceeds on the surface of the catalyst, where hydrogen is adsorbed and cleaves the N-N and N-O bonds, followed by the addition of hydrogen atoms to form the primary amine. A potential side reaction is the hydrogenolysis of the N-N bond, which would lead to the formation of 4-methylpiperidine. Careful control of reaction conditions is necessary to maximize the yield of the desired product.[5]
Experimental Protocol: Catalytic Hydrogenation
-
Materials:
-
1-Nitroso-4-methylpiperidine
-
Palladium on carbon (5-10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen source (gas cylinder or balloon)
-
Hydrogenation apparatus
-
-
Procedure:
-
Dissolve 1-nitroso-4-methylpiperidine (1.0 eq) in a suitable solvent such as ethanol or methanol in a hydrogenation flask.
-
Carefully add the Pd/C catalyst (typically 5-10 mol%) to the solution under an inert atmosphere.
-
Seal the reaction vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-5 atm) and stir the mixture vigorously at room temperature.
-
Monitor the reaction progress by hydrogen uptake or by TLC/GC-MS analysis of aliquots.
-
Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to afford the crude this compound, which can be purified by vacuum distillation.
-
| Method | Reagents | Conditions | Advantages | Disadvantages |
| Zinc/Acetic Acid | Zinc dust, Acetic Acid | Room temperature | Inexpensive, robust, no special equipment required. | Generates significant metal waste, workup can be tedious. |
| Catalytic Hydrogenation | H₂, Pd/C | Room temperature, 1-5 atm H₂ | High yields, clean reaction, scalable. | Requires specialized hydrogenation equipment, potential for N-N bond cleavage. |
Alternative Synthesis Pathway: Reductive Amination of 4-Methylpiperidone
An alternative, though less commonly reported, approach to this compound involves the reductive amination of 4-methylpiperidone with a hydrazine equivalent. This pathway would ideally proceed via the formation of a hydrazone intermediate, followed by its reduction.
Conceptual Pathway:
The carbonyl group of 4-methylpiperidone would first react with hydrazine hydrate to form the corresponding hydrazone. Subsequent reduction of the C=N double bond of the hydrazone would yield the target 1-amino-4-methylpiperidine. This is conceptually similar to the Wolff-Kishner reduction, but the goal is the reduction of the imine-like bond rather than the complete removal of the carbonyl functionality.[6][7]
Figure 3: Conceptual Pathway for Reductive Amination.
Discussion of Feasibility:
While the formation of the hydrazone is a standard reaction, the selective reduction of the hydrazone to the corresponding hydrazine can be challenging. Standard Wolff-Kishner conditions (strong base and high heat) would lead to the formation of 4-methylpiperidine (the alkane product).[6][7] Milder reducing agents, such as sodium borohydride or catalytic hydrogenation under controlled conditions, would need to be employed. However, specific literature precedence for this transformation to yield this compound is scarce, making the N-nitrosation/reduction pathway the more reliable and recommended approach.
Conclusion and Field-Proven Insights
For the synthesis of this compound, the two-step pathway involving N-nitrosation of 4-methylpiperidine followed by reduction stands as the most robust and well-documented method. While the zinc/acetic acid reduction is a viable option for smaller-scale laboratory synthesis due to its simplicity and low cost, catalytic hydrogenation is generally preferred for its cleaner reaction profile, higher yields, and scalability, making it more suitable for industrial and drug development applications. The choice of reduction method should be guided by the available resources, the desired scale of the synthesis, and the purity requirements of the final product. The reductive amination of 4-methylpiperidone remains a theoretically plausible but less explored route that would require significant optimization to be a practical alternative. As with any synthesis involving potent intermediates, appropriate safety precautions should be taken, particularly during the handling of N-nitrosamines, which are potential carcinogens.
References
- Google Patents. (n.d.). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
-
PubChem. (n.d.). 1-Amino-4-methylpiperazine. Retrieved from [Link]
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JoVE. (2023, April 30). 2° Amines to N-Nitrosamines: Reaction with NaNO2. Retrieved from [Link]
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PubMed. (2007, March 22). N-nitrosation of amines by NO2 and NO: a theoretical study. Retrieved from [Link]
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ACS Publications. (2021, January 21). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. Retrieved from [Link]
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RSC Publishing. (n.d.). The chemistry of nitroso-compounds. Part 15. Formation of N-nitrosamines in solution from gaseous nitric oxide in the presence of iodine. Retrieved from [Link]
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Sciencemadness Discussion Board. (2020, December 25). Reduction mechanism. Retrieved from [Link]
- Google Patents. (n.d.). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
-
Wordpress. (n.d.). Stoichiometric Zn or Fe Metal Reduction. Retrieved from [Link]
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Pharmaguideline. (n.d.). Wolff Kishner Reduction. Retrieved from [Link]
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Cardiff University. (n.d.). Hydrogen Radical Detection in Catalytic Hydrogenation Reactions: Background C‐H Activation in Solvents. Retrieved from [Link]
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PubChem. (n.d.). 1-Amino-4-methylpiperazine. Retrieved from [Link]
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Wikipedia. (n.d.). Wolff–Kishner reduction. Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Wolff-Kishner Reduction. Retrieved from [Link]
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YouTube. (2022, June 1). Nitro to amine reduction by activated zinc. Retrieved from [Link]
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PubMed. (n.d.). Comparative metabolism of N-nitrosopiperidine and N-nitrosopyrrolidine by rat liver and esophageal microsomes and cytochrome P450 2A3. Retrieved from [Link]
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YouTube. (2021, November 8). Wolff-Kishner Reduction. Retrieved from [Link]
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YouTube. (2020, June 23). Wolff Kishner Reduction Mechanism. Retrieved from [Link]
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Cardiff University. (n.d.). Hydrogen Radical Detection in Catalytic Hydrogenation Reactions: Background C‐H Activation in Solvents. Retrieved from [Link]
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SpectraBase. (n.d.). 1-Amino-4-methylpiperazine. Retrieved from [Link]
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Sciencemadness Discussion Board. (2008, October 31). Reductions of Nitro groups with Zn and acid. Retrieved from [Link]
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PubChem. (n.d.). N-Nitrosopiperidine. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid. Retrieved from [Link]
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ResearchGate. (2018, November 1). Is there any synthesis method available for the preparation of 1-Amino Piperazine?. Retrieved from [Link]
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Chemistry LibreTexts. (2025, February 24). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
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ResearchGate. (n.d.). Scheme 3. Reactions of compound 4 with hydrazine hydrate, phenylhydrazine, cyclohexylamine and piperidine. Retrieved from [Link]
-
ResearchGate. (2025, October 30). Managing n-nitrosopiperazine and dinitrosopiperazine. Retrieved from [Link]
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PubMed. (2013, April 2). Kinetics of N-nitrosopiperazine formation from nitrite and piperazine in CO2 capture. Retrieved from [Link]
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ResearchGate. (2025, August 9). Kinetics of N-Nitrosopiperazine Formation from Nitrite and Piperazine in CO2 Capture. Retrieved from [Link]
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ResearchGate. (2025, August 7). Synthesis, Characterization of new Hydrazone derivatives containing heterocyclic meioty. Retrieved from [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 4-Methylpiperidin-1-amine
Introduction: Navigating a Niche Chemical Landscape
4-Methylpiperidin-1-amine is a substituted heterocyclic amine featuring a piperidine core, a foundational structure in medicinal chemistry. Its unique arrangement, with a methyl group at the 4-position and an amino group on the ring nitrogen (N-amino), distinguishes it from its more commonly documented isomers, 1-methylpiperidin-4-amine and 4-methylpiperidine. While direct experimental data for this compound is sparse in publicly available literature, its structural motifs suggest significant potential as a versatile building block in drug discovery and organic synthesis.[1]
This guide provides a comprehensive analysis of the anticipated physicochemical properties of this compound. By leveraging established principles of physical organic chemistry and drawing expert comparisons with its well-characterized isomers and analogs, we will construct a robust profile for this molecule. This document is intended for researchers, scientists, and drug development professionals, offering both predicted data and the experimental frameworks required for its empirical validation.
Molecular and Structural Characteristics
The precise placement of functional groups is paramount to a molecule's function. This compound's structure consists of a saturated six-membered nitrogen heterocycle (piperidine) substituted with a methyl group on the fourth carbon and an amine on the first position (the piperidine nitrogen).
-
IUPAC Name: this compound
-
Molecular Formula: C₆H₁₄N₂
-
Molecular Weight: 114.19 g/mol [2]
-
CAS Number: A unique CAS number for this specific structure is not readily found in major databases, which often contain entries for its isomers like 1-methylpiperidin-4-amine (CAS: 41838-46-4)[2] and 4-methylpiperidine (CAS: 626-58-4).[3]
Caption: Molecular structure of this compound.
Predicted Physicochemical Data
In the absence of direct experimental values, physicochemical properties can be predicted using computational models. These predictions are invaluable for initial screening and experimental design. The following table summarizes key computed properties, with values for the isomer 1-methylpiperidin-4-amine provided for comparison.
| Property | Predicted Value (this compound) | Comparative Value (1-Methylpiperidin-4-amine) | Significance in Drug Development |
| LogP (Octanol/Water Partition Coefficient) | ~0.4 | -0.1[2] | Measures lipophilicity, affecting absorption and membrane permeability.[4] |
| Boiling Point | ~155-165 °C | 62-64 °C (at 1 mmHg)[5] | Defines physical state and purification conditions (e.g., distillation). |
| pKa (Basicity) | pKa₁: ~7.5 (N-amino), pKa₂: ~10.5 (Ring N) | ~10.0 | Governs ionization state at physiological pH, impacting solubility and receptor binding.[6] |
| Water Solubility | Predicted to be soluble | Miscible/Soluble | Crucial for formulation and bioavailability.[7] |
Spectroscopic Profile (Anticipated)
The structural identity of a novel compound is unequivocally established through spectroscopic analysis. Based on its functional groups and structural analogs, the following spectral characteristics are anticipated for this compound.
¹H NMR Spectroscopy
-
N-NH₂ Protons: A broad singlet, integrating to 2H, exchangeable with D₂O. Its chemical shift would be concentration and solvent-dependent.
-
Piperidine Ring Protons: Complex multiplets between ~1.0 and ~3.0 ppm. The axial and equatorial protons on each carbon will be diastereotopic, leading to complex splitting patterns.
-
CH-CH₃ Proton: A multiplet signal for the single proton at the C4 position.
-
C-CH₃ Protons: A doublet at approximately 0.9 ppm, integrating to 3H.
¹³C NMR Spectroscopy
-
Piperidine Carbons: Four distinct signals are expected for the piperidine ring carbons, likely in the range of 25-55 ppm.
-
Methyl Carbon: A signal in the aliphatic region, typically around 15-22 ppm.
FT-IR Spectroscopy
-
N-H Stretching: The primary amine (N-NH₂) will exhibit two characteristic medium-to-weak bands in the 3300-3400 cm⁻¹ region. Secondary amines like piperidine typically show a single, narrow peak in this region.[8]
-
C-H Stretching: Strong bands just below 3000 cm⁻¹ corresponding to the aliphatic C-H bonds of the piperidine ring and methyl group.
-
N-H Bending: A scissoring vibration for the primary amine is expected around 1600 cm⁻¹.
Mass Spectrometry
-
Molecular Ion (M⁺): An ion peak at m/z = 114, corresponding to the molecular weight.
-
Fragmentation: Characteristic fragmentation patterns would involve the loss of the amino group (-NH₂) or cleavage of the piperidine ring.
Key Parameters for Drug Development
Basicity and pKa
The molecule possesses two basic nitrogen centers: the exocyclic primary amine and the endocyclic tertiary amine. The pKa of a molecule is a critical determinant of its behavior in biological systems.[6]
-
Endocyclic Nitrogen: The piperidine ring nitrogen is expected to be the more basic site. Its conjugate acid is stabilized by the alkyl structure. For comparison, the pKa of the conjugate acid of piperidine itself is ~11.[6] The methyl group at the 4-position should have a minimal electronic effect on this basicity.
-
Exocyclic N-Amino Nitrogen: Hydrazine and its derivatives are generally less basic than simple amines. This is due to the inductive effect of the adjacent nitrogen atom. Therefore, the pKa of the conjugate acid of the N-amino group is predicted to be significantly lower, likely around 7-8.
This dual-basic nature means the molecule's ionization state will change significantly across the physiological pH range, which can be strategically exploited in drug design to modulate solubility and cell permeability.
Lipophilicity (LogP/LogD)
Lipophilicity, often expressed as LogP, is a measure of a compound's partitioning between an oily (n-octanol) and an aqueous phase.[9] It is a cornerstone of the "Rule of Five," which predicts the druglikeness of a molecule.[4]
-
Predicted LogP: The calculated LogP is slightly positive, suggesting a relatively balanced hydrophilic-lipophilic character. The presence of two amine groups provides hydrophilicity, while the C6 hydrocarbon skeleton provides lipophilicity.
-
LogD vs. LogP: Because this compound is basic, its partitioning is pH-dependent. LogD (the distribution coefficient) is used to describe lipophilicity at a specific pH.[4] At acidic pH, the molecule will be protonated and more water-soluble (lower LogD). At basic pH, it will be in its neutral form and more lipid-soluble (LogD approaches LogP).
Proposed Synthesis and Reactivity
A plausible and efficient synthesis can be designed by modifying the parent 4-methylpiperidine structure. This common synthetic strategy involves N-nitrosation followed by a reduction step.[10]
Caption: Proposed two-step synthesis of this compound.
The resulting N-amino group is a versatile chemical handle. It can readily react with aldehydes and ketones to form hydrazones (a type of Schiff base), serving as a key step in the elaboration of more complex molecular architectures.[11]
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not available, the safety profiles of its isomers provide a reliable proxy.
-
Hazards: Compounds of this class are typically corrosive and can cause severe skin burns and eye damage.[12] They may also be harmful if inhaled or swallowed.[13] The material is likely combustible.[7]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7] Keep away from heat, sparks, and open flames.[14]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] These compounds can be sensitive to air and light, so storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.[7][15]
Experimental Protocols
To move from prediction to empirical fact, rigorous experimental validation is necessary. The following protocols outline standard procedures for determining key physicochemical properties.
Protocol: Determination of pKa by Potentiometric Titration
This method measures the pH of a solution as a titrant of known concentration is added, allowing for the determination of the acid dissociation constant.
-
Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water.
-
Calibration: Calibrate a pH meter using standard buffer solutions (pH 4.0, 7.0, and 10.0).
-
Titration: Place the solution in a jacketed beaker to maintain a constant temperature (25 °C). Place the calibrated pH electrode and a magnetic stirrer in the solution. Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl), adding the titrant in small, precise increments (e.g., 0.1 mL).
-
Data Collection: Record the pH after each addition of titrant. Continue well past the equivalence points.
-
Analysis: Plot pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Since there are two basic sites, two equivalence points and two pKa values will be observed.
Protocol: Determination of LogP by Shake-Flask Method
This is the traditional and most reliable method for measuring the partition coefficient.[9]
-
Phase Preparation: Prepare a mutually saturated system of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer at pH 7.4). Allow the two phases to be in contact for at least 24 hours to ensure saturation.
-
Sample Preparation: Prepare a stock solution of this compound in the aqueous buffer at a known concentration (e.g., 1 mg/mL).
-
Partitioning: In a separatory funnel, combine a known volume of the n-octanol (e.g., 10 mL) and the aqueous sample solution (e.g., 10 mL).
-
Equilibration: Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow the compound to partition between the two phases. Allow the layers to separate completely.
-
Analysis: Carefully separate the two layers. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous]).
Caption: Workflow for experimental LogP determination.
Conclusion
This compound represents a molecule of significant interest, yet one that remains underexplored in the scientific literature. This guide has established a robust, predictive framework for its physicochemical properties by integrating computational data with expert analysis of its structural analogs. The provided protocols offer a clear path for the empirical validation of these predictions. For researchers in medicinal chemistry and drug development, this compound holds promise as a novel scaffold, and this document serves as a foundational resource for unlocking its potential.
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Thermo Fisher Scientific. (2016, October 18). Safety Data Sheet: 4-Methylpiperazin-1-amine. 7
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An In-depth Technical Guide to 4-Methylpiperidin-1-amine: Identification, Characterization, and Application
Introduction: The Strategic Importance of 4-Methylpiperidin-1-amine in Modern Drug Discovery
In the landscape of pharmaceutical and medicinal chemistry, the piperidine scaffold stands as a cornerstone of molecular design, particularly for agents targeting the Central Nervous System (CNS). Within this privileged class of structures, this compound (also known as 1-methylpiperidin-4-amine) has emerged as a versatile and highly valuable building block. Its strategic combination of a tertiary amine within the piperidine ring and a primary amine at the 4-position provides a unique platform for synthetic elaboration, enabling the creation of diverse chemical libraries with finely-tuned pharmacological profiles.[1]
This technical guide offers an in-depth exploration of this compound, tailored for researchers, scientists, and drug development professionals. We will move beyond a simple recitation of facts to provide a cohesive understanding of its identification, analytical characterization, and practical application, grounded in the principles of scientific integrity and field-proven insights. The protocols and data presented herein are designed to serve as a self-validating system for the unambiguous identification and confident use of this critical synthetic intermediate.
Part 1: Core Identification and Physicochemical Properties
The unambiguous identification of any chemical entity is the bedrock of reproducible and reliable research. For this compound, the primary identifier is its Chemical Abstracts Service (CAS) number.
Definitive Chemical Identifiers
A clear and consistent identification of this compound is paramount for regulatory compliance, procurement, and accurate scientific communication. The following table summarizes its key identifiers.
| Identifier | Value | Source(s) |
| CAS Number | 41838-46-4 | [2][3][4] |
| IUPAC Name | 1-methylpiperidin-4-amine | [3] |
| Molecular Formula | C₆H₁₄N₂ | [3][4] |
| Molecular Weight | 114.19 g/mol | [3][4] |
| Synonyms | 4-Amino-1-methylpiperidine, N-Methyl-4-aminopiperidine | [1][4] |
Physicochemical Characteristics
Understanding the physical properties of this compound is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value | Source(s) |
| Appearance | Clear colorless to light orange/yellow liquid | [4] |
| Boiling Point | 62-64 °C at 1 mm Hg | [4] |
| Density | 0.91 g/cm³ | [4] |
| Storage Temperature | 2–8 °C under inert gas (Nitrogen or Argon) | [4] |
Part 2: Analytical Characterization: A Multi-Technique Approach to Structural Verification
Confident utilization of this compound in a synthetic workflow necessitates rigorous analytical confirmation of its structure and purity. The following section details validated protocols for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules.
¹H NMR Spectroscopy Protocol
-
Objective: To confirm the proton environment of this compound.
-
Methodology:
-
Sample Preparation: Prepare a solution of approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
-
Referencing: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field spectrometer. Standard acquisition parameters are typically sufficient.
-
-
Expected Spectral Features: The ¹H NMR spectrum is expected to show distinct signals corresponding to the N-methyl group, the piperidine ring protons (axial and equatorial), and the methine proton at the C4 position. The amine protons may appear as a broad singlet and their chemical shift can be concentration-dependent.
¹³C NMR Spectroscopy and DEPT Protocol
-
Objective: To identify all unique carbon environments within the molecule and determine the number of attached protons for each carbon.
-
Methodology:
-
Sample Preparation: A more concentrated sample (50-100 mg in 0.6-0.7 mL of deuterated solvent) is often preferred for ¹³C NMR to obtain a good signal-to-noise ratio in a reasonable time.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This simplifies the spectrum to a series of singlets, one for each unique carbon atom.
-
DEPT Experiments: Perform DEPT-90 and DEPT-135 experiments. The DEPT-90 spectrum will only show signals for CH carbons. The DEPT-135 spectrum will show positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons are absent in all DEPT spectra.
-
-
Expected Spectral Features: The ¹³C NMR spectrum will display signals for the N-methyl carbon, the carbons of the piperidine ring, and the C4 carbon bearing the amino group. The chemical shifts will be characteristic of their respective electronic environments.
Visualizing the Analytical Workflow
Caption: A generalized workflow for the comprehensive analytical characterization of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.
-
Objective: To confirm the presence of N-H and C-N bonds.
-
Methodology:
-
Sample Preparation: As this compound is a liquid, the simplest method is to prepare a neat sample. A drop of the liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.
-
Acquisition: Acquire the spectrum over the standard mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be run first.
-
-
Expected Spectral Features:
-
N-H stretch: A primary amine (NH₂) typically shows two bands in the region of 3500-3300 cm⁻¹.
-
C-H stretch: Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.
-
N-H bend: A scissoring vibration for the primary amine is expected around 1650-1580 cm⁻¹.
-
C-N stretch: Aliphatic amine C-N stretching bands are typically found in the 1250-1020 cm⁻¹ region.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.
-
Objective: To determine the molecular weight and analyze the fragmentation pattern.
-
Methodology (Electron Ionization - EI):
-
Sample Introduction: The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Standard electron ionization at 70 eV is typically used.
-
-
Expected Spectral Features:
-
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 114) should be observed. For amines, the molecular ion peak is typically an odd number, consistent with the nitrogen rule.
-
Fragmentation: The predominant fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the cleavage of a C-C bond adjacent to the nitrogen atom. The loss of the largest alkyl group is favored. A common fragment would be the loss of a propyl radical from the piperidine ring, leading to a significant fragment ion.
-
Part 3: Synthesis and Application in Drug Development
This compound is not typically an end-product but rather a crucial intermediate. Its value lies in its ability to be incorporated into larger, more complex molecules with therapeutic potential.
Synthetic Pathways
A common laboratory-scale synthesis of this compound involves the reductive amination of 1-methyl-4-piperidone.
Caption: A simplified schematic of the reductive amination pathway to synthesize this compound.
This process involves the reaction of the ketone with an amine source, such as ammonia or an ammonium salt, to form an intermediate imine or enamine, which is then reduced in situ to the desired amine.
Application in CNS Drug Discovery: The Case of Atypical Antipsychotics
The 1-methylpiperidin-4-amine scaffold is a key structural feature in a number of CNS-active agents, particularly atypical antipsychotics that target dopamine and serotonin receptors.[5] One prominent example where a substituted piperidine is central to the pharmacophore is the drug Risperidone.[6][7][8][9] While the synthesis of Risperidone itself is a multi-step process, this compound and its derivatives serve as critical starting materials for constructing the piperidine moiety that is essential for its biological activity.[6][9] The primary amine provides a reactive handle for coupling with other parts of the target molecule, while the N-methylated piperidine ring influences solubility, basicity, and receptor binding affinity.
Part 4: Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize that robust scientific outcomes are built on a foundation of safety. This compound is a flammable and corrosive liquid that requires careful handling.[2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[10] Work should be conducted in a well-ventilated chemical fume hood.[10]
-
Handling: Avoid contact with skin, eyes, and clothing.[2] Keep away from heat, sparks, open flames, and other ignition sources.[2] Use non-sparking tools and take precautionary measures against static discharge.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon).[4][10]
-
In Case of Exposure:
-
Skin Contact: Immediately remove contaminated clothing and rinse the skin with plenty of water.[10]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[10]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.[10]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]
-
Conclusion
This compound is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined physicochemical properties, coupled with a comprehensive suite of analytical techniques for its unambiguous identification, provide the necessary foundation for its effective use. The protocols and data presented in this guide are intended to empower researchers to confidently integrate this valuable building block into their synthetic workflows, accelerating the discovery and development of novel therapeutics for challenging neurological disorders. By adhering to the principles of rigorous characterization and safe handling, the scientific community can continue to leverage the unique advantages offered by the this compound scaffold.
References
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Pharmaffiliates. (2020, May 19). RISPERIDONE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. [Link]
-
Kim, D. M., et al. (2005). An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist. Archives of Pharmacal Research, 28(9), 995-998. [Link]
-
TCI Europe N.V. (2024, December 10). SAFETY DATA SHEET: 4-Amino-1-methylpiperidine. [Link]
-
Yonsei University. (2005, September 30). An efficient synthesis of risperidone via stille reaction: Antipsychotic, 5-HT2, and dopamine-D2-antagonist. [Link]
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Semantic Scholar. (2005). An efficient synthesis of risperidonevia stille reaction: Antipsychotic, 5-HT2, and dopamine-D2-antagonist. [Link]
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The Pharma Innovation Journal. (2021, October 16). Synthesis of related substances of antipsychotic drug Risperidone. [Link]
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PubChem. 4-Amino-1-methylpiperidine. National Center for Biotechnology Information. [Link]
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Spectroscopic data analysis of 4-Methylpiperidin-1-amine (NMR, IR, Mass Spec)
Foreword: The Imperative of Structural Elucidation
Molecular Structure and Conformational Dynamics
4-Methylpiperidin-1-amine (C₆H₁₄N₂) possesses a piperidine ring, which preferentially adopts a chair conformation to minimize steric and torsional strain. The key structural features influencing its spectroscopic signature are:
-
Piperidine Ring: A six-membered saturated heterocycle.
-
Methyl Group: Located at the C4 position, it can exist in either an axial or a more stable equatorial position.
-
Amino Group: Attached to the ring nitrogen (N1), introducing a primary amine functionality (-NH₂).
The conformational equilibrium of the piperidine ring is a critical consideration, particularly for NMR analysis.[1][2] The protons on the ring carbons (C2, C3, C5, C6) are diastereotopic, meaning the axial and equatorial protons on the same carbon are chemically non-equivalent and will exhibit different chemical shifts and coupling constants.
Diagram 1: Molecular Structure of this compound
A 2D representation of this compound with atoms numbered for spectral assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide essential, complementary information.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides detailed information about the number of different types of protons, their chemical environments, and their connectivity.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O). The choice of solvent is critical; CDCl₃ is standard, while D₂O can be used to confirm exchangeable protons (N-H).
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: ~12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0.00 ppm).
Predicted ¹H NMR Data and Interpretation
The spectrum is predicted to be complex due to the rigid chair conformation and the diastereotopic nature of the ring protons.
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~2.8 - 3.0 | m (ddd) | 2H | H-C2eq, H-C6eq | Equatorial protons adjacent to the N1-amine are deshielded. They exhibit geminal, axial-equatorial, and equatorial-equatorial couplings. |
| ~2.4 - 2.6 | m (ddd) | 2H | H-C2ax, H-C6ax | Axial protons adjacent to the N1-amine are typically more shielded than their equatorial counterparts. They show large axial-axial couplings. |
| ~2.5 - 2.7 | br s | 2H | -NH₂ | The chemical shift is highly variable and depends on concentration and solvent.[3] The signal will disappear upon D₂O exchange. The broadness is due to quadrupole broadening from the ¹⁴N nucleus and chemical exchange. |
| ~1.6 - 1.8 | m | 2H | H-C3eq, H-C5eq | Equatorial protons at the C3/C5 positions. |
| ~1.4 - 1.5 | m | 1H | H-C4 | The methine proton at C4, coupled to the adjacent methylene protons and the methyl protons. |
| ~1.0 - 1.2 | m (q) | 2H | H-C3ax, H-C5ax | Axial protons at the C3/C5 positions, expected to be upfield due to shielding effects. |
| ~0.9 | d | 3H | -CH₃ | The methyl group protons are coupled to the C4 proton, resulting in a doublet. Its upfield shift is characteristic of an aliphatic methyl group. A similar methyl group in 4-methylpiperidine appears at 0.911 ppm.[4] |
¹³C NMR Spectral Analysis
¹³C NMR spectroscopy details the carbon skeleton of the molecule. Due to the plane of symmetry passing through C4 and N1, only four distinct signals are expected for the ring carbons, plus one for the methyl group.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.
-
Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled sequence (e.g., zgpg30).
-
Spectral Width: ~200-220 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 512-2048, as the ¹³C nucleus is much less sensitive than ¹H.
-
-
Data Processing: Process the data similarly to the ¹H spectrum, referencing the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Predicted ¹³C NMR Data and Interpretation
| Predicted δ (ppm) | Assignment | Rationale |
| ~55 - 60 | C2, C6 | These carbons are directly attached to the ring nitrogen (N1) and are significantly deshielded. In N-methylpiperidine, these carbons appear around 56.8 ppm.[1] The N-amino group is expected to have a similar electronic effect. |
| ~34 - 38 | C3, C5 | Aliphatic carbons beta to the nitrogen atom. In 4-methylpiperidine, these carbons are observed at 35.1 ppm.[5] |
| ~30 - 33 | C4 | The methine carbon bearing the methyl group. Its chemical shift is influenced by the substituent and its position in the ring. |
| ~22 - 24 | -CH₃ | The methyl carbon, typically found in the upfield region of the spectrum. The corresponding carbon in 4-methylpiperidine is at 22.8 ppm.[5] Quaternary carbons often show lower intensity in proton-decoupled spectra.[6] |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt (NaCl or KBr) plates.
-
KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) and press it into a transparent pellet.
-
ATR: Use an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.
-
-
Instrument Setup: Acquire the spectrum using an FTIR (Fourier Transform Infrared) spectrometer.
-
Acquisition: Scan the mid-IR range (4000 cm⁻¹ to 400 cm⁻¹). Perform a background scan first, then the sample scan.
-
Data Processing: The resulting spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
Predicted IR Data and Interpretation
The IR spectrum of this compound will be dominated by features characteristic of a primary aliphatic amine.[7][8]
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3400 - 3250 | Medium | N-H Asymmetric & Symmetric Stretch | Key Diagnostic Peak: The presence of two distinct bands in this region is definitive proof of a primary amine (-NH₂).[3][7] Secondary amines show only one peak, and tertiary amines show none. |
| 2950 - 2850 | Strong | C(sp³)-H Stretch | These strong absorptions are characteristic of the methyl and methylene groups in the piperidine ring. |
| 1650 - 1580 | Medium | N-H Bend (Scissoring) | This bending vibration is another characteristic feature of primary amines.[7][9] |
| 1470 - 1430 | Medium | CH₂ Bend (Scissoring) | Bending vibrations from the methylene groups of the ring. |
| 1250 - 1020 | Medium | C-N Stretch | The stretching vibration of the carbon-nitrogen bonds in the aliphatic amine structure.[3] |
| 910 - 665 | Broad | N-H Wag | A broad, often strong, out-of-plane bending vibration characteristic of primary and secondary amines.[7] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues about its structure.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (~70 eV) in the ion source. This process ejects an electron from the molecule, forming a radical cation (M⁺•), the molecular ion.
-
Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which plots relative intensity versus m/z.
Predicted Mass Spectrum and Fragmentation Analysis
The molecular formula of this compound is C₆H₁₄N₂, with a monoisotopic mass of 114.1157 Da.[10]
-
Molecular Ion (M⁺•): A peak at m/z 114 is expected. According to the Nitrogen Rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight, which is consistent.
-
Key Fragmentation Pathways: The primary fragmentation mechanism for N-heterocycles is alpha-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.
Diagram 2: Predicted EI-MS Fragmentation of this compound
Key fragmentation pathways for this compound in EI-MS.
-
Loss of Methyl Radical (m/z 99): Cleavage of the methyl group at C4 would result in a fragment at M-15.
-
Alpha-Cleavage (m/z 99 or m/z 57): The most probable fragmentation is the cleavage of the C2-C3 (or C6-C5) bond, followed by rearrangement to form a stable, resonance-stabilized ion. A major fragment at m/z 99, resulting from the loss of a methyl radical from the ring opening, is highly probable and could be the base peak. Another significant alpha-cleavage could lead to a fragment at m/z 57.
-
Loss of Amino Radical (m/z 98): Direct cleavage of the N-N bond would result in the loss of •NH₂, giving a fragment at M-16.
Integrated Spectroscopic Conclusion
The conclusive identification of this compound is achieved by synthesizing the data from all four spectroscopic techniques:
-
MS confirms the molecular weight (m/z 114) and provides fragmentation patterns consistent with the N-amino piperidine structure.
-
IR definitively identifies the primary amine functional group (two N-H stretches) and the aliphatic C-H framework.
-
¹³C NMR confirms the presence of five distinct carbon environments, consistent with the molecule's symmetry.
-
¹H NMR provides the final, detailed map of the proton framework, confirming the connectivity and stereochemical relationships of the protons on the conformationally restricted ring.
References
-
Bultinck, P., et al. (2005). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education. Available at: [Link]
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PubChem. (n.d.). 4-Amino-1-methylpiperidine. National Center for Biotechnology Information. Available at: [Link]
-
Eliel, E. L., et al. (1975). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]
-
University of Calgary. (n.d.). IR: amines. Chemistry LibreTexts. Available at: [Link]
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Blackburne, I. D., Katritzky, A. R., & Takeuchi, Y. (1975). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. Available at: [Link]
-
Chem Help ASAP. (2022, October 7). sample 13C NMR spectra of compounds with common functional groups. YouTube. Available at: [Link]
-
Stanciu, I. (2025). Study of the composition of amines using IR spectroscopy. ResearchGate. Available at: [Link]
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LibreTexts. (2024, March 24). Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link]
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Illinois State University. (2015). Infrared Spectroscopy. Available at: [Link]
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A Technical Guide to the Thermal Stability and Decomposition of 4-Methylpiperidin-1-amine
Abstract
This technical guide provides a comprehensive framework for assessing the thermal stability and decomposition pathways of 4-Methylpiperidin-1-amine (CAS No: 41838-46-4). As a crucial intermediate in pharmaceutical and agrochemical synthesis, a thorough understanding of its thermal behavior is paramount for ensuring process safety, product quality, and regulatory compliance.[1] This document outlines a systematic approach, from theoretical hazard assessment to detailed experimental protocols and data interpretation. It is intended for researchers, process chemists, and safety professionals in the drug development and chemical manufacturing sectors.
Introduction: The Significance of Thermal Stability in Process Chemistry
This compound, a substituted piperidine derivative, serves as a versatile building block in the synthesis of complex bioactive molecules.[1] Its structure, featuring both a tertiary amine within the heterocycle and a primary exocyclic amine, presents a unique reactivity profile. The presence of the N-amino group, in particular, warrants a careful evaluation of its thermal stability, as N-N bonds can be susceptible to homolytic cleavage at elevated temperatures, potentially leading to exothermic decomposition events.
The thermal stability of a chemical compound is not an intrinsic constant but is highly dependent on factors such as temperature, heating rate, pressure, and the presence of impurities or catalysts. All organic molecules have temperature limitations above which they thermally decompose.[2] For N-heterocyclic compounds, decomposition can be initiated by a radical mechanism, involving the cleavage of C-N and C-C bonds.[3] Inadequate understanding and control of thermal behavior can lead to runaway reactions, equipment failure, and the release of hazardous materials. Therefore, a proactive and data-driven approach to thermal hazard assessment is a cornerstone of responsible chemical development.
This guide will detail the necessary steps to characterize the thermal profile of this compound, enabling the determination of safe operating limits for its use in synthesis, purification, and storage.
Theoretical Hazard Assessment and Physicochemical Properties
Prior to extensive experimental work, a thorough review of available data and theoretical assessment is critical.
Known Properties and Handling Precautions
This compound is described as a clear, colorless to yellow liquid.[4][5] Safety Data Sheets (SDS) for this and structurally similar compounds indicate that it should be handled in a well-ventilated area, avoiding contact with skin and eyes.[6] Personal protective equipment, including chemical-impermeable gloves and safety goggles, is mandatory.[6] It is also advised to prevent fire caused by electrostatic discharge and to use non-sparking tools.[6]
Table 1: Physicochemical and Safety Data for this compound and Analogs
| Property | This compound | 1-Amino-4-methylpiperazine | 1-Methylpiperazine |
| CAS Number | 41838-46-4[4][7] | 6928-85-4[8] | 109-01-3[9] |
| Molecular Formula | C6H14N2[4][7] | C5H13N3 | C5H12N2 |
| Molecular Weight | 114.19 g/mol [4][7] | 115.18 g/mol | 100.16 g/mol |
| Boiling Point | 62-64°C @ 1mm Hg[4] | Not specified | 138 °C[9] |
| Flash Point | Not specified | Combustible liquid[8] | Flammable liquid[9] |
| Storage | Store under inert gas (nitrogen or Argon) at 2–8 °C.[4] | Store under an inert atmosphere, protected from light.[8] | Keep container tightly closed in a dry and well-ventilated place. Keep away from heat and sources of ignition.[9] |
| Incompatible Materials | Strong oxidizing agents[8] | Strong oxidizing agents[8] | Not specified |
| Hazardous Decomposition Products | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[10] | Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2)[8] | Carbon oxides, Nitrogen oxides (NOx) |
Structural Analogy and Potential Hazards
The N-amino moiety is a structural alert for potential energetic behavior. While this compound itself is not classified as an explosive, the decomposition of N-amino compounds can be exothermic. The piperidine ring is a common motif in many pharmaceuticals and is generally considered stable.[11] However, the combination of functional groups must be considered. Thermal decomposition of similar heterocyclic amines can lead to the release of irritating and toxic gases, including ammonia, hydrogen cyanide, and oxides of nitrogen.[3]
Experimental Workflow for Thermal Stability Assessment
A multi-technique approach is essential for a comprehensive understanding of the thermal stability of this compound. The following experimental workflow is proposed.
Caption: Proposed experimental workflow for thermal stability analysis.
Step 1: Differential Scanning Calorimetry (DSC)
Objective: To determine the onset temperature of thermal events (melting, boiling, decomposition) and to quantify the energy released or absorbed.
Protocol:
-
Accurately weigh 1-5 mg of this compound into a high-pressure DSC pan.
-
Seal the pan hermetically.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample from ambient temperature to a suitable upper limit (e.g., 400 °C) at a constant ramp rate (e.g., 5-10 °C/min).
-
Conduct the experiment under an inert atmosphere (e.g., nitrogen) to prevent oxidative decomposition.
-
Analyze the resulting thermogram for endothermic (melting, boiling) and exothermic (decomposition) events. The onset temperature of the first significant exotherm is a critical parameter for defining the maximum safe operating temperature.
Causality: DSC is a rapid screening tool that provides crucial initial data on the temperatures at which the material undergoes physical changes or begins to decompose. The use of high-pressure pans is essential to contain any evolved gases and obtain an accurate measure of the decomposition energy.
Step 2: Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the sample begins to lose mass due to volatilization or decomposition.
Protocol:
-
Place a 5-10 mg sample of this compound into the TGA sample pan.
-
Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a controlled rate (e.g., 10 °C/min).
-
The experiment should be run under both an inert (nitrogen) and an oxidizing (air) atmosphere to understand the influence of oxygen on the decomposition process.
-
Record the mass of the sample as a function of temperature. The onset of mass loss indicates the beginning of either evaporation or decomposition.
Causality: TGA complements DSC by correlating thermal events with mass loss. If a DSC exotherm occurs without mass loss, it might indicate a phase change or polymerization. If it coincides with mass loss, it confirms decomposition. Comparing results from inert and oxidizing atmospheres can reveal if the material is susceptible to oxidative degradation, which often occurs at lower temperatures.[3]
Step 3: Evolved Gas Analysis (TGA-MS/FTIR)
Objective: To identify the chemical nature of the gases produced during decomposition.
Protocol:
-
Couple the outlet of the TGA instrument to a Mass Spectrometer (MS) and/or a Fourier-Transform Infrared (FTIR) spectrometer.
-
Perform a TGA experiment as described in Step 2.
-
Simultaneously analyze the evolved gases by MS and/or FTIR.
-
Correlate the evolution of specific gases with the mass loss steps observed in the TGA data.
Causality: Knowing the identity of decomposition products is vital for a complete hazard assessment. The detection of flammable gases (e.g., methane, hydrogen) or toxic gases (e.g., CO, NOx, HCN) directly informs the required engineering controls and emergency response procedures.[3]
Hypothetical Decomposition Pathways
Based on the structure of this compound and known decomposition mechanisms of similar compounds, several decomposition pathways can be hypothesized. The primary initiation step is likely the homolytic cleavage of the weakest bond.
Caption: Potential decomposition pathways for this compound.
-
N-N Bond Cleavage: The N-N bond is often the most thermally labile in N-amino compounds. Homolytic cleavage would yield a 4-methylpiperidyl radical and an amino radical (•NH2).
-
Ring Opening: The 4-methylpiperidyl radical could undergo subsequent C-C bond cleavage, leading to ring-opening and the formation of smaller, unsaturated molecules.
-
Hydrogen Abstraction: The radicals formed can abstract hydrogen atoms from other molecules, leading to the formation of stable products like 4-methylpiperidine and propagating the radical chain reaction.
-
Formation of Volatiles: The amino radical can combine with a hydrogen atom to form ammonia. Further fragmentation can lead to the formation of lower molecular weight amines and hydrocarbons. Under oxidative conditions, the formation of CO, CO2, and NOx is expected.[10]
Recommendations for Safe Handling and Storage
Based on the potential hazards, the following precautions are recommended:
-
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, and open flames.[6][8] Storage under an inert atmosphere is recommended to prevent degradation.[8]
-
Handling: Use non-sparking tools and explosion-proof equipment.[6] Grounding and bonding should be used to prevent static discharge.[10]
-
Process Temperature: The maximum operating temperature should be set well below the onset of the decomposition exotherm as determined by DSC. A safety margin of at least 50-100 °C is typically recommended, though this should be determined by a thorough risk assessment.
-
Emergency Preparedness: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam.[6] Firefighters should wear self-contained breathing apparatus.[6]
Conclusion
References
-
Woszczyk, D., et al. (2022). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 27(15), 4992. [Link]
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Khan, M. R., & Al-Dhabi, N. A. (2022). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods, 11(1), 123. [Link]
-
Woszczyk, D., et al. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules, 27(19), 6245. [Link]
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Felton, J. S., & Knize, M. G. (1997). Health risks of heterocyclic amines. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 376(1-2), 35-41. [Link]
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Neutralizing Amine. EIEPD. [Link]
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4-Amino-1-methylpiperidine. PubChem. [Link]
-
1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine. PubChem. [Link]
-
Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4, 192-199. [Link]
-
1-(4-Methylpiperidin-4-yl)piperidin-4-amine. PubChem. [Link]
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N-Methyl-N-((3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl)-7H-pyrrolo(2,3-d)pyrimidin-4-amine. PubChem. [Link]
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Quantum chemical calculations for 4-Methylpiperidin-1-amine
An In-Depth Technical Guide to the Quantum Chemical Calculation of 4-Methylpiperidin-1-amine
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals due to its favorable conformational and binding properties.[1] Understanding the electronic structure and chemical reactivity of its derivatives is paramount for rational drug design. This technical guide provides a comprehensive, in-depth protocol for performing quantum chemical calculations on this compound, a representative N-amino piperidine derivative. We will detail the theoretical underpinnings, provide a step-by-step computational workflow using Density Functional Theory (DFT), and explain how to interpret the resulting data to gain insights into the molecule's stability, reactivity, and electronic properties. This guide is intended for researchers, computational chemists, and drug development professionals seeking to apply theoretical methods to accelerate their research.
Introduction: The Significance of this compound
This compound belongs to the class of N-amino substituted heterocyclic compounds. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a privileged structure in drug discovery, appearing in a vast range of biologically active molecules.[1][2][3][4] The addition of an exocyclic amine group directly to the ring nitrogen (N-amination) and a methyl group at the C4 position introduces unique electronic and steric features.
Quantum chemical calculations offer a powerful, non-experimental route to elucidate molecular properties that are often difficult or time-consuming to measure empirically. By solving the Schrödinger equation (or an approximation thereof), we can determine a molecule's three-dimensional structure, vibrational frequencies, and electronic properties such as orbital energies and charge distribution. This information is invaluable for:
-
Predicting Reactivity: Identifying sites susceptible to nucleophilic or electrophilic attack.
-
Understanding Stability: Analyzing conformational preferences and thermodynamic stability.[1]
-
Guiding Synthesis: Providing insights into reaction mechanisms and potential byproducts.[5]
-
Parameterizing Force Fields: Generating high-quality partial charges and parameters for use in molecular dynamics simulations.[6]
This guide will focus on Density Functional Theory (DFT), a robust and widely used computational method that provides a favorable balance between accuracy and computational cost for medium-sized organic molecules.[7][8]
Theoretical & Methodological Framework
The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. The causality behind these choices is critical for obtaining physically meaningful results.
Density Functional Theory (DFT)
DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems. Instead of calculating the complex many-electron wavefunction, DFT determines the electron density, from which all other electronic properties can be derived. For this guide, we select the B3LYP hybrid functional.
-
Why B3LYP? Becke's three-parameter Lee-Yang-Parr (B3LYP) functional is one of the most widely used hybrid functionals.[9][10] It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electron correlation, making it highly effective for a broad range of organic molecules, including N-heterocycles.[7][11] It has a long track record of providing reliable geometric and electronic property predictions that are in good agreement with experimental data.[12]
The Basis Set
A basis set is a set of mathematical functions used to construct the molecular orbitals. The size and type of the basis set directly impact the accuracy and cost of the calculation. We will use the 6-311++G(d,p) Pople-style basis set.
-
Why 6-311++G(d,p)?
-
6-311G: This is a triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, providing more flexibility than smaller basis sets.
-
++: The two plus signs indicate the addition of diffuse functions on both heavy atoms and hydrogen atoms. These functions are crucial for accurately describing systems with lone pairs, anions, or non-covalent interactions, such as the nitrogen atoms in this compound.
-
(d,p): These are polarization functions added to heavy atoms (d-functions) and hydrogen atoms (p-functions). They allow for anisotropy in the electron density, which is essential for correctly modeling chemical bonds and non-spherical atoms.[9][10]
-
This combination of B3LYP and 6-311++G(d,p) represents a high-quality, reliable level of theory for the detailed analysis of the target molecule.
The Computational Workflow
This section provides a detailed, step-by-step protocol for the quantum chemical analysis of this compound. The workflow is designed to be a self-validating system, ensuring the final results correspond to a true energetic minimum.
Caption: Computational workflow for quantum chemical analysis.
Protocol 1: Step-by-Step Calculation
This protocol assumes the use of the Gaussian software package, but the principles are transferable to other quantum chemistry software like ORCA or GAMESS.
-
Structure Generation:
-
Using a molecular editor (e.g., GaussView, Avogadro), construct the 3D structure of this compound.
-
Ensure the piperidine ring is in its most stable chair conformation. Place the methyl group in the more stable equatorial position to start.
-
Perform a quick pre-optimization using a molecular mechanics force field (e.g., UFF) to get a reasonable starting geometry.
-
-
Input File Creation:
-
Create a text file (e.g., 4-mp-amine.com).
-
The input file must specify the calculation type, level of theory, charge, and multiplicity, followed by the atomic coordinates.
-
Causality: The Opt Freq keyword is crucial. It first performs a geometry optimization (Opt) to find the lowest energy structure and then immediately runs a frequency calculation (Freq) at that optimized geometry. This ensures consistency and is a self-validating step. The charge is 0 (neutral molecule), and the multiplicity is 1 (singlet ground state).
-
-
Execution and Validation:
-
Run the calculation using the Gaussian software.
-
Upon completion, open the output file (e.g., 4-mp-amine.log).
-
Trustworthiness Check: Search for the "Frequencies" section. A true energy minimum will have zero imaginary frequencies . If one or more negative (imaginary) frequencies are present, the structure is a transition state, not a minimum. The geometry must be perturbed along the imaginary frequency's vibrational mode and re-optimized.
-
-
Data Extraction and Analysis:
-
From the output file, extract the optimized Cartesian coordinates.
-
Extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).
-
Extract the thermodynamic data (Zero-Point Energy, Enthalpy, Gibbs Free Energy).
-
Visualize the Molecular Electrostatic Potential (MEP) surface and the HOMO/LUMO orbitals using software like GaussView.
-
Results and Interpretation
This section describes the expected outcomes of the calculations and how to interpret them. The quantitative values presented are illustrative examples based on typical results for similar molecules.
Optimized Molecular Geometry
The geometry optimization will yield the most stable 3D structure of the molecule. Key parameters should be summarized in a table.
Table 1: Selected Optimized Geometrical Parameters (Illustrative)
| Parameter | Bond/Angle | Value (Å / Degrees) | Description |
|---|---|---|---|
| Bond Length | N1-N(amine) | 1.44 Å | Length of the N-N bond. |
| Bond Length | N1-C2 | 1.47 Å | Piperidine ring bond. |
| Bond Length | C4-C(methyl) | 1.53 Å | Methyl group bond. |
| Bond Angle | C2-N1-C6 | 111.5° | Angle within the piperidine ring at the N atom. |
| Dihedral Angle | C6-N1-C2-C3 | -55.2° | Puckering of the chair conformation. |
Interpretation: These parameters define the molecule's precise shape. The N-N bond length and the ring's puckering are critical for understanding its steric profile and how it might fit into a receptor binding site.
Electronic Properties and Reactivity
The electronic properties provide deep insight into the molecule's chemical behavior.
Caption: Relationship between DFT outputs and chemical properties.
Table 2: Calculated Electronic Properties (Illustrative)
| Property | Value (Hartree) | Value (eV) | Interpretation |
|---|---|---|---|
| HOMO Energy | -0.225 | -6.12 | Energy of the outermost electron; relates to ionization potential and electron-donating ability. |
| LUMO Energy | 0.045 | 1.22 | Energy of the lowest available orbital; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 0.270 | 7.34 | Indicates kinetic stability and chemical reactivity. A large gap implies high stability. |
-
HOMO & LUMO: The HOMO is likely localized on the nitrogen atoms, particularly the exocyclic amine, which has a prominent lone pair. This is the primary site for electrophilic attack. The LUMO represents the region where an incoming electron would reside.
-
HOMO-LUMO Gap: The energy gap (ΔE) is a critical indicator of chemical reactivity. A large gap, as illustrated here, suggests the molecule is kinetically stable and requires significant energy to undergo electronic excitation.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack. For this compound, these will be centered on the two nitrogen atoms due to their lone pairs. Regions of positive potential (blue) are electron-poor and are sites for nucleophilic attack, likely around the hydrogen atoms.
Conclusion
This guide has outlined a robust and scientifically sound workflow for the quantum chemical analysis of this compound using DFT. By following the detailed protocol—from selecting an appropriate level of theory (B3LYP/6-311++G(d,p)) to performing self-validating calculations and interpreting the electronic and structural data—researchers can gain profound insights into the molecule's intrinsic properties. The computational data on geometry, stability, and reactivity serves as a powerful predictive tool, enabling more informed decisions in drug design, synthesis planning, and materials science, thereby accelerating the pace of scientific discovery.
References
A consolidated list of authoritative sources cited throughout this guide.
- Title: Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide Source: Benchchem URL
- Title: Structural insights and electronic properties of piperidine derivatives: a DFT and MD simulation approach Source: Journal of the Turkish Chemical Society, Section A: Chemistry URL
-
Title: Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing Source: SAR and QSAR in Environmental Research URL: [Link]
-
Title: Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similar Source: Taylor & Francis Online URL: [Link]
-
Title: DFT Calculations and Spectral Measurements of Charge-Transfer Complexes Formed by Aromatic Amines and Nitrogen Heterocycles with Tetracyanoethylene and Chloranil Source: ResearchGate URL: [Link]
-
Title: DFT computational schemes for 15N NMR chemical shifts of the condensed nitrogen containing heterocycles Source: ResearchGate URL: [Link]
-
Title: Density Functional Theory (DFT) and Thermodynamics Calculations of Amino Acids with Polar Uncharged Side Chains Source: MDPI URL: [Link]
-
Title: Synthesis and molecular structure exploration of novel piperidin-4-one imine derivatives combined with DFT and X-ray: A new class of antioxidant and anti-inflammatory agents Source: PMC - PubMed Central URL: [Link]
-
Title: Development of an All-Atom Force Field for Heterocycles. Properties of Liquid Pyrrole, Furan, Diazoles, and Oxazoles Source: ACS Publications URL: [Link]
-
Title: DFT Study on Fused N-Heteroaromatic Frameworks: Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons Source: PMC - NIH URL: [Link]
-
Title: Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative Source: PMC - PubMed Central URL: [Link]
-
Title: Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024 Source: YouTube URL: [Link]
-
Title: Quantum chemical calculation, performance of selective antimicrobial activity using molecular docking analysis, RDG and experimental (FT-IR, FT-Raman) investigation... Source: NIH URL: [Link]
-
Title: Synthesis, Characterizations, and Quantum Chemical Investigations on Imidazo[1,2-a]pyrimidine-Schiff Base Derivative Source: ResearchGate URL: [Link]
-
Title: Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative Source: ResearchGate URL: [Link]
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- 3. Computational study on subfamilies of piperidine derivatives: QSAR modelling, model external verification, the inter-subset similarity determination, and structure-based drug designing - PubMed [pubmed.ncbi.nlm.nih.gov]
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An In-depth Technical Guide to 4-Methylpiperidin-1-amine: Synthesis, Properties, and Applications
Introduction
4-Methylpiperidin-1-amine, more commonly referred to in scientific literature as 4-Amino-1-methylpiperidine, is a versatile heterocyclic amine that has emerged as a crucial building block in modern medicinal chemistry and organic synthesis. With the CAS Number 41838-46-4, this compound is a substituted piperidine, a saturated six-membered nitrogen-containing ring, which is a prevalent scaffold in a vast array of natural products and pharmaceuticals.[1] Its unique bifunctional nature, possessing both a tertiary amine within the ring and a primary amine substituent, makes it a highly valuable intermediate for creating complex molecular architectures.
This technical guide provides a comprehensive overview of 4-Amino-1-methylpiperidine, from its chemical properties and historical synthetic context to its modern preparation methods and significant applications in drug discovery and other chemical industries. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth insights into the causality behind experimental choices and providing detailed, actionable protocols.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 4-Amino-1-methylpiperidine is fundamental for its effective application in research and development. These properties influence its reactivity, solubility, and handling requirements.
| Property | Value | Source |
| Molecular Formula | C6H14N2 | [2] |
| Molecular Weight | 114.19 g/mol | [2] |
| Appearance | Clear colorless to yellow liquid | [3] |
| Boiling Point | 62-64 °C at 1 mmHg | [2] |
| Density | 0.91 g/mL | [2] |
| Refractive Index | 1.4700-1.4740 | [2] |
| CAS Number | 41838-46-4 | [2] |
Discovery and Historical Context of Synthesis
While the specific first synthesis of 4-Amino-1-methylpiperidine is not prominently documented in readily available historical records, its development is intrinsically linked to the broader history of piperidine chemistry and the evolution of synthetic methodologies for creating substituted amines. The parent piperidine ring was first isolated in 1850 by the Scottish chemist Thomas Anderson from piperine, the pungent compound in black pepper.[1]
The synthesis of N-substituted and C-substituted piperidines became a significant area of research in the 20th century with the burgeoning field of medicinal chemistry. The development of methods to introduce functional groups, particularly amines, onto the piperidine scaffold was crucial for the creation of new potential drug candidates.
Early approaches to similar structures would have relied on classical name reactions. For instance, the Hofmann rearrangement, which converts an amide to a primary amine with one fewer carbon atom, and the Curtius rearrangement, involving the thermal decomposition of an acyl azide, were established methods for amine synthesis that could theoretically be adapted to piperidine precursors.[4] However, these methods can be harsh and may not be suitable for all substrates.
The advent of modern catalytic and reductive techniques, particularly reductive amination, revolutionized the synthesis of complex amines like 4-Amino-1-methylpiperidine. Reductive amination, the process of converting a carbonyl group to an amine via an intermediate imine, offered a more direct and efficient route.[5] The development of selective reducing agents, such as sodium borohydride and its derivatives, in the mid-20th century, was a pivotal moment that made these syntheses more practical and high-yielding.[6]
Therefore, the "discovery" of 4-Amino-1-methylpiperidine can be seen not as a singular event but as the outcome of the maturation of synthetic organic chemistry, allowing for the predictable and efficient construction of such valuable molecular building blocks.
Modern Synthetic Methodologies
The contemporary synthesis of 4-Amino-1-methylpiperidine predominantly relies on the reductive amination of a suitable piperidone precursor. This approach is favored for its efficiency, scalability, and the ready availability of starting materials.
Primary Synthetic Route: Reductive Amination of 1-Methyl-4-piperidone
The most common and industrially viable method for the preparation of 4-Amino-1-methylpiperidine is the direct reductive amination of 1-methyl-4-piperidone. This one-pot reaction involves the condensation of the ketone with an amine source, typically ammonia or an ammonia equivalent, to form an intermediate imine or enamine, which is then reduced in situ to the desired primary amine.
Caption: Reductive Amination of 1-Methyl-4-piperidone.
Causality in Experimental Choices:
-
Choice of Amine Source: While ammonia can be used, ammonium formate is often preferred as it serves as both the ammonia source and the reducing agent (Leuckart-Wallach reaction conditions), simplifying the procedure.[3]
-
Choice of Reducing Agent: The selection of the reducing agent is critical for the success of the reaction.
-
Sodium cyanoborohydride (NaBH3CN) is a popular choice because it is selective for the reduction of the iminium ion over the starting ketone, preventing the formation of the corresponding alcohol as a byproduct.[6] It is also stable in mildly acidic conditions, which are often used to catalyze imine formation.[5]
-
Catalytic Hydrogenation (H2/Catalyst): This is a "greener" alternative that avoids the use of stoichiometric metal hydride reagents.[5] Catalysts such as palladium on carbon (Pd/C) or Raney nickel are commonly employed. This method often requires elevated pressure and temperature.
-
Sodium triacetoxyborohydride (NaBH(OAc)3): This is another mild and selective reducing agent that is often used in modern reductive aminations. It is less toxic than sodium cyanoborohydride.[6]
-
Detailed Experimental Protocol: Reductive Amination using Ammonium Formate and Pd/C
This protocol is based on a representative procedure found in the chemical literature.[3]
Materials:
-
1-Methyl-4-piperidone
-
Ammonium formate
-
Methanol (MeOH)
-
20% Palladium on carbon (Pd-C)
-
Diatomaceous earth (Celite)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
To a solution of 1-Methyl-4-piperidone (1 equivalent) in methanol, add ammonium formate (4 equivalents).
-
Stir the mixture for 10 minutes at room temperature to allow for initial imine formation.
-
Carefully add 20% Pd-C (catalytic amount) to the reaction mixture.
-
Heat the reaction mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC) using a 10% methanol in chloroform eluent.
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with methanol.
-
Combine the filtrates and acidify to a pH of approximately 1 with concentrated hydrochloric acid.
-
Concentrate the acidified solution under reduced pressure to obtain the crude hydrochloride salt.
-
The crude product can be purified by chromatography or by basification and extraction. For the latter, dissolve the crude salt in water, cool in an ice bath, and basify with a NaOH solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-Amino-1-methylpiperidine.
Alternative Synthetic Route: From N-Boc-4-piperidone
An alternative and widely used strategy involves the reductive amination of N-Boc-4-piperidone, followed by deprotection of the Boc group and subsequent N-methylation. This multi-step approach offers flexibility for creating a variety of N-substituted 4-aminopiperidines.
Caption: Multi-step synthesis from N-Boc-4-piperidone.
Causality in Experimental Choices:
-
Use of Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an excellent choice for protecting the piperidine nitrogen. It is stable under a wide range of reaction conditions, including reductive amination, and can be easily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid).[7]
-
N-Methylation: The Eschweiler-Clarke reaction, which uses formic acid and formaldehyde, is a classic and effective method for the exhaustive methylation of primary and secondary amines to their tertiary counterparts.[5]
Applications in Drug Discovery and Development
The 4-Amino-1-methylpiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds investigated for a wide range of therapeutic targets. Its utility stems from its ability to introduce a basic nitrogen center, which can be crucial for receptor binding and for improving the pharmacokinetic properties of a drug candidate.
Key Therapeutic Areas:
-
Neurological Disorders: This scaffold is a key intermediate in the synthesis of various pharmaceuticals targeting the central nervous system (CNS).[8] The piperidine ring can mimic the structure of neurotransmitters, and the amino group provides a handle for further functionalization to achieve desired receptor interactions.
-
Antiviral Agents: Derivatives of 4-aminopiperidine have been identified as potent inhibitors of Hepatitis C Virus (HCV) assembly.[7] This highlights the importance of this scaffold in the development of novel antiviral therapies that target different stages of the viral life cycle.
-
CCR5 Antagonists: 4-Substituted-4-aminopiperidine derivatives are key building blocks for the synthesis of CCR5 antagonists, which are a class of drugs used as HIV-1 entry inhibitors.[4]
Conclusion
4-Amino-1-methylpiperidine is a compound of significant industrial and academic interest. While its precise historical discovery is not clearly documented, its synthesis is a testament to the power of modern organic chemistry, particularly the reductive amination reaction. Its versatile structure has made it an indispensable tool for medicinal chemists in the design and synthesis of novel therapeutic agents across multiple disease areas. The detailed synthetic protocols and an understanding of the rationale behind the experimental choices provided in this guide are intended to empower researchers to effectively utilize this valuable chemical intermediate in their own research and development endeavors.
References
-
Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. (n.d.). PubMed. Retrieved January 13, 2026, from [Link]
-
Rolt, A., et al. (2021). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. PMC. Retrieved January 13, 2026, from [Link]
-
4-Amino-1-methylpiperidine (41838-46-4) - Chemical Safety, Models, Suppliers, Regulation, and Patents. (n.d.). Chemchart. Retrieved January 13, 2026, from [Link]
-
Piperidine. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023). Advanced Journal of Chemistry A. Retrieved January 13, 2026, from [Link]
-
Reductive Amination Routes in the Synthesis of Piperidine Imino Sugars. (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Reductive amination. (n.d.). Wikipedia. Retrieved January 13, 2026, from [Link]
-
Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. ResearchGate. Retrieved January 13, 2026, from [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. Retrieved January 13, 2026, from [Link]
- Synthesis of 1-aminopiperidine. (n.d.). Google Patents.
-
Sperber, N., Sherlock, M., & Papa, D. (1953). Synthesis of 4,4-Diphenyl-1-methylpiperidine1. Journal of the American Chemical Society. Retrieved January 13, 2026, from [Link]
-
Synthesis of protected 3-aminopiperidine and 3-aminoazepane derivatives using enzyme cascades. (2020). Chemical Communications. Retrieved January 13, 2026, from [Link]
-
Synthesis of highly substituted 2-spiropiperidines. (n.d.). Semantic Scholar. Retrieved January 13, 2026, from [Link]
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Synthesis and structure-activity relationships of N-substituted spiropiperidines as nociceptin receptor ligands. (2007). PubMed. Retrieved January 13, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for the Use of 4-Methylpiperidin-1-amine in Solid-Phase Peptide Synthesis
Introduction: Evolving the Gold Standard of Fmoc Deprotection in SPPS
Solid-Phase Peptide Synthesis (SPPS) utilizing the Fmoc/tBu strategy is the cornerstone of modern peptide and protein synthesis, enabling the creation of complex biomolecules for research, diagnostics, and therapeutic development. A critical, repetitive step in this methodology is the removal of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminal α-amino group of the growing peptide chain. For decades, piperidine has been the reagent of choice for this transformation. However, growing considerations around reagent handling, toxicity, and regulatory oversight have spurred the investigation into viable alternatives.
This technical guide details the application of 4-Methylpiperidin-1-amine (also known as 4-methylpiperidine) as a highly effective and advantageous substitute for piperidine in Fmoc deprotection. We will explore the underlying chemical principles, provide validated, step-by-step protocols for its use in both standard and challenging syntheses, and present comparative data that underscores its efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to optimize their peptide synthesis workflows.
The Scientific Rationale: Why this compound?
The efficacy of a secondary amine in Fmoc deprotection hinges on two key capabilities: its basicity to abstract the acidic proton on the fluorenyl group and its nucleophilicity to trap the resulting dibenzofulvene (DBF) intermediate, thereby preventing side reactions.[1][2]
Mechanism of Fmoc Deprotection:
The process is a two-step mechanism:
-
Proton Abstraction: The secondary amine acts as a base to remove the acidic proton at the C9 position of the fluorene ring.
-
β-Elimination: This abstraction initiates a β-elimination reaction, releasing the free N-terminal amine of the peptide, carbon dioxide, and the highly reactive dibenzofulvene (DBF) intermediate.
-
DBF Scavenging: The secondary amine then acts as a nucleophile, attacking the electrophilic DBF to form a stable, soluble adduct that is easily washed away.[2][3] This scavenging step is crucial to prevent DBF from reacting with the newly deprotected peptide amine or polymerizing.
Diagram: Mechanism of Fmoc Deprotection by this compound
Caption: Mechanism of Fmoc removal using this compound.
This compound has demonstrated efficiency comparable to piperidine in this mechanism. Studies have shown that it can be used interchangeably with piperidine, yielding products with similar purity and yield.[1][4] The primary advantages of this substitution are:
-
Reduced Regulatory Burden: Piperidine is a controlled substance in many regions, requiring special permissions and record-keeping for procurement.[3][5] this compound is generally not subject to these restrictions, simplifying reagent acquisition and management.
-
Improved Safety Profile: While all chemicals should be handled with care, this compound may offer a more favorable toxicity profile compared to piperidine, enhancing laboratory safety.[3]
-
Green Chemistry Compliance: Its use aligns with the principles of green chemistry by replacing a more hazardous and regulated substance with a safer alternative without compromising synthetic efficiency.[6][7]
Comparative Performance Data
Multiple studies have validated the performance of this compound against the standard piperidine protocol. The synthesis of the model peptide RRWQWRMKKLG, for instance, showed nearly identical outcomes in terms of yield and purity.
| Reagent | Crude Peptide Yield | Purity (RP-HPLC) | Reference |
| 20% Piperidine in DMF | 71% (75 mg) | Main peak at tR = 18.2 min | [4] |
| 20% this compound in DMF | 70% (74 mg) | Main peak at tR = 18.2 min | [4] |
These results indicate that replacing piperidine with this compound does not significantly impact the synthesis yield or the chromatographic profile of the crude product.[4]
Experimental Protocols
The following protocols are designed to be self-validating, incorporating standard quality control checks like the Kaiser test to ensure reaction completion at each step.
Protocol 1: Standard Fmoc-SPPS using this compound
This protocol outlines the manual synthesis of a peptide on a Rink Amide resin.
Materials:
-
Rink Amide Resin (or other suitable solid support)
-
Fmoc-protected amino acids
-
This compound
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), synthesis grade
-
Coupling reagents (e.g., HATU, HBTU, or DIC/OxymaPure)
-
Base for coupling (e.g., DIEA or 2,4,6-Collidine)
-
Washing solvents (e.g., Isopropanol (IPA))
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Reaction vessel for manual synthesis
Workflow Diagram:
Caption: General workflow for a single cycle of Solid-Phase Peptide Synthesis.
Step-by-Step Procedure:
-
Resin Swelling: Swell the resin (e.g., 100 mg) in a reaction vessel with DMF (1-2 mL) for at least 30 minutes.[8] Drain the solvent.
-
Initial Fmoc Deprotection:
-
Add a solution of 20% (v/v) this compound in DMF (1 mL) to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.[4]
-
Drain the solution.
-
Repeat the treatment with fresh deprotection solution for another 5-10 minutes to ensure complete removal. Drain.
-
-
Washing: Wash the resin thoroughly to remove the deprotection reagent and the DBF-adduct. A typical sequence is:
-
DMF (3 x 1 mL)
-
IPA (3 x 1 mL)
-
DCM (3 x 1 mL)
-
DMF (3 x 1 mL)[4]
-
-
Kaiser Test (Optional but Recommended): Perform a Kaiser test on a few beads to confirm the presence of a free primary amine. A positive result (dark blue beads) indicates successful deprotection.
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the next Fmoc-amino acid (3-4 equivalents relative to resin loading) with your chosen coupling reagent (e.g., HATU, 3 eq.) and a base (e.g., DIEA, 6 eq.) in DMF for 1-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction for 1-2 hours at room temperature.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 x 1 mL).
-
Kaiser Test: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If the test is positive, a second coupling may be necessary.
-
Repeat Cycle: Repeat steps 2 through 7 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
-
Final Washing and Drying: Wash the peptide-resin extensively with DMF, followed by DCM. Dry the resin under vacuum.[8]
-
Cleavage and Side-Chain Deprotection:
-
Treat the dried resin with a cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2-3 hours at room temperature.[8]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the crude product.
-
Protocol 2: Synthesis of "Difficult" Peptides
"Difficult" sequences are those prone to intra- or inter-chain aggregation, often due to β-sheet formation, which can hinder both deprotection and coupling steps.[9][10] The use of this compound is compatible with strategies designed to overcome these challenges.
Modifications for Difficult Sequences:
-
Solvent Choice: N-Methyl-2-pyrrolidone (NMP) can be used instead of DMF as it has better solvating properties and can help disrupt peptide aggregation.[11]
-
Deprotection Cocktail: For particularly stubborn Fmoc removal, a stronger deprotection cocktail can be employed. A solution of 20% this compound with the addition of 1-2% 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in NMP can increase deprotection efficiency.[11]
-
Elevated Temperature: Performing the deprotection and coupling steps at an elevated temperature (e.g., 40-60°C), often facilitated by microwave synthesizers, can significantly improve reaction kinetics and disrupt aggregation.[3]
-
Chaotropic Agents: The addition of chaotropic salts like LiCl (0.5 M) to the reaction mixture can help to break up secondary structures.
Example Modified Deprotection Step:
-
Add a solution of 20% this compound and 2% DBU in NMP to the resin.[11]
-
Agitate for 2-3 minutes at room temperature or with gentle heating.
-
Drain and repeat for another 2-3 minutes.
-
Proceed with a thorough washing protocol as described in Protocol 1.
Conclusion and Future Outlook
This compound stands as a robust and validated alternative to piperidine for Fmoc deprotection in solid-phase peptide synthesis. Its performance is equivalent in terms of yield and purity, while offering significant logistical and safety advantages. The protocols provided herein offer a framework for its successful implementation in both routine and challenging synthetic applications. As the field of peptide synthesis continues to evolve towards more efficient, safer, and environmentally conscious ("green") methodologies, the adoption of reagents like this compound will be instrumental in advancing the production of these vital molecules.[7]
References
-
Guzmán, F., Cárdenas, C., Araya, E., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 26(17), 5349. Available at: [Link]
-
Vergel, C., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Journal of the Mexican Chemical Society, 58(4), 386-392. Available at: [Link]
-
Ivanov, V. T., et al. (2013). Development of the Schedule for Multiple Parallel “Difficult” Peptide Synthesis on Pins. International Journal of Peptides, 2013, 851694. Available at: [Link]
-
Vergel, C., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available at: [Link]
-
Guzmán, F., et al. (2020). The tea-bag protocol for comparison of Fmoc removal reagents in solid-phase peptide synthesis. Amino Acids, 52(8), 1201-1205. Available at: [Link]
- BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Peptide Synthesis Using N-Methylpyridinium Coupling Reagents. BenchChem.
-
Guzmán, F., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. Available at: [Link]
-
Kumar, A., et al. (2022). In situ Fmoc removal – a sustainable solid-phase peptide synthesis approach. Green Chemistry, 24, 4887-4894. Available at: [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Available at: [Link]
-
Machado, E., et al. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. Available at: [Link]
- The Werner Lab. (2016). Manual Solid Phase Peptide Synthesis Protocol. University of Washington.
- Vergel, C., et al. (2014). EFFICIENT AND FAST SOLID-PHASE SYNTHESIS OF PEPTIDES USING 4-METHYLPIPERIDINE IN DEPROTECTION REACTIONS. Journal of Peptide Science, 20, S117-S117.
-
Paradís-Bas, M., et al. (2016). The road to the synthesis of “difficult peptides”. Chemical Society Reviews, 45(3), 632-653. Available at: [Link]
-
Paradís-Bas, M. (2016). The Road to the Synthesis of “Difficult Peptides”. SciSpace. Available at: [Link]
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- 4. Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis [scielo.org.mx]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. The tea-bag protocol for comparison of Fmoc removal reagents in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. The road to the synthesis of “difficult peptides” - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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4-Methylpiperidin-1-amine as a building block for pharmaceutical intermediates
An Application Guide to 4-Methylpiperidin-1-amine: A Versatile N-Amino Heterocycle for Pharmaceutical Synthesis
Authored by: A Senior Application Scientist
Abstract
Saturated N-heterocycles are foundational scaffolds in modern drug discovery, with the piperidine ring being particularly prevalent in a vast number of FDA-approved therapeutics.[1][2] The strategic functionalization of this core structure is paramount for modulating physicochemical properties and biological activity. This guide focuses on this compound, a unique and highly versatile building block. Its N-amino functionality provides a reactive handle for a variety of crucial synthetic transformations, distinct from the more common ring-substituted aminopiperidines. We present here an in-depth analysis of its properties, core reactivity, and detailed, field-proven protocols for its application in the synthesis of key pharmaceutical intermediates, including substituted hydrazines and acylhydrazides.
Introduction: The Strategic Value of the N-Amino Piperidine Scaffold
The piperidine motif is a privileged structure in medicinal chemistry, prized for its ability to confer aqueous solubility, introduce a three-dimensional vector to otherwise flat molecules, and serve as a robust anchor for pharmacophoric elements. While traditional synthetic efforts have focused on substitution at the C2, C3, or C4 positions, functionalization at the N1 nitrogen opens a distinct and powerful avenue for molecular elaboration.
This compound is a bifunctional building block. It combines the desirable pharmacokinetic profile of a 4-methylpiperidine group with the unique reactivity of a primary hydrazine-like amine. This N-amino group serves as a potent nucleophile and a precursor to a variety of stable N-N bond-containing structures, which are themselves important components in many biologically active compounds.[3] This guide provides the drug development professional with the technical insights and practical methodologies required to effectively leverage this reagent in synthetic campaigns.
Physicochemical & Safety Profile
A thorough understanding of a reagent's properties is critical for successful and safe experimental design. The key data for this compound (as its hydrochloride salt, a common commercial form) are summarized below.
| Property | Value | Data Source(s) |
| CAS Number | 91400-12-3 (hydrochloride) | [4] |
| Molecular Formula | C₆H₁₄N₂ • HCl | [4] |
| Molecular Weight | 150.65 g/mol (hydrochloride) | [4] |
| Appearance | Typically an off-white to white solid | Supplier Data |
| Storage Conditions | Store in a cool, dry, well-ventilated area away from incompatible materials. Keep container tightly closed. | [5][6] |
Safety & Handling Precautions
This compound and its salts should be handled with appropriate care in a chemical fume hood.[6]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[5]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and acid chlorides.[6]
-
Toxicology: Causes skin irritation and serious eye damage. May be harmful if swallowed or inhaled.[6] In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention.[5]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Core Reactivity & Synthetic Applications
The synthetic utility of this compound stems from the nucleophilicity of its terminal NH₂ group. This allows it to participate in a range of classical bond-forming reactions to generate diverse and valuable pharmaceutical intermediates. The primary transformations include Schiff base (hydrazone) formation, reductive amination, and amide coupling.
Reductive Amination: Accessing N,N'-Disubstituted Hydrazines
Reductive amination is a powerful, one-pot method for forming carbon-nitrogen bonds.[7] For this compound, this reaction proceeds via the in-situ formation of a hydrazone intermediate with an aldehyde or ketone, which is then immediately reduced to the corresponding substituted hydrazine.[8][9]
-
Causality Behind Reagent Choice: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice.[7][8] Unlike stronger reducing agents like NaBH₄, they are stable in weakly acidic conditions (pH 4-6) required for efficient imine/hydrazone formation and are selective for the protonated iminium/hydrazonium ion over the carbonyl starting material.[9] This selectivity is crucial for preventing the wasteful reduction of the aldehyde or ketone starting material and enabling the high efficiency of the one-pot procedure.[7][8]
Amide Coupling: Synthesis of Acylhydrazides
Acylhydrazides are key structural motifs in numerous pharmaceuticals and serve as valuable precursors for the synthesis of other heterocycles like oxadiazoles and triazoles. The formation of an amide bond between this compound and a carboxylic acid is one of the most robust and frequently employed reactions in medicinal chemistry.[10][11]
-
Causality Behind Reagent Choice: Direct condensation of a carboxylic acid and an amine is thermally demanding and generally impractical. Therefore, the carboxylic acid must first be activated. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[12] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[12] However, this intermediate can be prone to side reactions and racemization. The inclusion of an additive like 1-Hydroxybenzotriazole (HOBt) is standard practice.[13] HOBt traps the O-acylisourea to form an active HOBt ester, which is more stable, less prone to racemization, and reacts cleanly with the amine to provide the desired amide in high yield.[13]
Experimental Protocols
The following protocols are presented as robust starting points for researchers. Optimization of solvent, temperature, and reaction time may be necessary for specific substrates.
Protocol 1: One-Pot Reductive Amination with Isovaleraldehyde
Objective: To synthesize 1-(2,2-dimethylpropyl)-2-(4-methylpiperidin-1-yl)hydrazine, a representative N,N'-disubstituted hydrazine intermediate.
Materials and Reagents:
-
This compound hydrochloride (1.0 eq)
-
Isovaleraldehyde (1.1 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (MeOH), Anhydrous
-
Glacial Acetic Acid
-
Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Step-by-Step Procedure:
-
Reagent Preparation: To a round-bottom flask under a nitrogen atmosphere, add this compound hydrochloride (e.g., 1.51 g, 10.0 mmol) and anhydrous methanol (50 mL). Add a base such as triethylamine (1.05 eq) to liberate the free amine, and stir until dissolved.
-
Hydrazone Formation: Add isovaleraldehyde (e.g., 0.95 g, 11.0 mmol) to the solution.
-
pH Adjustment: Carefully add glacial acetic acid dropwise until the pH of the solution is between 5 and 6 (check with pH paper). This step is critical for protonating the intermediate hydrazone, making it susceptible to reduction.[9]
-
Reduction: Cool the reaction mixture to 0°C in an ice bath. Add sodium cyanoborohydride (e.g., 0.94 g, 15.0 mmol) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases. Concentrate the mixture in vacuo to remove the methanol.
-
Extraction: Partition the aqueous residue between DCM (3 x 50 mL) and water. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure product.
-
Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Amide Coupling with Benzoic Acid
Objective: To synthesize N'-(4-methylpiperidin-1-yl)benzohydrazide, a representative acylhydrazide intermediate.
Materials and Reagents:
-
Benzoic Acid (1.0 eq)
-
This compound hydrochloride (1.05 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF), Anhydrous
-
Ethyl Acetate (EtOAc)
-
5% aqueous Lithium Chloride (LiCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Activation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzoic acid (e.g., 1.22 g, 10.0 mmol), EDC (e.g., 2.30 g, 12.0 mmol), HOBt (e.g., 1.62 g, 12.0 mmol), and anhydrous DMF (50 mL). Cool the mixture to 0°C.
-
Base Addition: Add DIPEA (e.g., 3.88 g, 30.0 mmol) dropwise. The base is required to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction.
-
Amine Addition: To the activated mixture, add this compound hydrochloride (e.g., 1.58 g, 10.5 mmol) in one portion.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor for completion using LC-MS.
-
Work-up: Pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers. Wash sequentially with 5% aqueous LiCl (3 x 50 mL) to remove DMF, followed by saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Final Purification: Purify the crude solid by flash chromatography or recrystallization to yield the pure acylhydrazide.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and HRMS analysis.
Conclusion
This compound is a potent and versatile building block for constructing complex pharmaceutical intermediates. Its N-amino functionality provides a reliable handle for introducing molecular diversity through well-established synthetic transformations like reductive amination and amide coupling. The protocols detailed herein offer robust and reproducible methods for leveraging this reagent's unique reactivity. By understanding the principles behind reagent choice and reaction conditions, researchers and drug development professionals can effectively integrate this compound into their synthetic strategies to accelerate the discovery of novel therapeutics.
References
- Yang, D.-S., Xiang, J.-C., & Wu, A.-X. (2024). Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine. Royal Society of Chemistry.
-
PubChem. (n.d.). 4-Amino-1-methylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]
- The Journal of Organic Chemistry. (n.d.).
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
- Polymer Chemistry (RSC Publishing). (n.d.).
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
PubChem. (n.d.). 1-(4-Methylpiperidin-4-yl)piperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 1-Methylpiperidin-4-amine. Retrieved from [Link]
-
National Institutes of Health. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Retrieved from [Link]
- ResearchGate. (n.d.). An optimized synthesis of a key pharmaceutical intermediate methyl 4-[(1-oxopropyl)
-
RSC Publishing. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1-Methylpiperidin-4-amine hydrochloride. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
-
BioMed Pharma Journal. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). WO2003010160A2 - 1-glycinyl-4 (methylpiperidin-4-yl) piperazines and -piperridines as factor xa antagonists.
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Rice University. (2016). Chemists Make Strides to Simplify Drug Design, Synthesis. Retrieved from [Link]
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Synthetic Strategies for the Derivatization of 4-Methylpiperidin-1-amine: A Guide for Researchers
The 4-methylpiperidine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its favorable physicochemical properties and ability to confer desirable pharmacokinetic profiles.[1] The derivatization of this core, particularly at the 1-position amine of 4-Methylpiperidin-1-amine, opens up a vast chemical space for the generation of novel molecular entities. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the key synthetic protocols for the derivatization of this compound, focusing on N-acylation, N-alkylation, and reductive amination to form hydrazones.
Introduction to the this compound Scaffold
This compound is a versatile building block featuring a chiral center at the C4 position and a reactive primary amine attached to the piperidine nitrogen. This unique arrangement of functional groups offers multiple avenues for synthetic modification. The primary amine serves as a nucleophilic handle for the introduction of a wide variety of substituents, enabling the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. The inherent chirality of the 4-methyl group can also play a crucial role in molecular recognition and binding to biological targets.
This guide will delve into three principal derivatization strategies, providing detailed, step-by-step protocols, an explanation of the underlying chemical principles, and key considerations for successful synthesis.
I. N-Acylation: Formation of Amide Derivatives
N-acylation is a robust and widely employed transformation for the synthesis of amides, a functional group prevalent in a vast number of pharmaceuticals.[2][3] This reaction involves the coupling of this compound with an acylating agent, such as an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent. The resulting N-acyl derivatives often exhibit improved metabolic stability and can participate in crucial hydrogen bonding interactions with their biological targets.
Protocol 1: N-Acylation using Acyl Chlorides
This protocol describes a general procedure for the N-acylation of this compound with an acyl chloride in the presence of a non-nucleophilic base.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.5-2.0 eq.), to the solution and stir. The base is crucial to neutralize the hydrochloric acid generated during the reaction.
-
Acylating Agent Addition: Cool the mixture to 0 °C using an ice bath. Slowly add the desired acyl chloride (1.1-1.2 eq.) dropwise to the stirred solution. Maintaining a low temperature helps to control the exothermicity of the reaction and minimize potential side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the desired N-acylated derivative.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture and oxygen, which could lead to unwanted side reactions.
-
Anhydrous Solvents: Water can react with the acyl chloride, reducing the yield of the desired product.
-
Non-nucleophilic Base: A sterically hindered base is used to avoid its competition with the primary amine as a nucleophile.
-
Slow Addition at 0 °C: Controls the reaction rate and prevents a rapid temperature increase, which could lead to the formation of byproducts.
Data Presentation:
| Acyl Chloride | Base | Solvent | Time (h) | Yield (%) |
| Acetyl chloride | TEA | DCM | 2 | 95 |
| Benzoyl chloride | DIPEA | THF | 4 | 92 |
| Cyclopropanecarbonyl chloride | TEA | DCM | 3 | 90 |
Note: Yields are illustrative and may vary based on specific reaction conditions and the nature of the acyl chloride.
Visualization of N-Acylation Workflow:
Caption: General workflow for the N-acylation of this compound.
II. N-Alkylation: Introducing Diverse Alkyl Groups
N-alkylation is a fundamental transformation for introducing alkyl substituents onto an amine.[4] This can be achieved through direct alkylation with an alkyl halide or via reductive amination. Direct alkylation is a straightforward method, but can sometimes lead to over-alkylation.
Protocol 2: Direct N-Alkylation with Alkyl Halides
This protocol details the direct N-alkylation of this compound with an alkyl halide using a mild base.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 eq.) and a suitable base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.) in a polar aprotic solvent like acetonitrile (ACN) or N,N-dimethylformamide (DMF) (0.1-0.5 M).
-
Alkylating Agent Addition: Add the desired alkyl halide (e.g., benzyl bromide, ethyl iodide) (1.1-1.5 eq.) to the suspension.
-
Reaction Conditions: Stir the reaction mixture at a temperature ranging from room temperature to 80 °C. The optimal temperature will depend on the reactivity of the alkyl halide.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the reaction is complete, filter off the inorganic base. Concentrate the filtrate under reduced pressure.
-
Purification: The crude residue can be purified by flash column chromatography to afford the N-alkylated product.
Trustworthiness of the Protocol:
To avoid the formation of quaternary ammonium salts, it is crucial to use the amine as the limiting reagent or to add the alkylating agent slowly.[4] The choice of a solid, inorganic base like K₂CO₃ simplifies the work-up procedure as it can be easily removed by filtration.
Data Presentation:
| Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | ACN | 60 | 6 | 85 |
| Ethyl iodide | Cs₂CO₃ | DMF | RT | 12 | 88 |
| Propargyl bromide | K₂CO₃ | ACN | 40 | 8 | 82 |
Note: Yields are illustrative and may vary based on specific reaction conditions and the nature of the alkyl halide.
III. Reductive Amination: Synthesis of Hydrazone Derivatives
Reductive amination is a powerful and versatile method for the formation of C-N bonds and is particularly useful for the synthesis of secondary and tertiary amines from primary or secondary amines and carbonyl compounds.[5][6] In the case of this compound, reaction with an aldehyde or ketone will form a hydrazone, which is a stable imine derivative.[7][8]
Protocol 3: Hydrazone Formation via Reductive Amination
This protocol outlines the synthesis of hydrazones from this compound and a carbonyl compound.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH) (0.2-0.5 M), add the desired aldehyde or ketone (1.0-1.1 eq.).
-
Catalyst Addition (Optional): For less reactive carbonyl compounds, a catalytic amount of a mild acid, such as acetic acid, can be added to facilitate imine formation.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often complete within a few hours.
-
Reaction Monitoring: Monitor the formation of the hydrazone by TLC or LC-MS.
-
Product Isolation: In many cases, the hydrazone product will precipitate from the reaction mixture upon completion. The solid can be collected by filtration and washed with a cold solvent. If the product is soluble, the solvent can be removed under reduced pressure.
-
Purification: The crude hydrazone is often pure enough for subsequent use. If necessary, it can be recrystallized or purified by column chromatography.
Authoritative Grounding: The formation of hydrazones from hydrazines and carbonyls is a well-established and reliable reaction in organic chemistry.[8] The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the C=N double bond.
Visualization of Reductive Amination Logic:
Caption: Logical relationship in hydrazone formation from this compound.
Conclusion
The synthetic protocols detailed in this application note provide a robust foundation for the derivatization of this compound. N-acylation, N-alkylation, and reductive amination are powerful tools that enable the generation of diverse libraries of compounds for biological screening. By understanding the principles behind these transformations and carefully controlling the reaction conditions, researchers can efficiently synthesize novel derivatives of this important scaffold, paving the way for the discovery of new therapeutic agents.
References
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Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(4), 2853-2864. Available at: [Link]
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Özdemir, I., et al. (2017). New piperidine-hydrazone derivatives: Synthesis, biological evaluations and molecular docking studies as AChE and BChE inhibitors. Bioorganic & Medicinal Chemistry, 25(1), 332-341. Available at: [Link]
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Levison, B. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]
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Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
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Wikipedia. (n.d.). Hydrazone. Retrieved from [Link]
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Bagnoli, L., et al. (2017). Efficient one-pot reductive aminations of carbonyl compounds with Aquivion-Fe as a recyclable catalyst and sodium borohydride. Green Chemistry, 19(1), 235-243. Available at: [Link]
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Li, G., et al. (2020). Direct synthesis of enone-hydrazones under solvent free and additive free conditions. Organic & Biomolecular Chemistry, 18(4), 666-670. Available at: [Link]
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MacMillan, D. W. C., et al. (2021). A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides. Journal of the American Chemical Society, 143(35), 14059-14066. Available at: [Link]
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Radosevich, A. T., et al. (2021). Hydrazine synthesis by N–N coupling. Organic Chemistry Portal. Available at: [Link]
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Bougheloum, K., et al. (2016). A Novel and Green Method for N-acylation of Amines and Sulfonamides under Ultrasound Irradiation. Oriental Journal of Chemistry, 32(3), 1645-1651. Available at: [Link]
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Weng, Q., et al. (2019). Discovery of Novel Piperidine-Based Glucagon Receptor Antagonists. Journal of Medicinal Chemistry, 62(6), 3268-3285. Available at: [Link]
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O'Brien, P., et al. (2018). Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. The Journal of Organic Chemistry, 83(15), 7793-7803. Available at: [Link]
-
Abid, O. R., et al. (2017). Synthesis of Hydrazones from Amino Acids and their Antimicrobial and Cytotoxic Activities. Journal of the Chinese Chemical Society, 64(10), 1183-1189. Available at: [Link]
-
Roy, M. (2024). N-Acylation Reactions of Amines. In Reference Module in Chemistry, Molecular Sciences and Chemical Engineering. Elsevier. Available at: [Link]
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Alcaraz, M. J., et al. (2004). A New “One-Pot” Synthesis of Hydrazides by Reduction of Hydrazones. Synthesis, 2004(12), 1957-1962. Available at: [Link]
-
Wang, C., et al. (2023). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. Organic Chemistry Frontiers, 10(22), 5521-5527. Available at: [Link]
-
Wang, C., et al. (2023). One-pot reductive amination of carbonyl compounds and nitro compounds via Ir-catalyzed transfer hydrogenation. RSC Publishing. Available at: [Link]
-
Katritzky, A. R., et al. (2004). N-Acylation in Combinatorial Chemistry. ARKIVOC, 2004(i), 12-35. Available at: [Link]
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Gessi, S., et al. (2003). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of Medicinal Chemistry, 46(13), 2544-2554. Available at: [Link]
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Application Notes & Protocols: 4-Methylpiperidin-1-amine in the Synthesis of Central Nervous System (CNS) Agents
Prepared by: Senior Application Scientist, Gemini Division
Abstract
The 4-methylpiperidine scaffold is a privileged structural motif in modern medicinal chemistry, renowned for its prevalence in a multitude of approved drugs and clinical candidates targeting the Central Nervous System (CNS). This document provides a detailed exploration of 4-Methylpiperidin-1-amine, a unique and relatively unexplored derivative, as a potential building block for novel CNS agents. While direct synthetic applications leading to marketed drugs are sparse, its inherent properties as a cyclic hydrazine present a compelling case for its use in generating new chemical entities. This guide will elucidate the unique chemical nature of this compound, contrast it with its more common isomers, and project its synthetic utility. Due to the limited specific literature, we will leverage the well-established synthesis of Pridopidine , a CNS agent for Huntington's disease built on the core 4-arylpiperidine framework, to provide a tangible, illustrative protocol and highlight the synthetic strategies common to this class of compounds.
Introduction: The Privileged 4-Methylpiperidine Scaffold
The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, prized for its ability to impart favorable physicochemical properties such as aqueous solubility and metabolic stability, while serving as a rigid, three-dimensional scaffold to orient pharmacophoric elements.[1] The addition of a methyl group at the 4-position can introduce beneficial steric and electronic effects, influencing receptor binding and pharmacokinetic profiles.
A critical point of clarification is the distinction between structural isomers of methyl-aminopiperidine, which are often conflated. This compound (CAS 91400-12-3) , the focus of this note, is a substituted hydrazine where the amino group is directly attached to the piperidine nitrogen. This is structurally distinct from its more commonly utilized isomers, such as 4-amino-1-methylpiperidine. This structural variance imparts fundamentally different reactivity and synthetic potential.
Caption: Structural differences between key methyl-aminopiperidine isomers.
While the 4-methylpiperidine core is validated, the N-amino functionality of this compound remains a largely untapped resource for introducing novel chemical diversity into CNS drug candidates.
Synthetic Potential of Cyclic Hydrazines in CNS Drug Design
Hydrazine and its derivatives are versatile reagents in organic synthesis, serving as powerful nucleophiles and precursors for a wide array of heterocyclic systems.[2][3] The application of cyclic hydrazines, such as this compound, offers a pathway to sp³-rich, complex molecular architectures that are increasingly sought after in drug discovery to improve selectivity and ADME properties.[4][5]
Key Projected Synthetic Applications:
-
Heterocycle Formation: As a 1,2-dinucleophile, it can react with 1,3-dicarbonyl compounds or their equivalents to form pyrazole rings, or with other reagents to form pyridazines and triazoles. This allows for the direct attachment of a 4-methylpiperidine moiety to a new heterocyclic core, creating novel scaffolds for screening.
-
Formation of Hydrazones: Reaction with aldehydes or ketones yields stable hydrazones, which can be used as linkers or may themselves possess biological activity.
-
N-N Bond Functionalization: The two nitrogen atoms can be iteratively functionalized, allowing for late-stage diversification and the creation of chemical libraries with precise control over the spatial arrangement of substituents.[4]
Caption: Projected synthesis of a novel CNS scaffold.
Case Study: Synthesis of Pridopidine, a 4-Arylpiperidine CNS Agent
To illustrate the synthetic manipulations involving the 4-substituted piperidine core, we present a generalized pathway for the synthesis of Pridopidine. Pridopidine is a Sigma-1 Receptor (S1R) agonist developed for the treatment of Huntington's disease.[6] Its mechanism involves the activation of neuroprotective pathways, including the upregulation of Brain-Derived Neurotrophic Factor (BDNF).[7][8]
The synthesis of Pridopidine hinges on two key transformations:
-
Creation of the 4-Arylpiperidine Core: Coupling a piperidone derivative with an aryl precursor.
-
N-Alkylation of the Piperidine: Introducing the propyl group onto the piperidine nitrogen.
A common route involves the coupling of 1-propyl-4-piperidone with a lithiated aryl intermediate, followed by dehydration and reduction.[9]
Physicochemical Data Comparison
| Property | This compound (Hydrochloride) | 1-Propyl-4-piperidone (Pridopidine Precursor) | Pridopidine (Final Product) |
| CAS Number | 91400-12-3 | 3445-81-8 | 346688-38-8 |
| Molecular Formula | C₆H₁₅ClN₂ | C₈H₁₅NO | C₁₅H₂₃NO₂S |
| Molecular Weight | 150.65 g/mol | 141.22 g/mol | 281.41 g/mol |
| Role | Novel Building Block | Key Intermediate | Active Pharmaceutical Ingredient |
Experimental Protocol: Synthesis of a 4-Aryl-1-propyl-1,2,3,6-tetrahydropyridine Intermediate
This protocol describes a key step analogous to the synthesis of Pridopidine, demonstrating the formation of the C-C bond at the 4-position of the piperidine ring. This method is adapted from processes disclosed in the patent literature.[9]
Reaction Scheme: 3-Bromothioanisole → 3-(Methylthio)phenyllithium → Coupling with 1-Propyl-4-piperidone → Tertiary Alcohol Intermediate → Dehydration to form the tetrahydropyridine product.
Materials & Reagents:
-
3-Bromothioanisole
-
n-Hexyllithium (in hexanes, 2.5 M)
-
1-Propyl-4-piperidone
-
Tetrahydrofuran (THF), anhydrous
-
Toluene
-
p-Toluenesulfonic acid (PTSA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon gas supply
-
Dry ice/acetone bath
Step-by-Step Methodology:
-
Lithiation of 3-Bromothioanisole (Cryogenic Flow or Batch)
-
Rationale: A halogen-lithium exchange is used to generate a potent aryl nucleophile. This reaction is highly exothermic and requires cryogenic temperatures (typically < -35°C in batch) to prevent side reactions and ensure regioselectivity.[9] Using a flow chemistry setup can allow for better temperature control at less extreme temperatures (-20°C to 5°C).[9]
-
Procedure (Batch):
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and an argon inlet.
-
Dissolve 3-bromothioanisole (1.0 eq) in anhydrous THF (approx. 5 mL per mmol of bromide).
-
Cool the solution to -40°C using a dry ice/acetone bath.
-
Slowly add n-hexyllithium (1.05 eq) dropwise via syringe, ensuring the internal temperature does not exceed -35°C.
-
Stir the resulting mixture at this temperature for 30 minutes to ensure complete formation of the lithiated intermediate.
-
-
-
Coupling with 1-Propyl-4-piperidone
-
Rationale: The newly formed organolithium compound acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of the piperidone to form a tertiary alcohol.
-
Procedure:
-
In a separate flask, dissolve 1-propyl-4-piperidone (1.1 eq) in anhydrous THF.
-
Slowly add the piperidone solution to the cold (-40°C) organolithium slurry from Step 1.
-
Allow the reaction to stir for 1 hour at -40°C.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃.
-
Allow the mixture to warm to room temperature.
-
-
-
Workup and Dehydration
-
Rationale: The tertiary alcohol intermediate is often not isolated but directly dehydrated under acidic conditions (using an acid catalyst like PTSA) to form the more stable tetrahydropyridine alkene. Toluene is used as a solvent to facilitate water removal via a Dean-Stark apparatus.
-
Procedure:
-
Transfer the quenched reaction mixture to a separatory funnel and extract with toluene (3x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Dissolve the crude alcohol residue in toluene, add PTSA (0.1 eq), and heat to reflux with a Dean-Stark trap for 2-4 hours, or until TLC/LCMS shows complete conversion.
-
Cool the reaction mixture, wash with saturated NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield the crude tetrahydropyridine intermediate, which can be purified by column chromatography or used directly in the subsequent reduction step.
-
-
Caption: Workflow for the synthesis of a key Pridopidine intermediate.
Biological Context: Pridopidine's Mechanism of Action
Understanding the biological target provides the rationale for synthesizing molecules with a 4-substituted piperidine core. Pridopidine's primary target is the Sigma-1 Receptor (S1R), a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface.[6] S1R activation is crucial for regulating cellular processes vital for neuronal survival.
Caption: Simplified mechanism of Pridopidine's neuroprotective effects.
Conclusion and Future Outlook
The 4-methylpiperidine scaffold is a cornerstone of CNS drug design, with its utility demonstrated in numerous clinical candidates and approved drugs like Pridopidine. While the specific building block, This compound , has not yet been extensively utilized, its chemical identity as a cyclic hydrazine marks it as a molecule of high potential. Its ability to serve as a precursor to novel heterocyclic systems or as a point for diverse functionalization offers medicinal chemists a powerful tool to explore new chemical space. The protocols and strategies outlined in this guide, illustrated through the synthesis of a related CNS agent, provide a solid foundation for researchers looking to incorporate unique piperidine derivatives into their drug discovery programs. Future exploration of this compound is warranted and could lead to the discovery of next-generation CNS therapeutics with novel mechanisms of action.
References
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Analysis and Comparison of Synthesis Route of Small Molecule Kinase Inhibitors Tofacitinib. Semantic Scholar. [Link]
-
Tofacitinib synthesis. University of Nebraska-Lincoln Digital Commons. [Link]
-
An efficient and alternative method for synthesis of Tofacitinib. Der Pharma Chemica. [Link]
-
Starting materials described in the literature to assemble the piperidine fragment. ResearchGate. [Link]
-
Pridopidine: Overview of Pharmacology and Rationale for its Use in Huntington's Disease. SpringerLink. [Link]
-
Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality. National Center for Biotechnology Information. [Link]
-
An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. ACS Omega. [Link]
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Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biolog. ResearchGate. [Link]
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-
Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. MDPI. [Link]
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Hydrazine. Wikipedia. [Link]
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Pridopidine activates neuroprotective pathways impaired in Huntington Disease. National Center for Biotechnology Information. [Link]
-
Readily accessible sp3-rich cyclic hydrazine frameworks exploiting nitrogen fluxionality. Royal Society of Chemistry. [Link]
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-
Pridopidine. Wikipedia. [Link]
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The Untapped Potential of 4-Methylpiperidin-1-amine in Multi-Component Reactions: A Guide for Synthetic Innovation
Introduction: Unveiling a Versatile Hydrazine Surrogate for Complex Scaffold Synthesis
In the ever-evolving landscape of drug discovery and materials science, the demand for novel molecular scaffolds with intricate three-dimensional architectures is insatiable. Multi-component reactions (MCRs) have emerged as a powerful strategy to address this need, offering a convergent and atom-economical approach to complex molecules from simple starting materials. Within the vast toolkit of MCRs, the choice of the amine component is pivotal in dictating the structural diversity of the resulting products. This application note delves into the prospective applications of a lesser-explored reagent, 4-methylpiperidin-1-amine , as a versatile building block in a variety of MCRs.
The unique structural features of this compound, namely the presence of a secondary amine tethered to a piperidine ring, present a compelling case for its utility. The piperidine moiety is a privileged scaffold in medicinal chemistry, while the exocyclic N-amino group can be viewed as a cyclic hydrazine surrogate. This dual functionality opens avenues for its participation in classical MCRs and for post-MCR transformations to generate novel heterocyclic systems. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the potential of this compound in MCRs, complete with detailed theoretical protocols and mechanistic insights to inspire and facilitate its adoption in synthetic campaigns.
Core Concepts: The Reactivity of this compound in the Context of MCRs
This compound can be anticipated to participate in MCRs through the nucleophilic character of its terminal amino group. This reactivity is analogous to that of primary amines and hydrazines, which are cornerstone reagents in many well-established MCRs. The steric bulk of the 4-methylpiperidine ring may influence reaction kinetics and diastereoselectivity, offering a handle for fine-tuning reaction outcomes.
Proposed Application in the Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, enabling the rapid assembly of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[1][2] The use of hydrazine derivatives in the Ugi reaction is known to produce hydrazinopeptide-like structures.[1][3] By analogy, this compound can be envisioned as a competent amine component, leading to novel peptidomimetics bearing the 4-methylpiperidine scaffold.
Mechanistic Rationale:
The reaction is expected to proceed via the classical Ugi mechanism.[2] The initial step involves the condensation of the aldehyde and this compound to form a hydrazone intermediate. Protonation of this intermediate, followed by nucleophilic attack of the isocyanide, generates a nitrilium ion. Subsequent trapping by the carboxylate and an intramolecular Mumm-type rearrangement yields the final Ugi product.
Proposed Protocol for a Model Ugi Reaction:
Objective: To synthesize a novel α-acylamino amide incorporating the 4-methylpiperidine scaffold.
Materials:
-
Benzaldehyde (1.0 mmol, 1.0 eq)
-
This compound (1.0 mmol, 1.0 eq)
-
Acetic Acid (1.0 mmol, 1.0 eq)
-
tert-Butyl isocyanide (1.0 mmol, 1.0 eq)
-
Methanol (5 mL)
-
Magnesium sulfate (anhydrous)
Procedure:
-
To a solution of benzaldehyde (1.0 mmol) in methanol (2 mL) in a round-bottom flask, add this compound (1.0 mmol).
-
Stir the mixture at room temperature for 30 minutes. Anhydrous magnesium sulfate can be added to facilitate hydrazone formation.
-
To the resulting solution, add acetic acid (1.0 mmol) followed by tert-butyl isocyanide (1.0 mmol).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford the desired Ugi product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation (Hypothetical):
| Entry | Aldehyde | Carboxylic Acid | Isocyanide | Proposed Product Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | t-Butyl isocyanide | 75 |
| 2 | 4-Chlorobenzaldehyde | Benzoic Acid | Cyclohexyl isocyanide | 82 |
| 3 | Isobutyraldehyde | Propionic Acid | Benzyl isocyanide | 68 |
Proposed Application in the Mannich Reaction
The Mannich reaction is a three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base, from an aldehyde (typically formaldehyde), a primary or secondary amine, and an active hydrogen compound.[4][5][6] Substituted hydrazines have been successfully employed in Mannich reactions.[7] It is therefore highly probable that this compound can act as the amine component.
Mechanistic Rationale:
The reaction is initiated by the formation of an Eschenmoser-like salt from this compound and formaldehyde.[4] This iminium ion is a potent electrophile that is subsequently attacked by the enol form of the active hydrogen compound (e.g., a ketone) to furnish the Mannich base.
Proposed Protocol for a Model Mannich Reaction:
Objective: To synthesize a novel β-amino carbonyl compound (Mannich base) using this compound.
Materials:
-
Acetophenone (1.0 mmol, 1.0 eq)
-
This compound hydrochloride (1.2 mmol, 1.2 eq)
-
Paraformaldehyde (1.5 mmol, 1.5 eq)
-
Ethanol (10 mL)
-
Concentrated Hydrochloric Acid (catalytic amount)
Procedure:
-
In a round-bottom flask, suspend this compound hydrochloride (1.2 mmol) and paraformaldehyde (1.5 mmol) in ethanol (5 mL).
-
Add a catalytic amount of concentrated hydrochloric acid and stir the mixture at room temperature for 15 minutes.
-
Add acetophenone (1.0 mmol) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Treat the residue with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and precipitate the free Mannich base.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (e.g., using a methanol/dichloromethane gradient) to yield the pure Mannich base.
-
Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation (Hypothetical):
| Entry | Ketone | Aldehyde | Proposed Product Yield (%) |
| 1 | Acetophenone | Formaldehyde | 85 |
| 2 | Cyclohexanone | Formaldehyde | 90 |
| 3 | Propiophenone | Formaldehyde | 78 |
Further Potential in the Synthesis of Pyrazole Derivatives
The N-N bond within the this compound structure suggests its potential as a precursor for the synthesis of pyrazole-containing heterocycles.[8][9][10] A plausible MCR strategy would involve the reaction of this compound with a 1,3-dicarbonyl compound and an aldehyde.
Mechanistic Rationale:
A possible pathway involves the initial Knoevenagel condensation of the aldehyde and the 1,3-dicarbonyl compound, followed by a Michael addition of the this compound. Subsequent intramolecular cyclization and elimination would lead to the formation of a pyrazole ring, with the cleavage of the piperidine moiety.
Conclusion and Future Outlook
This compound stands as a promising, yet underutilized, reagent in the realm of multi-component reactions. Its unique structural amalgamation of a privileged piperidine scaffold and a reactive N-amino group positions it as a versatile building block for the synthesis of novel peptidomimetics, complex Mannich bases, and potentially a range of heterocyclic systems. The protocols and mechanistic insights provided herein are intended to serve as a foundational guide for researchers to explore the synthetic utility of this intriguing molecule. The exploration of its reactivity in other MCRs, such as the Biginelli or Hantzsch reactions, and the investigation of the pharmacological properties of the resulting compounds, represent exciting avenues for future research. The strategic application of this compound in MCR-driven library synthesis is poised to accelerate the discovery of new chemical entities with valuable applications in medicine and materials science.
References
- Lasri, J., & Ismail, A. I. (2018). The Mannich reaction of hydrazones: improved reactivity under solvent-free conditions. Arkivoc, 2018(5), 234-245.
- Al-Zahrani, F. M., & El-Shehry, M. F. (2023).
- Pearce, A. J., Harkins, R. P., Reiner, B. R., Wotal, A. C., Dunscomb, R. J., & Tonks, I. A. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society, 142(9), 4358-4366.
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Pearce, A. J., et al. (2020). Multicomponent Pyrazole Synthesis from Alkynes, Nitriles, and Titanium Imido Complexes via Oxidatively Induced N–N Bond Coupling. Journal of the American Chemical Society. Available at: [Link]
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Patil, P., Zhang, J., Kurpiewska, K., Kalinowska-Tłuścik, J., & Dömling, A. (2016). Hydrazine in the Ugi Tetrazole Reaction. Synthesis, 48(08), 1122-1130. Available at: [Link]
- Mohammadi, Z., & Dahoo, B. (2022). Reactivity of aminopyrazoles as C,N-binucleophile towards the synthesis of pyrazole-fused heterocycles.
- Ask this paper. (2023). multicomponent-reactions-using-c-n-binucleophilic-nature-of-aminopyrazoles-construction-of-pyrazole-fused-heterocycles. Bohrium.
- Guchhait, S. K., & Chaudhary, P. (2014). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Beilstein Journal of Organic Chemistry, 10, 2164-2170.
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Shaabani, S., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1835. Available at: [Link]
- Shaabani, S., et al. (2023).
- Van der Heiden, S., et al. (2012). Ugi reaction for the synthesis of 4-aminopiperidine-4-carboxylic acid derivatives. Application to the synthesis of carfentanil and remifentanil.
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Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
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- Google Patents. (n.d.). WO2006115456A1 - Synthesis of 1-aminopiperidine.
- El-Sayed, A. M. (2012). Mannich Reaction with Enaminones: Convenient Synthesis of Functionalized Tetrahydro-pyrimidines, Dihydro-1,3-oxazines, and Dihydro-1,2,4-triazepines.
- Chemistry LibreTexts. (2023). Mannich Reaction.
- de la Torre, M. C., & Gotor, V. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Pharmaceuticals, 15(8), 1009.
- Google Patents. (n.d.). CN100345828C - Process for preparing N-amino piperidine hydrochloride.
- Justia Patents. (2019). Process for the preparation of enantiomerically enriched 3-aminopiperidine.
- Google Patents. (n.d.). WO1993001170A1 - 3-aminopiperidine derivatives and related nitrogen containing heterocycles.
- Google Patents. (n.d.). CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide.
- Google Patents. (n.d.). CN111423397A - Method for synthesizing 1-amino-4-methylpiperazine by catalytic hydrogenation.
- Google Patents. (n.d.). CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine.
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Catalytic Applications of Metal Complexes with 4-Methylpiperidin-1-amine Ligands: A Technical Guide for Researchers
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential catalytic applications of metal complexes featuring the 4-Methylpiperidin-1-amine ligand. While specific literature on this exact ligand is emerging, this guide synthesizes insights from the broader field of N-heterocyclic and piperidine-based ligands to propose application notes and detailed, adaptable protocols for pioneering research.
Introduction: The this compound Ligand
This compound is an N-amino substituted heterocyclic compound. As a ligand, it presents unique steric and electronic properties that make it a compelling candidate for the development of novel metal catalysts. The piperidine ring offers a conformationally flexible yet sterically defined backbone, while the exocyclic primary amine and the endocyclic tertiary amine provide two potential coordination sites. The methyl group at the 4-position can influence the ligand's steric bulk and solubility.
The coordination of this compound to a metal center can occur in several modes, primarily through the exocyclic sp³-hybridized nitrogen of the amino group. This nitrogen atom, with its lone pair of electrons, can act as a strong σ-donor, stabilizing the metal center. The endocyclic nitrogen of the piperidine ring can also participate in coordination, potentially leading to bidentate chelation, which can enhance the stability of the resulting metal complex. Such chelation is a desirable trait in catalyst design, often leading to improved activity and selectivity.
The synthesis of this compound can be achieved through various established synthetic routes, often starting from 4-methylpiperidine or related precursors. One common method involves the nitrosation of 4-methylpiperidine followed by reduction of the resulting N-nitrosoamine.
Potential Catalytic Applications
Drawing parallels from the well-established catalytic activity of metal complexes with N-heterocyclic and piperidine-based ligands, we can envision several key application areas for this compound complexes.
Transfer Hydrogenation of Ketones and Aldehydes
Application Note: Ruthenium complexes bearing N-heterocyclic ligands are highly effective catalysts for the transfer hydrogenation of carbonyl compounds to alcohols.[1][2][3] The use of a this compound ligand could offer a unique steric and electronic environment around the ruthenium center, potentially influencing the catalyst's activity and selectivity. The N-H functionality of the coordinated amino group may participate in the catalytic cycle through hydrogen bonding or by acting as a proton shuttle, a feature seen in some bifunctional catalysts.[4][5]
Protocol: General Procedure for Ruthenium-Catalyzed Transfer Hydrogenation of Acetophenone
Materials:
-
Ruthenium precursor (e.g., [Ru(p-cymene)Cl₂]₂)
-
This compound ligand
-
Acetophenone (substrate)
-
Isopropanol (hydrogen source and solvent)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk tube under an inert atmosphere, add the ruthenium precursor (e.g., 0.005 mmol, 1 mol% Ru) and the this compound ligand (0.01 mmol, 2 mol%).
-
Add degassed isopropanol (5 mL) and stir the mixture at room temperature for 30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
To the catalyst solution, add the base (e.g., K₂CO₃, 0.2 mmol) and the acetophenone substrate (1.0 mmol).
-
-
Reaction:
-
Seal the tube and heat the reaction mixture at 80-130 °C with vigorous stirring.[2]
-
-
Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain the desired alcohol.
-
Table 1: Parameters for Optimization of Transfer Hydrogenation
| Parameter | Range to be Screened |
| Catalyst Loading | 0.1 - 5 mol% |
| Ligand:Metal Ratio | 1:1 to 4:1 |
| Base | K₂CO₃, Cs₂CO₃, NaOH, KOtBu |
| Temperature | 60 - 140 °C |
| Solvent | Isopropanol, Ethanol, Toluene |
| Substrate Scope | Various aromatic and aliphatic ketones |
Palladium-Catalyzed Cross-Coupling Reactions
Application Note: Palladium complexes with N-heterocyclic carbene (NHC) and other nitrogen-containing ligands are workhorses in modern organic synthesis for the formation of C-C and C-N bonds.[6][7][8] A this compound ligand could serve as a supporting ligand for palladium, potentially offering high stability and activity in cross-coupling reactions like the Suzuki-Miyaura and Heck couplings. The strong σ-donating character of the amino group can facilitate the oxidative addition step, which is often rate-limiting in these catalytic cycles.[6]
Protocol: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound ligand
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Toluene, Dioxane, DMF, with water)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk tube under an inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the this compound ligand (0.04 mmol, 4 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
-
Solvent Addition:
-
Add the degassed solvent system (e.g., Toluene/Water 4:1, 5 mL).
-
-
Reaction:
-
Seal the tube and heat the reaction mixture at 80-120 °C with vigorous stirring.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
After completion, cool the reaction to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Protocol: General Procedure for the Heck Reaction
Materials:
-
Palladium precursor (e.g., Pd(OAc)₂)
-
This compound ligand
-
Aryl halide (e.g., iodobenzene)
-
Alkene (e.g., styrene)
-
Base (e.g., triethylamine, K₂CO₃)
-
Solvent (e.g., DMF, acetonitrile)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup:
-
To a flame-dried Schlenk tube, add the palladium precursor (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%) and the this compound ligand (0.02 mmol, 2 mol%).
-
-
Reagent Addition:
-
Under an inert atmosphere, add the solvent (e.g., DMF, 5 mL), the aryl halide (1.0 mmol), the alkene (1.2 mmol), and the base (1.5 mmol).
-
-
Reaction:
-
Seal the tube and heat the reaction mixture at 100-140 °C with vigorous stirring.[9]
-
-
Monitoring:
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
Cool the reaction mixture and filter to remove the precipitated salts.
-
Add water to the filtrate and extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography.
-
Table 2: Parameters for Optimization of Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura | Heck |
| Catalyst Loading | 0.5 - 5 mol% | 0.1 - 2 mol% |
| Ligand:Metal Ratio | 1:1 to 4:1 | 1:1 to 4:1 |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu | Et₃N, K₂CO₃, DBU |
| Solvent | Toluene/H₂O, Dioxane/H₂O, DMF | DMF, NMP, Acetonitrile |
| Temperature | 60 - 120 °C | 80 - 150 °C |
Copper-Catalyzed Oxidation Reactions
Application Note: Copper complexes are versatile catalysts for a wide range of oxidation reactions, including the aerobic oxidation of alcohols and phenols.[10][11][12] The coordination of a this compound ligand to a copper center could modulate its redox potential and provide a suitable environment for the activation of substrates and oxidants like molecular oxygen. The N-H group of the ligand could also play a role in substrate binding or proton transfer steps.
Protocol: General Procedure for Aerobic Oxidation of Benzyl Alcohol
Materials:
-
Copper precursor (e.g., CuCl, Cu(OAc)₂)
-
This compound ligand
-
Benzyl alcohol (substrate)
-
Base (e.g., K₂CO₃, DBU)
-
Solvent (e.g., Acetonitrile, Toluene)
-
Oxygen or air supply
-
Reaction flask with a condenser
-
Magnetic stirrer and heating plate
Procedure:
-
Catalyst Preparation:
-
In a reaction flask, dissolve the copper precursor (e.g., CuCl, 0.05 mmol, 5 mol%) and the this compound ligand (0.055 mmol, 5.5 mol%) in the solvent (10 mL).
-
Stir the solution under an oxygen or air atmosphere for 15-30 minutes.
-
-
Reaction Setup:
-
Add the benzyl alcohol (1.0 mmol) and the base (e.g., K₂CO₃, 0.5 mmol) to the catalyst solution.
-
-
Reaction:
-
Heat the reaction mixture at the desired temperature (e.g., 60-100 °C) under a constant flow of oxygen or air.
-
-
Monitoring:
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
After completion, cool the reaction mixture and filter off any solids.
-
Concentrate the filtrate and dissolve the residue in an organic solvent.
-
Wash with water and brine, dry the organic layer, and concentrate.
-
-
Purification:
-
Purify the crude product (benzaldehyde) by column chromatography.
-
Table 3: Parameters for Optimization of Aerobic Oxidation
| Parameter | Range to be Screened |
| Catalyst Loading | 1 - 10 mol% |
| Ligand:Metal Ratio | 1:1 to 2:1 |
| Base | K₂CO₃, DBU, KOtBu |
| Solvent | Acetonitrile, Toluene, DMF |
| Temperature | Room Temperature to 120 °C |
| Oxidant | O₂ (balloon or flow), Air |
Visualizations
Caption: Synthesis of this compound and subsequent complexation.
Caption: Generalized catalytic cycle for a cross-coupling reaction.
Caption: Standard experimental workflow for catalytic reactions.
Conclusion
While direct catalytic applications of metal complexes with this compound are yet to be extensively reported, the foundational knowledge from related N-heterocyclic and piperidine-based ligands provides a strong basis for exploration. This guide offers a starting point for researchers to design and test novel catalysts based on this promising ligand. The provided protocols are intended to be adaptable and should be optimized for specific substrates and reaction conditions. The unique steric and electronic properties of this compound may lead to the discovery of highly active and selective catalysts for a variety of important organic transformations.
References
-
Krische, M. J. (2011). Ruthenium Catalyzed Transfer Hydrogenation for C-C Bond Formation: Hydrohydroxyalkylation and Hydroaminoalkylation via Reactant Redox Pairs. National Institutes of Health. [Link]
-
Ghosh, P., et al. (2016). Ruthenium(ii) N,S-heterocyclic carbene complexes and transfer hydrogenation of ketones. Dalton Transactions. [Link]
-
Zhang, Y., et al. (2022). Transfer Hydrogenation of Ketones Catalyzed by a Ruthenium Catalyst with a Functional Ligand. Web of Proceedings. [Link]
-
Ayad, M. I., et al. (2019). Synthesis, Characterization, Molecular Modeling, Catalytic and Cytotoxic Activities of Metal Complexes containing Hydrazone Ligand. Journal of Chemical and Pharmaceutical Research. [Link]
-
Mhlongo, N. N., et al. (2022). Carboxamide carbonyl-ruthenium(II) complexes: detailed structural and mechanistic studies in the transfer hydrogenation of ketones. RSC Advances. [Link]
-
Shakdofa, M. M. E., et al. (2014). Metal complexes of hydrazones and their biological, analytical and catalytic applications: A review. ResearchGate. [Link]
-
Li, C., et al. (2015). Ruthenium complexes with N-functionalized secondary amino ligands: a new class of catalysts toward efficient hydrogenation of esters. Dalton Transactions. [Link]
-
Poyatos, M., et al. (2016). Bidentate Donor-Functionalized N-Heterocyclic Carbenes: Valuable Ligands for Ruthenium-Catalyzed Transfer Hydrogenation. National Institutes of Health. [Link]
-
Science.gov. (n.d.). ruthenium-catalyzed transfer hydrogenation: Topics by Science.gov. Science.gov. [Link]
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Slideshare. (2015). synthesis and characterization of hydrazone ligand and their metal complexes. Slideshare. [Link]
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Marion, N., & Nolan, S. P. (2007). Palladium Complexes of N-heterocyclic Carbenes as Catalysts for Cross-Coupling Reactions--A Synthetic Chemist's Perspective. PubMed. [Link]
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S. M. A. H. Siddiki, et al. (2014). Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal. Comptes Rendus Chimie. [Link]
-
Cazin, C. S. J. (2008). Well-Defined N-Heterocyclic Carbenes−Palladium(II) Precatalysts for Cross-Coupling Reactions. ACS Publications. [Link]
-
Meyer, F., et al. (2020). An Adaptable N-Heterocyclic Carbene Macrocycle Hosting Copper in Three Oxidation States. National Institutes of Health. [Link]
-
ResearchGate. (2014). (PDF) ChemInform Abstract: Metal Complexes of Hydrazones and Their Biological, Analytical and Catalytic Applications: A Review. ResearchGate. [Link]
-
Hahn, F. E., et al. (2015). Iridium and Ruthenium Complexes with Chelating N-Heterocyclic Carbenes: Efficient Catalysts for Transfer Hydrogenation, β-Alkylation of Alcohols, and N-Alkylation of Amines. ACS Publications. [Link]
-
Gothandapani, P., et al. (2022). Redox-Switchable Behavior of Transition-Metal Complexes Supported by Amino-Decorated N-Heterocyclic Carbenes. MDPI. [Link]
-
Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
-
Flores-Alamo, M., et al. (2023). Air-Stable Triazole-Based Ru(II) Complexes Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Ethanol as a Solvent and a Hydrogen Donor. Sociedad Química de México. [Link]
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Wipf Group. (2007). 1 IG. Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - π-Allyl Pal. University of Pittsburgh. [Link]
-
Wikipedia. (n.d.). Hydrazone. Wikipedia. [Link]
-
DergiPark. (2018). Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. DergiPark. [Link]
-
Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
ResearchGate. (2014). ChemInform Abstract: N-Heterocyclic Carbene-Stabilized Palladium Complexes as Organometallic Catalysts for Bioorthogonal Cross-Coupling Reactions. ResearchGate. [Link]
-
ACS Omega. (2020). Protocols for Understanding the Redox Behavior of Copper-Containing Systems. ACS Publications. [Link]
-
Kantchev, E. A. B., et al. (2008). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. ACS Publications. [Link]
- Google Patents. (2020). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
Krische, M. J. (2022). Historical perspective on ruthenium-catalyzed hydrogen transfer and survey of enantioselective hydrogen auto-transfer processes for the conversion of lower alcohols to higher alcohols. Chemical Society Reviews. [Link]
-
ResearchGate. (2019). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]
-
Meyer, F., et al. (2014). Three Distinct Oxidation States (II/II, II/III, and III/III) of Diorganocopper Complexes. National Institutes of Health. [Link]
-
Gümgüm, B., et al. (2017). Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. National Institutes of Health. [Link]
-
Stahl, S. S. (2015). Copper-Catalyzed Aerobic Oxidations of Organic Molecules: Pathways for Two-Electron Oxidation with a Four-Electron Oxidant and a One-Electron Redox-Active Catalyst. ACS Publications. [Link]
-
Itoh, S. (2015). Developing Mononuclear Copper–Active-Oxygen Complexes Relevant to Reactive Intermediates of Biological Oxidation Reactions. ACS Publications. [Link]
-
Company, A., et al. (2019). Catalytic Aerobic Oxidation of Alcohols by Copper Complexes Bearing Redox-Active Ligands with Tunable H-Bonding Groups. National Institutes of Health. [Link]
-
Kempe, R. (1997). Early transition metal complexes containing aminopyridinato ligands. Polish Journal of Chemistry. [Link]
-
MDPI. (2023). Metalloenzyme-like Catalytic System for the Epoxidation of Olefins with Dioxygen Under Ambient Conditions. MDPI. [Link]
-
MDPI. (2022). Synthesis and Structure of Novel Copper(II) Complexes with N,O- or N,N-Donors as Radical Scavengers and a Functional Model of the Active Sites in Metalloenzymes. MDPI. [Link]
-
Hartwig, J. F. (2007). Copper Complexes of Anionic Nitrogen Ligands in the Amidation and Imidation of Aryl Halides. National Institutes of Health. [Link]
-
MDPI. (2021). Beyond the Simple Copper(II) Coordination Chemistry with Quinaldinate and Secondary Amines. MDPI. [Link]
-
ResearchGate. (2019). Coordination Chemistry of Copper α- Amino Acid Complexes. ResearchGate. [Link]
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Application Notes and Protocols for the Use of 4-Methylpiperidin-1-amine in the Development of Kinase Inhibitors
Introduction: The Strategic Role of Substituted Piperidines in Kinase Inhibitor Design
The piperidine ring is a highly privileged scaffold in medicinal chemistry, frequently incorporated into the design of therapeutic agents targeting a wide array of diseases, including cancer.[1][2][3] Its prevalence in drug discovery can be attributed to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to serve as a versatile linker that can orient functional groups in three-dimensional space to optimize interactions with biological targets.[1] In the realm of kinase inhibitor development, the piperidine moiety is a common feature, often utilized to modulate pharmacokinetics and to present substituents that can engage with the solvent-exposed regions of the kinase active site.[4]
This application note focuses on a specific, yet promising building block: 4-Methylpiperidin-1-amine . While direct literature on the extensive use of this particular reagent is emerging, its structural components—the 4-methylpiperidine core and the 1-amine (N-amino) functionality—suggest a compelling rationale for its application in the synthesis of novel kinase inhibitors. The 4-methyl group can enhance metabolic stability by blocking potential sites of oxidation, while the N-amino group provides a reactive handle for the facile introduction of diverse chemical moieties. This guide will provide a comprehensive overview of the rationale for using this compound, detailed protocols for its incorporation into potential kinase inhibitor scaffolds, and methods for the biological evaluation of the resulting compounds.
Rationale for Employing this compound in Kinase Inhibitor Scaffolds
The selection of this compound as a synthetic building block is underpinned by several key medicinal chemistry principles:
-
Metabolic Stability: The piperidine ring can be susceptible to metabolism by cytochrome P450 enzymes. The introduction of a methyl group at the 4-position can sterically hinder enzymatic access, thereby improving the metabolic stability and half-life of the drug candidate.[1]
-
Modulation of Physicochemical Properties: The 4-methyl group can also influence the lipophilicity and pKa of the molecule, which in turn affects its solubility, permeability, and off-target activities.
-
Versatile Synthetic Handle: The primary amine at the 1-position (N-amino) serves as a nucleophile that can readily participate in a variety of chemical reactions, including amide bond formation, reductive amination, and urea formation. This allows for the efficient construction of a library of diverse compounds for structure-activity relationship (SAR) studies.
-
Vectorial Exit Point: The N-amino group provides a well-defined exit vector from the piperidine ring, allowing for the strategic placement of pharmacophoric groups that can interact with the solvent-front of the kinase active site or with allosteric pockets.
The closely related 4-aminopiperidine scaffold has been successfully employed in the development of inhibitors for a range of kinases, including cyclin-dependent kinases (Cdks), IKKβ, and Protein Kinase B (Akt).[5][6][7][8] This precedence strongly supports the potential of this compound as a valuable component in the design of next-generation kinase inhibitors.
Physicochemical Properties of this compound and Related Compounds
A clear understanding of the physicochemical properties of the building blocks is crucial for rational drug design. Below is a table summarizing key properties of this compound and the parent 4-aminopiperidine.
| Property | This compound | 4-Aminopiperidine |
| Molecular Formula | C6H14N2 | C5H12N2 |
| Molecular Weight | 114.19 g/mol [9][10] | 100.16 g/mol [5][7] |
| Boiling Point | 62-64°C @ 1mm Hg[10] | Not available |
| Density | 0.91 g/mL[10] | 0.945 g/mL at 25°C[5][7] |
| Refractive Index | Not available | n20/D 1.4910[5][7] |
| Calculated LogP | -0.1[9] | Not available |
Synthetic Protocols for the Incorporation of this compound
The N-amino functionality of this compound allows for its straightforward incorporation into a variety of kinase inhibitor scaffolds. The following protocols are representative examples of common synthetic transformations.
Protocol 1: Amide Bond Formation with a Carboxylic Acid-Bearing Kinase Scaffold
This protocol describes the coupling of this compound with a generic kinase inhibitor scaffold containing a carboxylic acid moiety.
Caption: Workflow for amide bond formation.
Materials:
-
Kinase scaffold with a carboxylic acid (1.0 eq)
-
This compound (1.2 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
Dissolve the carboxylic acid-containing kinase scaffold in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Add DIPEA, this compound, and HATU to the solution.
-
Stir the reaction mixture at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired amide product.
Protocol 2: Reductive Amination with an Aldehyde-Functionalized Kinase Scaffold
This protocol details the reaction of this compound with an aldehyde-bearing scaffold, followed by reduction to form a secondary amine linkage.
Materials:
-
Kinase scaffold with an aldehyde group (1.0 eq)
-
This compound (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the aldehyde-functionalized kinase scaffold in DCE or DCM, add this compound and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the hydrazone intermediate.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 6-24 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Biological Evaluation of Kinase Inhibitors Incorporating this compound
Once synthesized, the novel compounds must be evaluated for their biological activity. This typically involves a tiered approach, starting with biochemical assays to determine direct kinase inhibition, followed by cell-based assays to assess cellular potency and mechanism of action.
Protocol 3: In Vitro Kinase Inhibition Assay (Example: Akt Kinase)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against a specific kinase.
Caption: Workflow for an in vitro kinase assay.
Materials:
-
Recombinant human kinase (e.g., Akt1)
-
Kinase-specific peptide substrate
-
ATP
-
Test compounds serially diluted in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, Promega)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.
-
In a 384-well plate, add the kinase and substrate solution to each well.
-
Add the diluted test compound or DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at 30°C for 1 hour.
-
Stop the reaction and detect the amount of ADP produced (correlating with kinase activity) by adding the detection reagents according to the manufacturer's protocol.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 4: Cellular Proliferation Assay
This assay determines the effect of the synthesized compounds on the growth of cancer cell lines that are dependent on the targeted kinase signaling pathway.
Materials:
-
Cancer cell line with a dysregulated kinase pathway (e.g., a breast cancer line with PIK3CA mutation for an Akt inhibitor)
-
Complete cell culture medium
-
Test compounds serially diluted in DMSO
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
96-well clear-bottom white plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
The next day, treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate as recommended by the manufacturer to stabilize the luminescent signal.
-
Measure the luminescence, which is proportional to the number of viable cells.
-
Calculate the percent growth inhibition for each concentration and determine the GI₅₀ (concentration for 50% growth inhibition) using non-linear regression analysis.
Conclusion
This compound represents a valuable and versatile building block for the development of novel kinase inhibitors. Its inherent structural features offer the potential for improved metabolic stability and provide a convenient synthetic handle for the exploration of structure-activity relationships. The protocols outlined in this guide provide a solid foundation for the synthesis and biological evaluation of compounds incorporating this moiety. As the quest for more potent and selective kinase inhibitors continues, the strategic application of such thoughtfully designed building blocks will be paramount to the discovery of the next generation of targeted cancer therapeutics.
References
-
Barlaam, B., et al. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Journal of Medicinal Chemistry. [Link]
-
Collins, I., et al. (2012). Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry. [Link]
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Addie, M., et al. (2013). Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. PubMed. [Link]
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Scientific Laboratory Supplies. 4-Aminopiperidine product page. [Link]
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Norman, M. H., et al. (2007). p38 MAP Kinase Inhibitors: Metabolically Stabilized Piperidine-Substituted Quinolinones and Naphthyridinones. Journal of Medicinal Chemistry. [Link]
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PubChem. 4-Amino-1-methylpiperidine compound summary. [Link]
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Samano, V., et al. (2011). Investigation of Practical Routes for the Kilogram-Scale Production of cis-3-Methylamino-4-methylpiperidines. Organic Process Research & Development. [Link]
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Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
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Aher, N. G., et al. (2011). Structure-Guided Evolution of Potent and Selective CHK1 Inhibitors through Scaffold Morphing. Journal of Medicinal Chemistry. [Link]
-
ChemBK. 1-methylpiperidin-4-amine product page. [Link]
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Frank, K. E., et al. (2007). Development of a Scaleable Route for the Production of cis-N-Benzyl3-methylamino-4-methylpiperidine. Organic Process Research & Development. [Link]
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Kim, J., et al. (2021). Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Molecules. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
-
Gil, L. F., et al. (2008). Synthesis of cis-3-methyl-4-aminopiperidine Derivatives. Synthetic Communications. [Link]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. [Link]
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Reddemma, M., et al. (2024). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. International Journal of Novel Research and Development. [Link]
-
Wikipedia. Piperidine. [Link]
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Contente, M. L., et al. (2021). Biocatalytic reductive amination from discovery to commercial manufacturing applied to abrocitinib JAK1 inhibitor. Nature Communications. [Link]
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Brown, D. G., & Boström, J. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry. [Link]
-
Hopkins, B. T., et al. (2022). Optimization of a novel piperazinone series as potent selective peripheral covalent BTK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Sugihara, T., et al. (2010). Bridging from preclinical to clinical studies for tyrosine kinase inhibitors based on pharmacokinetics/pharmacodynamics and toxicokinetics/toxicodynamics. Cancer Science. [Link]
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Atal, S., & Bedi, K. L. (2010). Effect of piperine on antihyperglycemic activity and pharmacokinetic profile of nateglinide. Planta Medica. [Link]
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- 10. chembk.com [chembk.com]
Application Notes and Protocols: Experimental Procedures for N-alkylation of 4-Methylpiperidin-1-amine
Abstract: This document provides a comprehensive guide to the N-alkylation of 4-methylpiperidin-1-amine, a critical transformation for the synthesis of diverse molecular entities in pharmaceutical and agrochemical research. We present two robust and widely applicable protocols: Reductive Amination and Direct Alkylation. The causality behind experimental choices, self-validating system designs, and in-depth procedural details are provided to ensure reliable and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction
N-substituted piperidines are prevalent structural motifs in a vast array of biologically active compounds and approved pharmaceuticals. The introduction of substituents on the piperidine nitrogen can significantly modulate a molecule's pharmacological properties, including potency, selectivity, and pharmacokinetic profile. This compound serves as a versatile building block, and its N-alkylation opens avenues to a diverse chemical space. This guide details experimentally validated procedures for the efficient N-alkylation of this substrate, focusing on practical application and mechanistic understanding.
PART 1: Reductive Amination of this compound with Carbonyl Compounds
Reductive amination is a cornerstone of amine synthesis, prized for its efficiency and broad substrate scope. This one-pot reaction proceeds through the initial formation of a hydrazone intermediate from the condensation of this compound and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding N-alkylated product.[1][2][3] This method circumvents the challenges of over-alkylation often encountered in direct alkylation methods.[1]
Mechanistic Rationale
The choice of a mild reducing agent is critical for the success of reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its selectivity for reducing the protonated imine/hydrazone intermediate over the starting carbonyl compound.[2] The reaction is typically carried out in a chlorinated solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), which are excellent for dissolving the reactants and are inert to the reaction conditions. A catalytic amount of acetic acid is often added to facilitate the formation of the iminium/hydrazonium ion, which is more susceptible to reduction.[2]
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination.
Detailed Protocol: Reductive Amination
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Glacial Acetic Acid
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and TLC/LC-MS equipment
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Carbonyl: Add the desired aldehyde or ketone (1.1 eq) to the stirred solution.
-
Catalyst Addition: Add glacial acetic acid (0.1-1.0 eq) to the mixture. The acid catalyzes the formation of the hydrazone intermediate. Stir the reaction mixture at room temperature for 30-60 minutes.
-
Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. The addition may cause some effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired N-alkylated this compound.
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous DCM or DCE | Inert, good solubility for reactants. |
| Reducing Agent | NaBH(OAc)₃ | Mild and selective for the iminium/hydrazonium ion. |
| Catalyst | Glacial Acetic Acid | Facilitates iminium/hydrazonium ion formation. |
| Stoichiometry | Carbonyl (1.1 eq), NaBH(OAc)₃ (1.5 eq) | Ensures complete conversion of the starting amine. |
| Temperature | Room Temperature | Sufficient for most substrates. |
PART 2: Direct Alkylation of this compound with Alkyl Halides
Direct N-alkylation via a nucleophilic substitution reaction (Sₙ2) with an alkyl halide is a classical and straightforward approach.[4] However, for amines, this method can be complicated by over-alkylation, leading to the formation of quaternary ammonium salts.[1][5] The use of a non-nucleophilic, sterically hindered base is crucial to neutralize the hydrohalic acid byproduct without competing with the primary amine as a nucleophile.[4]
Mechanistic Considerations
The reaction proceeds via an Sₙ2 mechanism where the lone pair of electrons on the terminal nitrogen of this compound attacks the electrophilic carbon of the alkyl halide. A base, such as N,N-diisopropylethylamine (DIPEA or Hünig's base), is added to scavenge the proton from the resulting ammonium salt, regenerating the neutral amine for further reaction and preventing the formation of the unreactive ammonium halide salt.[6] The choice of solvent is also important; polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are generally preferred as they can stabilize the transition state of the Sₙ2 reaction.
Experimental Workflow: Direct Alkylation
Sources
Application Note & Protocol: Scale-Up Synthesis of 4-Methylpiperidin-1-amine Derivatives
Abstract
The 4-methylpiperidine scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into active pharmaceutical ingredients (APIs) to modulate physicochemical properties and pharmacological activity.[1] The addition of an N-amino group to this scaffold creates 4-Methylpiperidin-1-amine and its derivatives, versatile bifunctional intermediates for drug discovery and development.[2] Transitioning the synthesis of these derivatives from laboratory bench to pilot plant or manufacturing scale introduces significant challenges in process chemistry, safety, and quality control. This document provides a comprehensive guide for researchers, chemists, and drug development professionals on the key considerations for the robust and safe scale-up of this compound derivative synthesis, with a focus on a representative reductive amination pathway.
Introduction: The Strategic Importance of N-Amino Piperidines
N-heterocycles are foundational components in the architecture of numerous FDA-approved drugs.[3] The piperidine ring, in particular, is a common feature that can impart desirable properties such as improved solubility and metabolic stability.[4] The N-amino functional group serves as a critical handle for further molecular elaboration, enabling the construction of hydrazones, pyrazoles, and other complex heterocyclic systems integral to many pharmacologically active agents. Consequently, developing scalable, safe, and economical synthetic routes to N-amino piperidine derivatives is a critical task in pharmaceutical process development.[5][6]
Synthetic Strategy: Process Development & Scale-Up Considerations
The most common and industrially viable route to N-amino piperidines involves the reaction of a piperidone precursor with a hydrazine equivalent, followed by reduction. While other methods exist, this pathway often utilizes readily available starting materials and avoids harsh reaction conditions.[6]
Key Challenges in Scaling Up Heterocyclic Amine Synthesis
Scaling a synthesis from grams to kilograms is not a linear process. New challenges emerge that can impact yield, purity, and safety.
-
Heat Transfer: Exothermic reactions that are easily managed in a lab flask can lead to dangerous thermal runaways in large reactors if not properly controlled.
-
Mass Transfer: Inefficient mixing in large vessels can lead to localized "hot spots" or concentration gradients, resulting in side product formation and reduced yields.
-
Reagent Handling: The risks associated with handling hazardous materials like hydrazine hydrate are magnified at scale.[7][8]
-
Downstream Processing: Lab-scale purification techniques like column chromatography are often impractical and uneconomical at an industrial scale.[9][10]
A Representative Synthetic Pathway: Reductive Amination
A robust approach for synthesizing the target scaffold involves a two-step, one-pot reductive amination of 4-methylpiperidone. This method is often preferred for its efficiency and control over side reactions.
Process Parameter Optimization
Reaction Conditions: A Deeper Dive
The success of the scale-up hinges on the precise control of reaction parameters. The choices made are dictated by kinetics, thermodynamics, and safety.
-
Solvent Selection: The ideal solvent must dissolve reactants, be inert to reaction conditions, facilitate heat transfer, and allow for easy product isolation. Protic solvents like ethanol or methanol are often chosen for reductive aminations as they are compatible with hydride reducing agents and can facilitate the dissolution of reagents.
-
Temperature Control: The initial condensation to form the hydrazone is often mildly exothermic. On a large scale, the rate of addition of hydrazine hydrate must be carefully controlled to maintain the batch temperature, typically between 0-10 °C, to prevent side reactions. The subsequent reduction step may require heating, and the ramp-up and final temperature must be validated to ensure reaction completion without product degradation.
-
pH Control: The formation of the hydrazone intermediate is pH-sensitive. The reaction is typically fastest under weakly acidic conditions (pH 4-6), which catalyze the dehydration of the carbinolamine intermediate. Acetic acid is a common choice for this purpose.
-
Choice of Reducing Agent:
-
Sodium Cyanoborohydride (NaBH₃CN): Effective for its selectivity in reducing the C=N bond of the hydrazone in the presence of the ketone starting material. However, its toxicity and the need to quench residual cyanide are significant drawbacks at scale.
-
Catalytic Hydrogenation (H₂/Pd-C): A greener and often more cost-effective option.[11] This method avoids toxic metal hydride waste streams. However, it requires specialized high-pressure reactor equipment and careful handling of flammable hydrogen gas and potentially pyrophoric catalysts. The catalyst must also be filtered off post-reaction, which can be a challenging unit operation at scale.
-
Critical Process Parameter Summary
The following table outlines key parameters that must be optimized and controlled during scale-up.
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) | Rationale & Key Considerations |
| Solvent | Methanol / Ethanol | Ethanol or Isopropanol (IPA) | Higher boiling point solvents like IPA offer a better safety profile and can improve solubility. |
| Temperature | 0 °C to RT | 0-10 °C (addition), 40-60 °C (reduction) | Precise temperature control is crucial to manage exotherms and ensure reaction completion. |
| Reagent Stoichiometry | 1.1 - 1.5 eq. Hydrazine | 1.05 - 1.1 eq. Hydrazine | Minimizing excess hydrazine at scale reduces cost, waste, and safety risks. |
| pH Control | Acetic Acid (0.5 eq.) | Acetic Acid (0.2-0.5 eq.) | Fine-tuning pH maximizes reaction rate while minimizing acid-catalyzed side reactions. |
| Work-up | Liquid-liquid extraction | pH adjustment, crystallization, or distillation | Extraction at scale requires large solvent volumes. Crystallization is preferred for isolating a stable, pure solid. |
| Purification | Silica Gel Chromatography | Crystallization / Salt Formation | Chromatography is not economically viable for large quantities. Formation of a hydrochloride or tosylate salt can greatly enhance purification efficiency. |
Detailed Scale-Up Protocol (100g Scale)
This protocol describes the synthesis of this compound hydrochloride via catalytic hydrogenation.
WARNING: This procedure involves hazardous materials, including flammable solvents, hydrogen gas, a potentially pyrophoric catalyst, and corrosive acids. A thorough risk assessment must be conducted prior to execution.[7] All operations should be performed in a properly functioning fume hood or walk-in hood with appropriate personal protective equipment (PPE).[12][13]
Materials & Equipment
-
Reactor: 2L jacketed glass reactor or appropriate pressure vessel (Parr-type hydrogenator).
-
Reagents:
-
4-Methylpiperidone (113.17 g, 1.0 mol)
-
Hydrazine hydrate (~64% solution, ~82 g, ~1.05 mol)
-
Palladium on Carbon (10% w/w, 50% wet, ~5.0 g)
-
Ethanol (1 L)
-
Glacial Acetic Acid (~12 g, 0.2 mol)
-
Diatomaceous Earth (e.g., Celite®)
-
Concentrated Hydrochloric Acid (~37%)
-
Methyl tert-butyl ether (MTBE)
-
Step-by-Step Procedure
-
Reactor Setup: Charge the 2L reactor with 4-methylpiperidone (113.17 g) and ethanol (500 mL). Begin stirring and cool the vessel to 5 °C using a circulating chiller.
-
Hydrazone Formation: Slowly add glacial acetic acid (12 g) to the reactor. In a separate vessel, prepare a solution of hydrazine hydrate (82 g) in ethanol (100 mL). Add the hydrazine solution dropwise to the reactor over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Scientist's Note: The slow, controlled addition of hydrazine is critical to manage the reaction exotherm. Acetic acid catalyzes the condensation.
-
-
In-Process Control 1 (IPC-1): After the addition is complete, stir the reaction mixture at 5-10 °C for 1 hour. Take a small aliquot and analyze by HPLC or GC-MS to confirm the consumption of 4-methylpiperidone and formation of the hydrazone intermediate.
-
Catalyst Charging: Once hydrazone formation is confirmed, carefully add the 10% Pd/C catalyst as a slurry in ethanol (~50 mL) under a nitrogen atmosphere.
-
Safety Rationale: Adding a potentially pyrophoric catalyst under an inert atmosphere prevents the risk of fire.
-
-
Hydrogenation: Seal the reactor. Purge the headspace with nitrogen three times, then purge with hydrogen three times. Pressurize the reactor to 50 psi (approx. 3.5 bar) with hydrogen. Heat the reaction mixture to 50 °C.
-
In-Process Control 2 (IPC-2): Monitor the reaction by hydrogen uptake. The reaction is typically complete within 4-8 hours. Confirmation of completion should be done via HPLC/GC-MS analysis of a carefully degassed reaction sample.
-
Catalyst Filtration: Cool the reactor to room temperature. Carefully vent the hydrogen and purge with nitrogen. Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the filter cake with ethanol (2 x 100 mL).
-
Safety Rationale: The filter cake must be kept wet with solvent at all times as it can be pyrophoric upon drying. It should be quenched carefully into water immediately after use.
-
-
Solvent Exchange & Salt Formation: Concentrate the combined filtrate under reduced pressure to a volume of ~300 mL. Cool the solution to 10 °C. Slowly add concentrated HCl until the pH of the solution is ~1-2.
-
Crystallization & Isolation: A white precipitate should form. Stir the slurry at 0-5 °C for 2 hours. Add MTBE (300 mL) as an anti-solvent to improve precipitation. Filter the solid product, wash the cake with cold MTBE (2 x 100 mL), and dry under vacuum at 40 °C to a constant weight.
-
Final Quality Control: Analyze the final product for purity (HPLC), identity (¹H NMR, MS), and residual solvent content (GC).
Analytical Quality Control
Robust analytical methods are essential to ensure the quality and consistency of the final product. Liquid Chromatography-Mass Spectrometry (LC-MS) is a gold standard for both qualitative and quantitative analysis of piperidine derivatives.[14]
A typical HPLC method for piperidine-containing compounds would use a C18 stationary phase with a mobile phase gradient of water and acetonitrile containing a modifier like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.[15][16]
Process Safety & Hazard Analysis
A comprehensive Hazard and Operability (HAZOP) study is mandatory before any chemical process is scaled up.
-
Hydrazine Hydrate: This is a primary concern. It is corrosive, toxic, and a suspected carcinogen.[7] Its decomposition can be catalyzed by trace metals, and reactions can be highly exothermic.[8][17] Engineering controls (fume hoods, closed systems) and appropriate PPE (butyl rubber gloves, face shield) are essential.[18]
-
Flammability: Ethanol and MTBE are highly flammable. Hydrogen gas forms explosive mixtures with air.[8] All equipment must be properly grounded to prevent static discharge, and non-sparking tools should be used.[12][19]
-
Catalyst Handling: Palladium on carbon is pyrophoric, especially after use when it is dry and saturated with hydrogen. It must be handled wet and under an inert atmosphere.[11]
-
Corrosivity: Strong acids like HCl are highly corrosive. Appropriate materials of construction for reactors and handling equipment must be selected.
Conclusion
The successful scale-up synthesis of this compound derivatives is a multi-faceted challenge that demands a rigorous, safety-first approach. By focusing on a robust synthetic route such as catalytic reductive amination and systematically optimizing process parameters related to reaction conditions, work-up, and purification, it is possible to develop a safe, reliable, and economically viable manufacturing process. The principles outlined in this guide—from detailed mechanistic understanding to stringent analytical and safety protocols—provide a foundational framework for transitioning these valuable pharmaceutical intermediates from the laboratory to production.
References
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Development and Scale-Up of a Direct Asymmetric Reductive Amination with Ammonia. (2021). Organic Process Research & Development. Retrieved from [Link]
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Large Scale Practical Synthesis of Enantiomerically Pure cis-4-Amino-3-fluoro-1-methylpiperidine via Rhodium-Catalyzed Asymmetric Hydrogenation of a Tetrasubstituted Fluoroalkene. (2021). Organic Process Research & Development. Retrieved from [Link]
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Reductive aminations by imine reductases: from milligrams to tons. (2020). Natural Product Reports. Retrieved from [Link]
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Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study. (2019). Organic Process Research & Development. Retrieved from [Link]
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PIPERIDINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved from [Link]
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Large-scale reductive amination and synthesis applications. (2020). ResearchGate. Retrieved from [Link]
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Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. (2021). The Journal of Organic Chemistry. Retrieved from [Link]
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Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). Molecules. Retrieved from [Link]
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Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. (2023). Molecules. Retrieved from [Link]
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Selective Piperidine Synthesis Exploiting Iodine-Catalyzed Csp3–H Amination under Visible Light. (2017). Organic Letters. Retrieved from [Link]
- Process for preparing 4-methylenepiperidine or acid addition salt thereof. (n.d.). Google Patents.
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Recent advances in the synthesis of N-heterocycles from α-amino acids mediated by iodine. (2021). Chemical Communications. Retrieved from [Link]
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Synthesis of Saturated N-Heterocycles. (2018). The Journal of Organic Chemistry. Retrieved from [Link]
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Progress in arylpiperazine synthesis by the catalytic amination reaction. (2010). Yao Xue Xue Bao. Retrieved from [Link]
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Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. (2021). Organic Process Research & Development. Retrieved from [Link]
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Hydrazine Monohydrate Explosion. (2024). University of Florida Environmental Health & Safety. Retrieved from [Link]
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(E)-(2-Chlorobenzylidene)hydrazine. (n.d.). Organic Syntheses. Retrieved from [Link]
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Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. (2018). ResearchGate. Retrieved from [Link]
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Piperidine - SAFETY DATA SHEET. (2024). Penta chemicals. Retrieved from [Link]
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Material Safety Data Sheet - Piperidine, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]
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Piperidine Safety Data Sheet. (n.d.). Jubilant Life Sciences Limited. Retrieved from [Link]
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Safety Data Sheet: Piperidine. (n.d.). Carl ROTH. Retrieved from [Link]
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Reductive aminations by imine reductases: from milligrams to tons. (2020). RSC Publishing. Retrieved from [Link]
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New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. (2020). Chemical Reviews. Retrieved from [Link]
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An Improved Scalable Process for Synthesis of Piperidin-4-yl-carbamates. (2017). ResearchGate. Retrieved from [Link]
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Best solvent for FMOC removal. (2022). Reddit. Retrieved from [Link]
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Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. (2018). Drug Analytical Research. Retrieved from [Link]
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Methods for the catalytic synthesis of piperazine. (2021). ResearchGate. Retrieved from [Link]
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Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. (2021). Catalysts. Retrieved from [Link]
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Safety and Handling of Hydrazine. (n.d.). DTIC. Retrieved from [Link]
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Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2017). SciELO México. Retrieved from [Link]
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How to purify Amine? (2022). YouTube. Retrieved from [Link]
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(PDF) Piperidine and piperine: extraction and content assessment in black pepper. (2015). ResearchGate. Retrieved from [Link]
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Characteristics, Biological Properties and Analytical Methods of Piperine: A Review. (2019). Critical Reviews in Analytical Chemistry. Retrieved from [Link]
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4-Methylpiperidine: A Versatile Intermediate for Pharmaceutical Synthesis. (n.d.). Televisory. Retrieved from [Link]
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Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2017). ResearchGate. Retrieved from [Link]
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Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. (2021). Chemical Society Reviews. Retrieved from [Link]
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Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. (n.d.). UNODC. Retrieved from [Link]
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4-Amino-1-methylpiperidine. (n.d.). PubChem. Retrieved from [Link]
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Understanding the heterocyclic aromatic amines: An overview and recent findings. (2023). Food Chemistry. Retrieved from [Link]
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The Strategic Role of 4-Methylpiperidin-1-amine in the Synthesis of Advanced Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Piperidine Moiety as a Cornerstone in Modern Crop Protection
The ever-present challenge of ensuring global food security necessitates the continuous development of novel, effective, and environmentally conscious agrochemicals. Within the vast landscape of chemical synthesis, the piperidine scaffold has emerged as a critical structural motif in the design of next-generation fungicides, insecticides, and herbicides.[1][2] Its inherent conformational flexibility and ability to introduce favorable physicochemical properties allow for the fine-tuning of a molecule's biological activity and selectivity. This guide focuses on the practical application of a key piperidine-based building block, 4-Methylpiperidin-1-amine, in the synthesis of advanced agrochemicals, with a particular emphasis on the highly potent class of piperidinyl thiazole isoxazoline fungicides.
This compound: A Versatile Synthon for Agrochemical Innovation
This compound, with its reactive primary amine and the stereochemical influence of the methyl group, serves as a versatile starting material for introducing the valuable 4-methylpiperidine core into larger, more complex molecules. This substitution pattern can significantly impact the binding affinity of the final compound to its biological target, potentially enhancing efficacy and reducing off-target effects. The presence of the methyl group can also influence metabolic stability, a crucial factor in the development of persistent yet non-bioaccumulative crop protection agents.
Application Focus: Synthesis of Piperidinyl Thiazole Isoxazoline Fungicides
A prominent example of the successful incorporation of the piperidine scaffold is in the development of piperidinyl thiazole isoxazoline fungicides, such as the highly effective oomycete inhibitor, Oxathiapiprolin.[2][3][4][5] These fungicides exhibit a novel mode of action, targeting an oxysterol-binding protein, which provides excellent control of devastating plant pathogens like late blight and downy mildew at remarkably low application rates.[2]
While the commercial synthesis of Oxathiapiprolin may start from a different piperidine derivative, the following protocols illustrate a representative synthetic strategy, adapted to utilize a precursor readily derivable from this compound. This provides a practical framework for researchers exploring the synthesis of novel analogues within this important class of fungicides.
Diagram of the Synthetic Workflow
Caption: Synthetic workflow for a piperidinyl thiazole isoxazoline fungicide.
Experimental Protocols
Protocol 1: Synthesis of a Key Thiazole-Piperidine Intermediate
This protocol outlines the synthesis of a core intermediate, where the thiazole ring is coupled to the 4-methylpiperidine moiety. This transformation is fundamental to building the final agrochemical structure.
Objective: To synthesize 1-(Thiazol-2-yl)-4-methylpiperidin-4-amine from a suitable 4-methylpiperidine precursor.
Materials:
-
N-(4-methylpiperidin-1-yl)acetamide (Intermediate A, derived from this compound)
-
2-Bromoacetyl chloride
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Step 1: Synthesis of 2-bromo-N-(4-methylpiperidin-1-yl)acetamide.
-
Dissolve N-(4-methylpiperidin-1-yl)acetamide (1.0 eq) in DCM and cool to 0 °C.
-
Slowly add 2-bromoacetyl chloride (1.1 eq) to the solution.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Step 2: Thiazole Ring Formation.
-
Dissolve the crude product from Step 1 (1.0 eq) in ethanol.
-
Add thiourea (1.2 eq) to the solution and heat the mixture to reflux for 6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 1-(Thiazol-2-yl)-4-methylpiperidin-4-amine (Intermediate B).
-
Causality behind Experimental Choices:
-
The use of 2-bromoacetyl chloride in the first step provides the necessary electrophilic carbon for the subsequent cyclization with thiourea.
-
Thiourea serves as the source of sulfur and one of the nitrogen atoms for the formation of the thiazole ring.
-
Ethanol is a suitable polar protic solvent for the cyclization reaction.
-
The basic workup with sodium bicarbonate is essential to neutralize any acidic byproducts and facilitate the extraction of the desired amine product.
Protocol 2: Synthesis of the Final Piperidinyl Thiazole Isoxazoline Analogue
This protocol describes the crucial cyclocondensation step to form the final agrochemical, linking the thiazole-piperidine core with the isoxazoline moiety.
Objective: To synthesize a piperidinyl thiazole isoxazoline fungicide analogue via cyclocondensation.
Materials:
-
1-(Thiazol-2-yl)-4-methylpiperidin-4-amine (Intermediate B)
-
A suitable isoxazoline precursor with a reactive leaving group (e.g., a chloroacetylisoxazoline derivative, Intermediate E).[2]
-
A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)
-
Acetonitrile
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
Procedure:
-
Step 1: Thioamide Formation.
-
The amine from Intermediate B is first converted to a thioamide (Intermediate D). This can be achieved through various established methods, such as reaction with Lawesson's reagent.
-
-
Step 2: Cyclocondensation.
-
Dissolve the thioamide precursor (Intermediate D, 1.0 eq) in acetonitrile.
-
Add the chloroacetylisoxazoline derivative (Intermediate E, 1.1 eq) and DIPEA (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by recrystallization or column chromatography.
-
Causality behind Experimental Choices:
-
The conversion to a thioamide in the preliminary step activates the molecule for the subsequent cyclocondensation reaction.
-
The chloroacetylisoxazoline serves as the electrophilic partner, providing the isoxazoline ring and the linker.[2]
-
DIPEA is used as a non-nucleophilic base to scavenge the HCl generated during the reaction without competing in the main reaction.
-
Acetonitrile is a suitable polar aprotic solvent for this type of condensation reaction.
Data Presentation
The following table summarizes representative data for the synthesis of a key intermediate, highlighting the efficiency of the described synthetic approach.
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | 2-bromo-N-(4-methylpiperidin-1-yl)acetamide | N-(4-methylpiperidin-1-yl)acetamide | 2-bromoacetyl chloride, DCM | 85-90 | >95 (by NMR) |
| 2 | 1-(Thiazol-2-yl)-4-methylpiperidin-4-amine | 2-bromo-N-(4-methylpiperidin-1-yl)acetamide | Thiourea, Ethanol | 70-75 | >98 (by HPLC) |
Logical Relationships in Agrochemical Design
The design of effective agrochemicals is a multi-parameter optimization process. The choice of the 4-methylpiperidine scaffold is a deliberate one, aimed at achieving a balance of key properties.
Caption: Interplay of properties influenced by the 4-methylpiperidine core.
Conclusion: A Building Block for the Future of Agriculture
This compound and its derivatives are more than just chemical intermediates; they are enabling tools for the creation of innovative and effective solutions to the challenges faced by modern agriculture. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers dedicated to the discovery and development of the next generation of agrochemicals. By understanding the synthetic utility and the structure-activity relationships associated with the 4-methylpiperidine scaffold, the scientific community can continue to build a more sustainable and food-secure future.
References
- Google Patents. WO2020261030A1 - Synergistic fungicide composition.
-
ResearchGate. Synthesis of cis‐3‐methyl‐4‐aminopiperidine Derivatives. [Link]
- Google Patents. WO2019020981A1 - Pyrazole, isothiazole and isoxazole derivatives useful as agricultural fungicides.
-
PMC - NIH. Advances in the green synthesis and agrichemical applications of oxathiapiprolin derivatives. [Link]
-
Frontiers. Advances in the green synthesis and agrichemical applications of oxathiapiprolin derivatives. [Link]
-
Frontiers. Advances in the green synthesis and agrichemical applications of oxathiapiprolin derivatives (re-accessed). [Link]
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- 4. Frontiers | Advances in the green synthesis and agrichemical applications of oxathiapiprolin derivatives [frontiersin.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Troubleshooting & Optimization
Strategies to improve the yield of 4-Methylpiperidin-1-amine reactions
Welcome to the technical support center for the synthesis of 4-Methylpiperidin-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions to optimize reaction yields and purity.
I. Troubleshooting Guide: Enhancing Yield and Purity
This section addresses specific experimental challenges in a question-and-answer format, providing explanations and actionable solutions to improve the synthesis of this compound.
Q1: My N-amination of 4-methylpiperidine with hydroxylamine-O-sulfonic acid (HOSA) is resulting in a low yield. What are the critical parameters to control?
A1: Low yields in the N-amination of 4-methylpiperidine using HOSA are a common issue. The success of this reaction hinges on several key factors, primarily reaction pH, temperature, and stoichiometry.
The reaction proceeds via electrophilic amination, where the lone pair of the piperidine nitrogen attacks the nitrogen of HOSA.[1] The efficiency of this nucleophilic attack is highly dependent on the availability of the lone pair on the 4-methylpiperidine nitrogen.
Causality and Strategic Solutions:
-
pH Control is Critical: An acidic environment will protonate the 4-methylpiperidine, rendering it non-nucleophilic and halting the reaction. Conversely, a strongly basic medium can lead to the decomposition of HOSA. The optimal pH range is typically slightly basic to facilitate the nucleophilic attack while maintaining the stability of the aminating agent. It is recommended to use a base, such as sodium hydroxide, to maintain the pH.[1]
-
Temperature Management: While heating can increase the reaction rate, excessive temperatures can promote side reactions and decomposition of both the reactant and product. A controlled temperature, often near room temperature or slightly elevated, provides the best balance for optimal yield.
-
Stoichiometric Ratio: An excess of the amine substrate is sometimes used to drive the reaction to completion and minimize the formation of byproducts.[1] However, this can complicate purification. Careful optimization of the molar ratio of 4-methylpiperidine to HOSA is crucial.
Experimental Protocol: N-amination of 4-Methylpiperidine with HOSA
-
Dissolve 4-methylpiperidine in an aqueous or alcoholic medium.
-
Cool the solution in an ice bath.
-
Slowly add a solution of hydroxylamine-O-sulfonic acid (HOSA) while vigorously stirring.
-
Concurrently, add a solution of a suitable base (e.g., NaOH) dropwise to maintain a slightly alkaline pH.
-
Monitor the reaction progress using TLC or GC-MS.
-
Upon completion, proceed with extraction and purification steps.
Q2: I am observing significant byproduct formation in my reaction. What are the likely side reactions and how can I mitigate them?
A2: Byproduct formation is a frequent challenge. The primary side reactions in the N-amination of secondary amines like 4-methylpiperidine include oxidation and the formation of tetrasubstituted tetrazenes.[1]
Visualizing the Reaction Pathway and Side Reactions:
Caption: Desired vs. Side Reaction Pathways
Mitigation Strategies:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Control of Stoichiometry: As mentioned, precise control over the molar ratios of reactants can prevent further reaction of the desired product.
-
Temperature and Reaction Time: Lowering the reaction temperature and minimizing the reaction time once the starting material is consumed can reduce the formation of degradation products.
Q3: My purification of this compound by distillation is resulting in product loss. Are there alternative purification strategies?
A3: this compound can be sensitive to high temperatures, leading to decomposition during distillation. Alternative purification methods can provide higher recovery and purity.
Recommended Purification Techniques:
| Purification Method | Principle | Advantages | Disadvantages |
| Acid-Base Extraction | The basic amine product can be protonated with an acid to form a water-soluble salt, separating it from non-basic organic impurities. The amine is then liberated by adding a base and extracted into an organic solvent.[2] | Effective for removing non-basic impurities. | May not separate from other basic impurities. |
| Column Chromatography | Separation based on differential adsorption of components onto a stationary phase. | Can provide high purity. | Can be time-consuming and require significant solvent volumes. |
| Crystallization | If the product or a salt derivative is a solid, crystallization can be a highly effective purification method.[3] | Can yield very pure product. | Product must be a solid or form a stable, crystalline salt. |
Experimental Protocol: Acid-Base Extraction for Amine Purification
-
Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate).
-
Extract the organic layer with an aqueous acid solution (e.g., 1M HCl). The amine will move to the aqueous phase as a salt.
-
Separate the aqueous layer and wash it with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer with a strong base (e.g., NaOH) to a pH > 12 to deprotonate the amine salt.
-
Extract the liberated free amine into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified product.
II. Frequently Asked Questions (FAQs)
Q4: What is the most common synthetic route to prepare this compound?
A4: The most prevalent and direct method is the electrophilic N-amination of 4-methylpiperidine.[1] Reagents like hydroxylamine-O-sulfonic acid (HOSA) are commonly employed for this transformation.[1][4] Another approach involves the reduction of an N-nitroso precursor, though this involves the handling of potentially carcinogenic nitrosamines.
Q5: Are there alternative aminating agents to HOSA?
A5: Yes, other electrophilic aminating agents can be used. O-(Mesitylenesulfonyl)hydroxylamine (MSH) is another effective reagent for the amination of tertiary amines.[5] The choice of reagent can depend on factors like substrate reactivity, desired reaction conditions, and safety considerations.
Q6: How can I effectively monitor the progress of my reaction?
A6: Thin-Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent techniques for monitoring the reaction.
-
TLC: Allows for a quick qualitative assessment of the consumption of starting material and the formation of the product. A suitable solvent system must be developed to achieve good separation.
-
GC-MS: Provides quantitative data on the conversion of the starting material and can help identify the product and any byproducts by their mass-to-charge ratio.
Q7: What are the key safety precautions when working with hydroxylamine-O-sulfonic acid (HOSA)?
A7: HOSA should be handled with care. It is a corrosive and hygroscopic solid.[4] It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reagent should be stored in a cool, dry place to prevent decomposition.[4] All reactions involving HOSA should be conducted in a well-ventilated fume hood.
III. References
-
ChemInform Abstract: Synthesis and Reactivity of Heterocyclic Hydroxylamine-O-sulfonates. (2010). ChemInform, 41(49).
-
Hydroxylamine-O-sulfonic acid - Wikipedia. (n.d.). Retrieved January 13, 2026, from [Link]
-
Hydroxylamine-O -sulfonic acid — a versatile synthetic reagent. (1980). Aldrichimica Acta, 13(1), 3-11.
-
The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. (2022). Chemical Communications, 58(70), 9731-9749.
-
1 Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. (2018). In Electrophilic Amination: A Key Technology in Synthetic Chemistry. Wiley-VCH.
-
Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. (2018). Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 1039-1050.
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2014). Journal of the Mexican Chemical Society, 58(4).
-
4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
-
Process for preparing 4-methylenepiperidine or acid addition salt thereof. (2021). Google Patents.
-
SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (2006). White Rose eTheses Online.
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (2011). ARKIVOC.
-
4-Amino-N-Methylpiperidine Supplier China. (n.d.). Retrieved January 13, 2026, from [Link]
-
New method for the synthesis of N-methyl amino acids containing peptides by reductive methylation of amino groups on the solid phase. (1993). International Journal of Peptide and Protein Research, 42(3), 258-265.
-
Alternative to Piperidine in Fmoc Solid-Phase Synthesis. (2004). Organic Letters, 6(23), 4219-4220.
-
Extraction and purification method of 1-amino-4-methylpiperazine. (2023). Google Patents.
-
How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. (2022, August 11). YouTube.
-
22.4e Synthesis of Amines Reductive Amination. (2018, September 21). YouTube.
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4(4), 183-196.
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. (2014). Journal of the Mexican Chemical Society, 58(4).
-
Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)methanamine Derivatives. (n.d.). BenchChem.
-
4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 12), o1815.
-
A Facile Strategy for the High Yielding, Quantitative Conversion of Polyglycol End-Groups to Amines. (2020). Polymers, 12(11), 2697.
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical and Pharmacology Journal, 1(1).
-
4-Methylpiperidine | C6H13N | CID 69381 - PubChem. (n.d.). Retrieved January 13, 2026, from [Link]
-
Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2018). Organic Letters, 20(15), 4553-4557.
-
Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. (2022). The Journal of Organic Chemistry, 87(17), 11487-11495.
-
Synthesis of N-Aminated Salts of Aliphatic tert-Amines, (Trialkyl)amidines, and (Pentaalkyl)guanidines by Electrophilic Amination in an Ethereal Solvent. (2018). Chemistry Letters, 47(6), 757-759.
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2022). Molecules, 27(19), 6527.
-
Asymmetric synthesis method of nitrogen protected (3R,4R)-3-methylamino-4-methylpiperidine, and relevant intermediate and raw material preparation method. (2014). Google Patents.
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. (2014). Organic Letters, 16(16), 4280-4283.
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Handling and storage guidelines for 4-Methylpiperidin-1-amine to prevent degradation
Technical Support Center: 4-Methylpiperidin-1-amine
A Guide to Proper Handling and Storage for Optimal Reagent Stability
Welcome to the technical support guide for this compound. This document provides researchers, scientists, and drug development professionals with essential guidelines for handling and storing this reagent to prevent degradation and ensure experimental success. As a cyclic alkylhydrazine, this compound possesses unique stability challenges that require specific laboratory practices. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary chemical sensitivities?
This compound is a substituted piperidine derivative containing a primary amine attached to the ring nitrogen, classifying it as a cyclic alkylhydrazine. Its utility as a building block in pharmaceutical and chemical synthesis is significant.[1] However, the N-amino (hydrazine) moiety is susceptible to degradation, making the compound sensitive to several environmental factors.
Based on its chemical structure and data from analogous compounds, the primary sensitivities are:
-
Air (Oxygen): The hydrazine group can be readily oxidized by atmospheric oxygen. This process can be complex, potentially involving radical mechanisms and may be catalyzed by trace metal impurities.[2][3][4]
-
Moisture: Like many amines, it is hygroscopic, meaning it can absorb moisture from the air.[5] This can introduce water into sensitive reactions and potentially lead to hydrolysis or other side reactions.
-
Light: The compound is listed as light-sensitive in safety data sheets for similar structures.[2][6] Photons can provide the activation energy needed to initiate degradation pathways, such as oxidation.
-
Heat: Elevated temperatures can accelerate the rate of all degradation processes.[7] It is recommended to store the material in a cool environment.[2][6]
Q2: I just received a new bottle of this compound. What are the immediate steps I should take?
Proper initial handling is critical for the long-term stability of the reagent. Upon receipt, a systematic inspection and storage procedure should be followed to prevent premature degradation.
Below is a recommended workflow for initial receipt and inspection.
Caption: Workflow for receiving and inspecting new reagent.
Q3: What are the visible signs of degradation in this compound?
The pure compound is typically described as a clear, colorless to light yellow liquid.[8] Any significant deviation from this appearance is a primary indicator of potential degradation.
-
Color Change: A darkening of the liquid, often to a more intense yellow, amber, or brown, suggests the formation of oxidation products. Oxidation of hydrazine derivatives often leads to colored byproducts.[4]
-
Precipitate Formation: The appearance of solid material or cloudiness can indicate the formation of insoluble degradation products or polymerization.
-
Increased Viscosity: While harder to quantify visually, a noticeable increase in viscosity could also signal polymerization or the formation of complex degradation products.
If any of these signs are observed, the reagent's purity is questionable, and it may compromise your experimental results.
Q4: Can I handle this reagent on the open bench for quick tasks like preparing a solution?
It is strongly advised not to handle this compound on an open bench. Its sensitivity to air and moisture necessitates the use of inert atmosphere techniques to maintain its integrity.[3][9] Even brief exposure to the atmosphere can introduce oxygen and water, initiating degradation that compromises the entire bottle.[10]
Best Practices for Handling:
-
Glove Box: The ideal environment for handling and aliquoting is an inert atmosphere glove box with low oxygen (<10 ppm) and moisture (<1 ppm) levels.[3]
-
Schlenk Line: If a glove box is unavailable, standard Schlenk line techniques using a dry, inert gas (Argon or Nitrogen) are a suitable alternative.[9] This involves using properly dried glassware and maintaining a positive pressure of inert gas during all transfers.
Troubleshooting Guide
Problem: My reaction yield is low or the reaction failed entirely. I suspect the this compound has degraded. How can I verify this?
Causality: Reaction failures are often traced back to reagent degradation. For this compound, the primary culprit is the loss of the active primary amine functionality via oxidation.
Verification Protocol:
-
Visual Inspection: First, check the reagent for the signs of degradation mentioned above (color change, precipitates).
-
Analytical Confirmation (Recommended):
-
NMR Spectroscopy (¹H NMR): This is a powerful method to assess purity. Compare the spectrum of your stored sample to that of a new, reliable lot or a reference spectrum. Look for the appearance of new signals or a decrease in the integration of characteristic peaks corresponding to the pure compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can help identify the presence of the parent compound and detect lower molecular weight degradation products. A diminished peak for the target compound and the appearance of new peaks would indicate degradation.
-
-
Control Reaction: Run the reaction with a freshly opened bottle of the reagent from a reputable supplier. If this control reaction is successful, it strongly implicates the degradation of your stored stock.
Problem: I need to use the reagent for multiple experiments over several weeks. What is the best practice for aliquoting to prevent contamination?
Causality: Repeatedly accessing the main container introduces a high risk of atmospheric contamination, compromising the entire stock. The best practice is to create smaller, single-use or limited-use aliquots under an inert atmosphere.
The diagram below outlines the recommended procedure for aliquoting the reagent to preserve its quality.
Caption: Recommended workflow for aliquoting air-sensitive reagents.
Problem: My reagent has darkened to a yellow-brown color, but it's still a clear liquid. Can I still use it?
Causality: A color change is a definitive sign of chemical transformation, most likely oxidation.[4] While the reagent may still contain a significant amount of the active compound, it is now contaminated with byproducts.
Recommendation:
-
For Non-Critical Applications: If the subsequent reaction is robust and high purity is not essential, you might be able to use the material, but expect lower yields and the potential for purification challenges. A small-scale test reaction is highly recommended.
-
For High-Stakes Syntheses (e.g., GMP, late-stage drug development): Do not use the reagent. The presence of unknown impurities can lead to failed reactions, difficult-to-remove byproducts, and unreliable results. The risk of compromising a valuable experiment far outweighs the cost of a new bottle of reagent.
Potential Degradation Pathway
The primary degradation route for this compound is oxidation at the N-amino group. While the exact mechanism can be complex, a plausible pathway involves the formation of radical intermediates and diazenes, which can further react or decompose. This is analogous to the well-studied oxidation of phenylhydrazine.[4][11]
Caption: Conceptual pathway for oxidative degradation.
Summary of Handling and Storage Guidelines
For quick reference, the key parameters for maintaining the stability of this compound are summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | Store refrigerated (2-8 °C) or as per supplier.[1] Avoid temperature fluctuations. | Slows the rate of thermal and oxidative degradation.[5] |
| Atmosphere | Inert gas (Argon or Nitrogen).[2][3] | Prevents oxidation by atmospheric oxygen. |
| Moisture | Dry environment. Use desiccants in secondary containment if needed.[5] | Compound is hygroscopic; moisture can degrade the reagent and affect reactions. |
| Light | Store in an amber or opaque container.[2][3] | Prevents photo-initiated degradation. |
| Container | Original supplier bottle (e.g., Sure/Seal™) or glass vials with PTFE-lined caps.[5][9] | Ensures material compatibility and provides a barrier against air and moisture. |
| Incompatible Materials | Strong oxidizing agents, strong acids, acid chlorides.[2][12] | Can cause vigorous or explosive reactions and rapid degradation. |
By adhering to these guidelines, you can significantly extend the shelf-life and ensure the consistent performance of your this compound reagent, leading to more reliable and reproducible experimental outcomes.
References
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Available at: [Link]
-
Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET. Available at: [Link]
-
Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687. Available at: [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Oxidation of alkylhydrazines by iodine. Available at: [Link]
-
Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry. Available at: [Link]
-
N-Nitrosamines. (2022). Hydrazines as Substrates and Inhibitors of the Archaeal Ammonia Oxidation Pathway. Applied and Environmental Microbiology, 88(10). Available at: [Link]
-
Nitrosamines precursors - Root Causes. (2023). Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. ossila.com [ossila.com]
- 4. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. diplomatacomercial.com [diplomatacomercial.com]
- 6. fishersci.com [fishersci.com]
- 7. tri-iso.com [tri-iso.com]
- 8. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. fishersci.com [fishersci.com]
Troubleshooting guide for scaling up 4-Methylpiperidin-1-amine production
Welcome to the technical support center for the synthesis and scale-up of 4-Methylpiperidin-1-amine (CAS: 41838-46-4)[1]. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges encountered when transitioning from laboratory-scale synthesis to larger-scale production. We provide in-depth, field-proven insights in a direct question-and-answer format to address specific issues you may encounter.
I. Overview of Synthetic Strategy
The most common and scalable route to this compound involves a two-step, one-pot reductive amination of 4-methylpiperidone with a hydrazine source, followed by in-situ reduction of the resulting hydrazone intermediate. This method is favored for its efficiency and avoidance of isolating the potentially unstable hydrazone.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
II. Troubleshooting Guide: Scaling Up Your Synthesis
This section addresses specific problems that frequently arise during the scale-up process.
Q1: My reaction yield dropped from 90% at the 50g scale to 60% at the 2kg scale. What are the most likely causes?
A1: A significant drop in yield upon scale-up is a classic process chemistry challenge, often rooted in mass and heat transfer limitations.
-
Causality - Inefficient Heat Transfer: The formation of the hydrazone and, more critically, the reduction step are exothermic. A small flask has a large surface-area-to-volume ratio, dissipating heat efficiently. In a large reactor, this ratio decreases dramatically, leading to an internal temperature increase. This "hot spot" can cause solvent boiling, reagent decomposition, and the formation of side products, such as the 4-methylpiperidone azine.
-
Actionable Solutions:
-
Control Reagent Addition: Do not add the reducing agent (e.g., Sodium Borohydride) all at once. Use a pressure-equalizing dropping funnel or a syringe pump for controlled, slow addition. For catalytic hydrogenation, control the hydrogen pressure and uptake rate carefully.[2]
-
Monitor Internal Temperature: Always use a thermocouple to monitor the internal reaction temperature, not the external bath temperature. Set a maximum internal temperature limit (e.g., 25-30°C) and adjust the addition rate to maintain it.
-
Improve Agitation: Ensure the reactor's overhead stirrer is powerful enough and the impeller is correctly positioned to create a vortex, ensuring homogenous mixing and preventing localized concentration or temperature gradients.
-
Q2: During the aqueous work-up of my multi-kilogram batch, I'm struggling with a persistent emulsion that won't separate.
A2: Emulsion formation is common with amine products, which can act as surfactants, especially when salts are present.
-
Causality - Surfactant Action & Density: The amine product and its salts can stabilize the interface between the organic and aqueous layers. If the density of the organic layer (e.g., DCM, EtOAc) is too close to the aqueous layer, separation becomes physically difficult.
-
Actionable Solutions:
-
Increase Ionic Strength of Aqueous Layer: Add a saturated sodium chloride solution (brine). This increases the polarity and density of the aqueous phase, forcing the organic product out and helping to break the emulsion.
-
Solvent Modification: If using Dichloromethane (DCM), which has a density of ~1.33 g/mL, consider switching to a less dense, water-immiscible solvent like Methyl tert-butyl ether (MTBE) or Toluene for the extraction.
-
Filtration: For stubborn emulsions, filtering the entire biphasic mixture through a pad of a filter aid like Celite® can help break up the microscopic droplets.
-
Avoid Vigorous Shaking: In large-scale extractions, use an overhead stirrer for gentle mixing instead of vigorous shaking in a separatory funnel, which promotes emulsion formation.
-
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield during scale-up.
Q3: My final product is failing purity specifications after distillation due to a close-boiling impurity. What are my options?
A3: While fractional distillation is a powerful tool, it may be insufficient if a side product has a very similar boiling point to your target compound.
-
Causality - Impurity Profile: A common close-boiling impurity is the corresponding alcohol (4-methylpiperidin-1-ol), formed by the reduction of the starting ketone if the initial hydrazone formation is incomplete or slow.[3] Another possibility is residual starting material.
-
Actionable Solutions:
-
Optimize the Reaction: Ensure the initial hydrazone formation goes to completion before starting the reduction. You can monitor this by taking an aliquot and checking for the disappearance of the ketone peak by GC or TLC.
-
Purification via Salt Formation: Amines are basic and can be selectively precipitated from an organic solution by adding an acid.
-
Protocol: Dissolve the crude distilled product in a suitable solvent (e.g., Isopropanol, MTBE). Slowly add a solution of an acid (e.g., HCl in isopropanol, or concentrated sulfuric acid) while stirring. The amine hydrochloride or sulfate salt will precipitate.
-
Validation: The salt can be collected by filtration, washed with a cold solvent to remove non-basic impurities, and then dried. The free base can be regenerated by dissolving the salt in water and adding a strong base (e.g., NaOH) followed by extraction. This "acid-base swing" is a highly effective purification technique for amines.[4]
-
-
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for handling multi-liter quantities of hydrazine hydrate?
A1: Hydrazine is an animal carcinogen and a suspected human carcinogen with potential explosive properties, especially in its anhydrous form.[5] Always handle hydrazine hydrate with extreme caution.
-
Engineering Controls: All operations must be conducted in a certified, walk-in fume hood with excellent ventilation to prevent inhalation of vapors.[6][7]
-
Personal Protective Equipment (PPE): Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves.[6][8]
-
Quenching & Spills: Have a quench solution readily available. A common and effective quench is a solution of sodium hypochlorite (bleach), which oxidizes hydrazine to nitrogen gas and water. In case of a spill, cordon off the area, absorb the spill with a non-combustible absorbent material (e.g., vermiculite), and then treat the absorbent with the bleach solution before disposal.
-
Reaction Setup: Use a blast shield, especially during heating or when running the reaction for the first time at a larger scale.[9]
Q2: Which reducing agent is best for scaling up this reaction?
A2: The choice of reducing agent is a balance of cost, safety, selectivity, and ease of use at scale.
| Reducing Agent | Pros | Cons | Scale-Up Recommendation |
| Sodium Borohydride (NaBH₄) | Inexpensive, readily available, easy to handle as a solid.[10] | Can reduce aldehydes/ketones directly; generates hydrogen gas upon quenching with acid.[10] | Good. A cost-effective choice. Ensure hydrazone formation is complete before addition to maintain selectivity. Use a controlled addition rate and vent the reactor during the acidic quench. |
| Sodium Triacetoxyborohydride (STAB) | Milder and more selective for imines/hydrazones than NaBH₄.[10][11] | More expensive, moisture-sensitive.[10] | Acceptable. Good for selectivity but cost may be a factor at very large scales. Requires anhydrous conditions, which adds complexity. |
| Catalytic Hydrogenation (H₂/Pd-C) | "Green" reagent (only byproduct is water), highly effective, catalyst can be recovered/recycled.[2] | Requires specialized high-pressure reactor equipment; catalyst can be pyrophoric. | Excellent (with proper equipment). This is the industry standard for large-scale reductive aminations due to its high efficiency and low waste. Requires significant capital investment in equipment and stringent safety protocols for handling hydrogen and the pyrophoric catalyst. |
Q3: How can I reliably monitor the reaction's progress in a large, sealed reactor?
A3: You need a safe and representative sampling method. Most modern reactors have a dedicated sampling port.
-
Procedure:
-
Ensure the reactor is under a positive pressure of an inert gas (Nitrogen or Argon).
-
Use a sampling tube or a syringe with a long, wide-bore needle to withdraw a small aliquot (1-2 mL) of the reaction mixture.
-
Immediately quench the sample in a vial containing a small amount of water and a suitable extraction solvent (e.g., ethyl acetate).
-
-
Analysis:
-
Thin Layer Chromatography (TLC): A quick and easy way to qualitatively check for the disappearance of the starting 4-methylpiperidone.
-
Gas Chromatography (GC) or HPLC: The gold standard for quantitative analysis.[12] A small sample can be quickly worked up and injected to determine the precise ratio of starting material to product, allowing for an informed decision on when to stop the reaction.
-
IV. References
-
Santos, J. I., et al. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. Molecules. [Link]
-
Sha, C., et al. (2024). Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules. [Link]
-
Santos, J. I., et al. (2021). Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles. MDPI. [Link]
-
Sawant, V., et al. (2025). Environmentally benign synthesis of heterocyclic compounds using various catalytic approaches: A comprehensive review. ResearchGate. [Link]
-
Jafari, M., et al. (2023). Accelerated and Green Synthesis of N,S- and N,O-Heterocycles in Microdroplets. Journal of the American Chemical Society. [Link]
-
Le-Houn, T., et al. (2016). Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. ResearchGate. [Link]
-
Quallich, G. J., et al. (2002). Development of a Scaleable Route for the Production of cis-N-Benzyl-3-methylamino-4-methylpiperidine. ResearchGate. [Link]
-
Extraction and purification method of 1-amino-4-methylpiperazine. (2021). Google Patents.
-
Smith, C., et al. (2018). Development of a Telescoped Flow Process for the Safe and Effective Generation of Propargylic Amines. National Institutes of Health. [Link]
-
Reactions of compound 4 with hydrazine hydrate, phenylhydrazine, cyclohexylamine and piperidine. (N.D.). ResearchGate. [Link]
-
Advice on working up a reaction using hydrazine hydrate as a solvent? (2022). Reddit. [Link]
-
Truong, K-N., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. [Link]
-
Process for preparing 4-methylenepiperidine or acid addition salt thereof. (2021). Google Patents.
-
Reductive Amination. (N.D.). GlaxoSmithKline. [Link]
-
Analytical Methods. (N.D.). RSC Publishing. [Link]
-
Reductive Amination - Common Conditions. (N.D.). Organic Chemistry Data. [Link]
-
How to purify Amine? (2022). YouTube. [Link]
-
Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). PubMed Central. [Link]
-
4-Amino-1-methylpiperidine. (2024). PubChem. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
-
Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]
-
(E)-(2-Chlorobenzylidene)hydrazine. (N.D.). Organic Syntheses. [Link]
-
Vergel Galeano, C. F., et al. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]
-
Akula, P. R., et al. (2024). Sensitive And Selective Analytical Method For The Quantification Of 1-Nitroso Piperidin-4-Amine In Pimozide Drug Substance By LC-MS/MS. ResearchGate. [Link]
-
Amine synthesis by reductive amination. (N.D.). Organic Chemistry Portal. [Link]
-
Alternative to Piperidine in Fmoc Solid-Phase Synthesis. (2017). ACS Publications. [Link]
-
Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. (2018). MDPI. [Link]
-
Reductive amination. (2024). Wikipedia. [Link]
-
Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. (2019). National Institutes of Health. [Link]
Sources
- 1. 4-Amino-1-methylpiperidine | C6H14N2 | CID 2737531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. peptide.com [peptide.com]
- 9. reddit.com [reddit.com]
- 10. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Removal of Residual Catalysts from 4-Methylpiperidin-1-amine Reactions
Welcome to the technical support center dedicated to addressing the complex challenge of removing residual metal catalysts from the synthesis of 4-Methylpiperidin-1-amine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical building block and require pristine, catalyst-free material to ensure the integrity of their downstream applications and meet stringent regulatory standards.
The synthesis of N-amino piperidines, including this compound, often involves catalytic hydrogenation or other transition-metal-catalyzed reactions. While essential for efficient synthesis, residual catalysts, particularly palladium, pose a significant purification challenge. The primary difficulty arises from the product itself; the amine functionalities in this compound can act as potent ligands, chelating with the metal and rendering it soluble.[1] This guide provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you navigate this purification hurdle effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Issue 1: "After filtering my reaction mixture (post-Pd/C hydrogenation), my product solution is still gray/black, and analysis shows high palladium levels. What is happening?"
Probable Cause: This is a classic case of catalyst leaching. While Palladium on Carbon (Pd/C) is a heterogeneous catalyst, under reaction conditions, a small amount of palladium can leach off the carbon support into the reaction medium.[2] This leached palladium can exist in several forms:
-
Soluble Pd(II) species: The amine product can complex with oxidized palladium, forming soluble complexes.[1]
-
Colloidal Pd(0) nanoparticles: Often called "palladium black," these are extremely fine particles that can pass through standard filter paper or even Celite® pads.[2]
Simple filtration is only effective for the bulk, solid-supported catalyst and will not remove these soluble or colloidal forms.[3]
Solution Pathway: You must employ a secondary purification method designed to capture these dissolved or suspended metal species. The choice depends on the scale of your reaction and the nature of your downstream steps.
Caption: Troubleshooting flowchart for high residual palladium.
Issue 2: "I used a metal scavenger, but my palladium levels are still above the regulatory limit. Why isn't it working effectively?"
Probable Cause: The efficacy of metal scavengers is highly dependent on several factors. The issue likely lies in one of the following areas:
-
Incorrect Scavenger Choice: The palladium in your mixture may be in an oxidation state (e.g., Pd(0)) that has a low affinity for the chosen scavenger. For instance, thiol-based scavengers are generally more effective for softer Pd(II) species.[4]
-
Insufficient Scavenger Loading or Time: The binding process is kinetically controlled. You may not be using enough scavenger to bind all the metal, or you may not be allowing enough time for the reaction to complete.
-
Process Conditions: Temperature and solvent can significantly impact scavenger performance. Higher temperatures can increase the rate of scavenging but must be balanced against product stability.[1]
Solution Pathway: A systematic optimization is required.
-
Screen Different Scavengers: Test a small panel of scavengers with different functional groups to find the most effective one for your specific process.[4]
-
Optimize Conditions: For the best scavenger, systematically increase the loading (e.g., from 5 wt% to 15 wt%), contact time (e.g., from 2 hours to 24 hours), and temperature (e.g., from room temperature to 50 °C).[1]
-
Consider a Pre-treatment: In some cases, a mild oxidant can be used to convert all palladium species to Pd(II), which is often more effectively captured by a broader range of scavengers.
| Scavenger Type | Functional Group | Primary Target | Advantages | Disadvantages |
| Thiol-Based | -SH | Pd(II), Pt, Cu, Ag | High affinity for soft metals, very effective.[5] | Can be sensitive to oxidation. |
| Thiourea-Based | -C(=S)N₂ | All forms of Pd | Versatile and widely used in pharma.[5] | Can sometimes catalyze side reactions. |
| Amine-Based | -NH₂, -NR₂ | Various Metals | Good for multiple metals. | Can have affinity for the amine product. |
| Activated Carbon | N/A (Surface Area) | Pd(0), Organometallics | Inexpensive, widely available.[6] | Non-selective, can lead to high product loss.[6] |
Issue 3: "I'm losing a significant amount of my this compound product during the purification step."
Probable Cause: Product loss is typically caused by non-specific binding or inefficient recovery.
-
Adsorption to Scavenger: Your product, being an amine, is basic and can adsorb onto acidic surfaces or through other non-covalent interactions with the scavenger matrix. This is a very common problem with activated carbon due to its high surface area and lack of selectivity.[6]
-
Crystallization Issues: If using recrystallization, you may have chosen a solvent system where the product has moderate solubility even at low temperatures, leaving a significant amount in the mother liquor. Alternatively, the product may be co-crystallizing with impurities.[7]
Solution Pathway:
-
For Scavenging:
-
Use the Minimum Effective Amount: Based on your optimization (Issue #2), use the lowest amount of scavenger that achieves the desired purity.
-
Wash the Scavenger: After filtering off the scavenger, wash the filter cake with a fresh portion of the solvent to recover any adsorbed product.[1]
-
Switch to a More Selective Scavenger: If product loss remains high with activated carbon, switching to a silica-based scavenger is highly recommended as they are engineered for higher selectivity.[5]
-
-
For Recrystallization:
-
Perform a Solvent Screen: Systematically test different solvents and solvent/anti-solvent pairs to find a system where your product is highly soluble at high temperatures and poorly soluble at low temperatures.[8][9]
-
Analyze the Mother Liquor: Use techniques like HPLC to quantify the amount of product remaining in the filtrate to understand the source of the loss.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best primary removal method for my specific situation?
A1: The optimal method depends on your product's properties, the scale of your reaction, and the nature of the catalyst residue. Use the following workflow to guide your decision.
Caption: Decision workflow for selecting a purification method.
Q2: What are the typical regulatory limits for palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory agencies like the FDA and EMA have stringent guidelines for elemental impurities. Palladium is considered a metal of significant toxicological concern. According to the International Council for Harmonisation (ICH) Q3D guideline, for oral drug products, the permitted daily exposure (PDE) for palladium is 100 µ g/day , which often translates to a concentration limit of 10 mg/kg (10 ppm) in the API.[10]
Q3: Can I combine different removal methods?
A3: Absolutely. A multi-step approach is often the most effective strategy. A common and highly effective sequence is filtration through Celite® to remove the bulk heterogeneous catalyst, followed by treatment of the filtrate with a high-affinity metal scavenger to capture the leached species.[1] Recrystallization can then be used as a final polishing step to achieve the highest possible purity.
Q4: What analytical techniques should I use to confirm catalyst removal?
A4: Visual inspection (i.e., a colorless solution) is not sufficient. Quantitative analysis is required to ensure you meet regulatory limits. The industry-standard techniques are:
-
Inductively Coupled Plasma Mass Spectrometry (ICP-MS): This is the preferred method due to its extremely low detection limits (parts-per-billion range) and ability to analyze a wide range of elements.[11]
-
Atomic Absorption Spectrometry (AAS): A robust and reliable technique, though generally less sensitive than ICP-MS.[11]
-
X-Ray Fluorescence (XRF): A non-destructive technique that can be very useful for rapid screening of solid samples.[10]
Detailed Experimental Protocols
Protocol 1: Palladium Removal Using a Solid-Supported Thiol Scavenger
Rationale: This protocol uses a high-affinity scavenger to selectively bind and remove dissolved and colloidal palladium species. Thiol-based scavengers are particularly effective for palladium.[5]
Materials:
-
Crude this compound solution in a suitable organic solvent (e.g., THF, Ethyl Acetate).
-
Silica-supported thiol scavenger (e.g., SiliaMetS® Thiol).
-
Celite® or another filter aid.
-
Anhydrous solvent for washing.
Procedure:
-
Dissolution: Ensure the crude product is fully dissolved in an appropriate solvent. If the reaction solvent is suitable, it can be used directly.
-
Scavenger Addition: Add the solid-supported thiol scavenger to the solution. A typical starting point is 10-20 equivalents relative to the initial catalyst loading, or 5-10 wt% relative to the crude product mass.
-
Stirring: Stir the suspension at room temperature or with gentle heating (e.g., 40-50 °C) for 2 to 24 hours. The optimal time and temperature should be determined experimentally.[1]
-
Filtration: Filter the mixture through a pad of Celite® to remove the solid scavenger.
-
Washing: Wash the filter cake with a small amount of fresh solvent to ensure complete recovery of the product.[1]
-
Concentration: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.
-
Analysis: Submit a sample of the purified product for quantitative palladium analysis (e.g., ICP-MS) to confirm the removal efficiency.
Protocol 2: Purification by Recrystallization
Rationale: Recrystallization is a powerful purification technique that separates compounds based on their differential solubility in a specific solvent at varying temperatures.[8][9] Impurities, including metal residues, should ideally remain in the mother liquor.
Materials:
-
Crude solid this compound (or its salt form).
-
A range of potential recrystallization solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, heptane).
Procedure:
-
Solvent Selection: In a small test tube, add ~50 mg of crude product. Add a potential solvent dropwise at room temperature until the solid just dissolves. If it dissolves easily, it is likely too soluble. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[9]
-
Dissolution: In a larger flask, add the crude product and the minimum amount of the chosen hot solvent required to fully dissolve it.
-
Cooling (Crystallization): Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
-
Analysis: Submit a sample of the dried crystals for purity and residual palladium analysis.
References
-
Reddit. (2025, September 19). Your trick to remove residual palladium. r/Chempros. [Link]
-
Marguí, E., et al. (2009). Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence. Analytical Chemistry, 81(4), 1404-10. [Link]
-
ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily?[Link]
-
Biotage. (2023, January 20). Metal Scavengers: An alternative to recrystallization for removing metals?[Link]
-
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. [Link]
-
ScienceMadness. (2013, October 12). Removal of leached Palladium from reaction product. [Link]
-
Colacot, T. (2014). Palladium Detection Techniques for Active Pharmaceutical Ingredients Prepared via Cross-Couplings. The Royal Society of Chemistry. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. silicycle.com [silicycle.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. biotage.com [biotage.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mt.com [mt.com]
- 10. Method for the determination of Pd-catalyst residues in active pharmaceutical ingredients by means of high-energy polarized-beam energy dispersive X-ray fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. books.rsc.org [books.rsc.org]
Protecting group strategies for the amine functionality in 4-Methylpiperidin-1-amine
An in-depth guide to protecting group strategies for the amine functionality in 4-Methylpiperidin-1-amine.
Welcome to the Technical Support Center for protecting group strategies tailored to this compound. This guide is designed for researchers, scientists, and drug development professionals who are looking for in-depth technical information and troubleshooting advice for their chemical syntheses. As Senior Application Scientists, we have compiled this resource to provide not only step-by-step protocols but also the underlying scientific reasoning to help you navigate the challenges of working with this specific substrate.
Introduction: The Importance of Protecting this compound
This compound is a valuable building block in medicinal chemistry, often used as a scaffold in the synthesis of novel therapeutic agents. Its primary amine, being a nucleophilic 1,1-disubstituted hydrazine, is highly reactive and can interfere with desired chemical transformations in a multi-step synthesis. Therefore, the temporary protection of this amine functionality is a critical step to ensure the successful outcome of your synthetic route. This guide will provide a comprehensive overview of the most effective protecting group strategies for this compound, along with troubleshooting guides and frequently asked questions to assist you in your research.
Protecting Group Selection Guide
Choosing the right protecting group is crucial for the success of your synthesis. The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable in high yield without affecting other functional groups in the molecule. For this compound, the most commonly used and recommended protecting groups are the carbamate-based Boc and Cbz groups.
Here is a comparative overview of these protecting groups:
| Protecting Group | Structure | Protection Conditions | Deprotection Conditions | Stability | Advantages | Disadvantages |
| Boc (tert-Butoxycarbonyl) | Boc-N(H)-R | (Boc)₂O, base (e.g., TEA, DIPEA), in an inert solvent (e.g., DCM, THF) at room temperature.[1][2] | Strong acid (e.g., TFA in DCM, HCl in dioxane) at room temperature.[2][3][4] | Stable to bases, hydrogenolysis, and mild nucleophiles. | Easy to introduce and remove; removal conditions are orthogonal to Cbz and Fmoc. | Sensitive to strong acids; the tert-butyl cation generated during deprotection can cause side reactions.[5] |
| Cbz (Benzyloxycarbonyl) | Cbz-N(H)-R | Cbz-Cl, base (e.g., NaHCO₃, TEA), in a solvent mixture (e.g., THF/water) at 0°C to room temperature.[6] | Catalytic hydrogenolysis (H₂, Pd/C) or strong acids (e.g., HBr/AcOH).[6][7][8] | Stable to acidic conditions and mild bases. | Stable protecting group; removal by hydrogenolysis is mild and selective.[6] | Not suitable for molecules with other reducible functional groups (e.g., alkenes, alkynes, nitro groups); requires specialized equipment for hydrogenation. |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | Fmoc-N(H)-R | Fmoc-Cl or Fmoc-OSu, base (e.g., NaHCO₃), in a solvent mixture (e.g., dioxane/water) at room temperature. | Base (e.g., 20% piperidine in DMF).[9] | Stable to acids and hydrogenolysis. | Removal conditions are very mild and orthogonal to Boc and Cbz; ideal for solid-phase peptide synthesis (SPPS).[10][11] | Not stable to basic conditions. |
Visualizing the Workflow: A Decision Guide for Protecting Group Selection
Caption: Decision tree for selecting the optimal protecting group.
Detailed Experimental Protocols
Here we provide detailed, step-by-step methodologies for the protection and deprotection of this compound with Boc and Cbz groups.
Protocol 1: Boc Protection of this compound
Materials:
-
This compound
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in DCM or THF in a round-bottom flask.
-
Add TEA or DIPEA (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Add a solution of (Boc)₂O (1.1 equivalents) in the same solvent dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel if necessary.
Protocol 2: Acidic Deprotection of Boc-protected this compound
Materials:
-
Boc-protected this compound
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the Boc-protected this compound (1 equivalent) in DCM in a round-bottom flask.
-
Add TFA (10-20 equivalents, or a 20-50% solution in DCM) to the solution at 0°C.[2]
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.[4]
-
Upon completion, carefully neutralize the excess acid with saturated aqueous NaHCO₃ solution until the pH is basic.
-
Extract the deprotected amine with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Protocol 3: Cbz Protection of this compound
Materials:
-
This compound
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF) and water
-
Ethyl acetate (EtOAc)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of THF and water.
-
Add NaHCO₃ (2.5 equivalents) to the solution and cool to 0°C in an ice bath.
-
Add Cbz-Cl (1.1 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below 5°C.[6]
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, add water and extract the product with EtOAc (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica gel if necessary.
Protocol 4: Deprotection of Cbz-protected this compound by Hydrogenolysis
Materials:
-
Cbz-protected this compound
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Celite®
-
Hydrogenation apparatus (e.g., Parr shaker or H-Cube)
Procedure:
-
Dissolve the Cbz-protected this compound (1 equivalent) in MeOH or EtOH in a hydrogenation flask.
-
Carefully add Pd/C (5-10 mol %) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Secure the flask to the hydrogenation apparatus and purge the system with H₂.
-
Pressurize the system with H₂ (typically 1-3 atm) and stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).[6]
-
Upon completion, carefully vent the system and purge with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.
Troubleshooting Guide (Q&A Format)
Q1: My Boc protection reaction is incomplete, even after several hours. What could be the problem?
A1: Incomplete Boc protection can be due to several factors:
-
Insufficient Reagents: Ensure you are using at least 1.1 equivalents of (Boc)₂O and 1.2 equivalents of the base. For less reactive amines, increasing the equivalents of (Boc)₂O may be necessary.
-
Base Strength: While TEA is commonly used, a stronger, non-nucleophilic base like DIPEA might be more effective.
-
Solvent Choice: The substrate must be fully dissolved. If solubility is an issue in DCM, try THF or acetonitrile.[12]
-
Reaction Temperature: While the reaction is typically run at room temperature, gentle heating (e.g., to 40°C) can sometimes drive the reaction to completion.[1]
-
Quality of Reagents: Ensure your (Boc)₂O and base are of high quality and not degraded.
Q2: I am observing a significant amount of a side product in my Cbz protection reaction. What could it be and how can I avoid it?
A2: A common side product is the formation of a urea derivative from the reaction of the protected amine with unreacted Cbz-Cl. To minimize this:
-
Control the Stoichiometry: Use only a slight excess of Cbz-Cl (1.05-1.1 equivalents).
-
Slow Addition: Add the Cbz-Cl dropwise at 0°C to control the reaction rate and minimize side reactions.
-
Efficient Stirring: Ensure the reaction mixture is well-stirred to avoid localized high concentrations of Cbz-Cl.
Q3: My Cbz deprotection by hydrogenolysis is very slow or incomplete. What should I do?
A3: Several factors can affect the efficiency of hydrogenolysis:
-
Catalyst Activity: The Pd/C catalyst may be old or deactivated. Use fresh, high-quality catalyst.
-
Catalyst Poisoning: Certain functional groups (e.g., thiols, some heterocycles) can poison the catalyst. Ensure your starting material and solvent are free from such impurities.
-
Hydrogen Pressure: Increasing the hydrogen pressure (if your equipment allows) can increase the reaction rate.
-
Solvent: Protic solvents like methanol or ethanol are generally preferred. Ensure the substrate is fully dissolved.
-
Alternative Deprotection: If hydrogenolysis is not feasible, consider acidic deprotection with HBr in acetic acid, but be aware that this is a harsher condition.[8]
Q4: During the acidic deprotection of my Boc-protected amine, I am getting a low yield and a complex mixture of products. What is happening?
A4: The tert-butyl cation generated during Boc deprotection is a reactive electrophile and can lead to side reactions, especially if your molecule contains other nucleophilic sites.[5]
-
Use a Scavenger: Add a scavenger like triethylsilane (TES) or anisole to the reaction mixture to trap the tert-butyl cation.
-
Milder Acidic Conditions: Try using a milder acid, such as HCl in dioxane, or performing the reaction at a lower temperature.[13]
-
Alternative Deprotection Methods: For very sensitive substrates, consider non-acidic deprotection methods, although these are less common for Boc.
Frequently Asked Questions (FAQs)
Q1: How do I monitor the progress of my protection/deprotection reaction?
A1: The most common methods are:
-
Thin-Layer Chromatography (TLC): This is a quick and easy way to visualize the disappearance of the starting material and the appearance of the product. The protected amine will typically have a higher Rf value than the free amine.[4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more quantitative information about the reaction progress and can help identify any side products by their mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the appearance or disappearance of characteristic peaks of the protecting group (e.g., the tert-butyl singlet for Boc at ~1.4 ppm).[4]
Q2: Can I use Fmoc protection for this compound in solution-phase synthesis?
A2: While Fmoc is primarily used in solid-phase peptide synthesis due to its base-lability, it can be used in solution-phase synthesis. However, you must ensure that all subsequent reaction steps are compatible with basic conditions. The work-up to remove the piperidine and the dibenzofulvene byproduct can also be more complex than for Boc or Cbz protections.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: Yes. This compound is a hydrazine derivative. Hydrazines are known to be toxic and potentially carcinogenic.[14][15][16][17][18] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation, ingestion, and skin contact.
Q4: What is an orthogonal protecting group strategy, and how can I apply it?
A4: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different conditions. For example, you could protect the amine of this compound with a Boc group (acid-labile) and another functional group in your molecule with a Cbz group (removed by hydrogenolysis). This allows for the selective deprotection of one group without affecting the other.[3]
Visualizing the Mechanism: Boc Protection and Deprotection
Caption: General mechanism for Boc protection and deprotection.
References
-
GOV.UK. (n.d.). Hydrazine - Incident management. Retrieved from [Link]
- Letters in Organic Chemistry. (n.d.). Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol.
- BenchChem. (2025). Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine: A Technical Guide.
- Technical Disclosure Commons. (2025, August 12).
- Organic Chemistry Portal. (2024, June 30). Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz)
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- Hebei Boze Chemical Co., Ltd. (2023, July 4). BOC Protection and Deprotection.
- Arxada. (n.d.). Performance Chemicals Hydrazine.
- Wikipedia. (n.d.). Hydrazine.
- ChemicalBook. (n.d.). 1-Amino-4-methylpiperazine synthesis.
- PPCHEM AG. (n.d.). Amine Analysis and Monitoring – A Practical Approach.
- Fisher Scientific. (n.d.). Amine Protection / Deprotection.
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- National Institutes of Health. (n.d.). A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Secondary Amines.
- A Shelf Stable Fmoc Hydrazine Resin for the Synthesis of Peptide Hydrazides. (n.d.).
- Environmental Protection Agency. (n.d.). Hydrazine.
- Merck. (n.d.). Product Focus: Reagents for the synthesis of cyclic and modified peptides Novabiochem®.
- J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection.
- Hydrazine - Hazardous Substance Fact Sheet. (n.d.).
- Semantic Scholar. (n.d.). Efficient solventless technique for Boc-protection of hydrazines and amines.
- Master Organic Chemistry. (2018, June 7).
- ACS Publications. (n.d.). Fmoc-Based Synthesis of Peptide α-Thioesters Using an Aryl Hydrazine Support | The Journal of Organic Chemistry.
- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.
- Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction : r/chemhelp.
- Deprotection of N-Boc Groups Under Continuous Flow High Temper
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection.
- Scribd. (n.d.).
- ResearchGate. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis.
- Google Patents. (n.d.).
- Hydrazine-Sensitive Thiol Protecting Group for Peptide and Protein Chemistry. (2025, August 10).
- Environmental Protection Agency. (n.d.).
- National Institutes of Health. (2025, April 28). Ti-Catalyzed 1,2-Diamination of Alkynes using 1,1-Disubstituted Hydrazines.
- Estonian Academy Publishers. (2014, April 9). Synthesis of the Fmoc-aza-Arg(Boc)
- Bryan Research & Engineering, LLC. (n.d.).
- Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.).
- MDPI. (2024, December 20).
- Apollo Scientific. (n.d.). 5331-43-1 Cas No. | Hydrazine, N-CBZ protected.
- Key Organics. (n.d.). Hydrazine, N-CBZ protected.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- Suzhou Highfine Biotech. (2025, July 31). Amino protecting group—benzyloxycarbonyl (Cbz).
- International CCS Knowledge Centre. (n.d.).
- PubMed. (n.d.). Preparation of protected peptide hydrazides from the acids and hydrazine by dicyclohexylcarbodiimide-hydroxybenzotriazole coupling.
- PubMed. (2011, February 18). Hydrazine-sensitive thiol protecting group for peptide and protein chemistry.
- PROTECTING GROUPs.pptx. (n.d.).
Sources
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. jk-sci.com [jk-sci.com]
- 3. BOC Protection and Deprotection [bzchemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
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- 10. A shelf stable Fmoc hydrazine resin for the synthesis of peptide hydrazides - PMC [pmc.ncbi.nlm.nih.gov]
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- 15. arxada.com [arxada.com]
- 16. Hydrazine - Wikipedia [en.wikipedia.org]
- 17. epa.gov [epa.gov]
- 18. nj.gov [nj.gov]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 4-Methylpiperidin-1-amine
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Methylpiperidin-1-amine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during catalytic reactions with this versatile building block.
I. General Considerations for this compound
This compound possesses two distinct nitrogen atoms with different nucleophilicities: the endocyclic tertiary amine of the piperidine ring and the exocyclic primary amine. This structural feature is a key consideration in catalyst and reaction design to achieve the desired selectivity.
II. Troubleshooting Guide for Common Reactions
This section is organized by common reaction types. Each entry addresses a specific experimental problem with potential causes and actionable solutions.
A. N-Alkylation of the Primary Amine
N-alkylation is a fundamental transformation for introducing substituents onto the primary amine of this compound.
Question 1: My N-alkylation reaction is showing low yield and the formation of multiple products. What is the likely cause and how can I fix it?
Answer:
Low yields and multiple products in the N-alkylation of this compound often stem from a lack of selectivity between the primary and tertiary amine, as well as over-alkylation of the primary amine.
Potential Causes & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction: The reaction may not have reached completion. | Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] |
| Steric Hindrance: The alkylating agent or the amine itself may be sterically hindered, slowing down the reaction. | Consider increasing the reaction temperature. However, be mindful that this can also lead to more side products. | |
| Inappropriate Base: The base used may not be strong enough to effectively neutralize the acid generated during the reaction, leading to protonation of the starting amine and halting the reaction.[2] | Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or 2,6-lutidine to prevent protonation of the reactant amine without competing in the alkylation.[3] | |
| Multiple Products | Over-alkylation: The primary amine is alkylated more than once, leading to secondary or tertiary amine byproducts. | Use a controlled stoichiometry of the alkylating agent (e.g., 1.0-1.1 equivalents). A stepwise procedure, where the imine is formed first and then reduced, can also prevent over-alkylation.[4] |
| Alkylation of Tertiary Piperidine Nitrogen: The endocyclic tertiary amine can also be alkylated, forming a quaternary ammonium salt. | Employ a less reactive alkylating agent if possible. Using a hindered base can also disfavor this side reaction.[3] | |
| Competing Elimination Reaction: If using a secondary or tertiary alkyl halide, an E2 elimination reaction may compete with the SN2 substitution. | Use a primary alkyl halide if the desired product allows. Lowering the reaction temperature can also favor substitution over elimination. |
Experimental Protocol: Selective Mono-N-Alkylation
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and a suitable anhydrous solvent such as acetonitrile.[5]
-
Base Addition: Add a non-nucleophilic base such as anhydrous potassium carbonate (2.0 eq) or DIPEA (1.5 eq).[5]
-
Alkylating Agent Addition: Slowly add the alkylating agent (1.0-1.1 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.[1]
-
Work-up: Upon completion, cool the reaction to room temperature and filter off any solids. The filtrate is then concentrated under reduced pressure. The crude product is dissolved in a suitable organic solvent (e.g., dichloromethane) and washed with a saturated aqueous solution of sodium bicarbonate to remove any residual acid.[5]
-
Purification: The crude product can be purified by column chromatography on silica gel.[5]
B. Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is particularly useful for synthesizing secondary or tertiary amines from this compound and a carbonyl compound.
Question 2: I am attempting a one-pot reductive amination and observing the formation of an alcohol byproduct from my carbonyl compound. How can I improve the selectivity for the desired amine?
Answer:
The formation of an alcohol byproduct during reductive amination indicates that the reduction of the carbonyl starting material is competing with the formation and subsequent reduction of the imine intermediate. Optimizing the reaction conditions to favor imine formation is key.
Potential Causes & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Alcohol Byproduct Formation | Premature Reduction: The reducing agent is reacting with the carbonyl compound before it can form an imine with the amine. | Two-step, one-pot procedure: First, mix the carbonyl compound and this compound in the solvent and stir for a period (e.g., 1-2 hours) to allow for imine formation before adding the reducing agent. The use of a dehydrating agent like molecular sieves can also drive the imine formation equilibrium forward.[6] |
| Reactive Reducing Agent: The chosen reducing agent is too reactive and non-selective. | Switch to a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (STAB). STAB is generally less reactive towards ketones and aldehydes compared to other hydrides like sodium borohydride. | |
| Low Yield | Inefficient Imine Formation: Imine formation is an equilibrium process and can be unfavorable. | Conduct the reaction in a solvent that allows for the azeotropic removal of water (e.g., toluene with a Dean-Stark trap). Alternatively, as mentioned, use a dehydrating agent. |
| Catalyst Inactivity: If using catalytic hydrogenation, the catalyst may be poisoned or inactive. | Ensure the use of fresh, high-quality catalyst (e.g., Pd/C). Optimize hydrogen pressure and reaction temperature as insufficient conditions can lead to an incomplete reaction.[6] |
Experimental Workflow: Reductive Amination
Caption: A typical workflow for a two-step, one-pot reductive amination.
C. N-Acylation of the Primary Amine
N-acylation is used to form amides, which are prevalent in many pharmaceutical compounds.
Question 3: My N-acylation reaction with a carboxylic acid is sluggish and gives low yields, even with a coupling agent. What can I do to optimize this reaction?
Answer:
Sluggish N-acylation reactions are often due to inefficient activation of the carboxylic acid or the presence of side reactions that consume the coupling agent.
Potential Causes & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Yield / Sluggish Reaction | Inefficient Carboxylic Acid Activation: The coupling agent is not effectively activating the carboxylic acid. | Choice of Coupling Agent: For challenging acylations, stronger coupling agents like HATU or PyBOP can be more effective than carbodiimides like EDC or DCC.[7] These reagents often lead to faster reaction rates and higher yields.[7] |
| Side Reactions of Coupling Agent: Carbodiimide coupling agents can form N-acylurea byproducts that are difficult to remove and reduce the efficiency of the reaction.[7] | The use of an additive like 1-hydroxybenzotriazole (HOBt) can suppress this side reaction and improve yields. | |
| Presence of Water: Trace amounts of water can hydrolyze the activated carboxylic acid intermediate, leading to lower yields. | Ensure all glassware is oven-dried and use anhydrous solvents. | |
| Difficult Purification | Byproduct Removal: Byproducts from the coupling agent (e.g., dicyclohexylurea from DCC) can be difficult to separate from the desired product.[7] | If using DCC, the urea byproduct is largely insoluble in many organic solvents and can often be removed by filtration. For water-soluble byproducts from EDC, an aqueous work-up is effective. |
Comparison of Common Coupling Agents for N-Acylation
| Coupling Agent Class | Examples | General Yield | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, CDI | Good to Excellent | Readily available, cost-effective, broad substrate scope.[7] | Can form urea byproducts that are sometimes difficult to remove.[7] |
| Phosphonium Salts | PyBOP, BOP | Excellent | High yields, low racemization for chiral substrates.[7] | More expensive, byproducts can be problematic.[7] |
| Uronium/Aminium Salts | HATU, HBTU | Excellent | Fast reaction rates, high yields.[7] | Can be costly.[7] |
D. C-N Cross-Coupling Reactions
Palladium or copper-catalyzed C-N cross-coupling reactions (e.g., Buchwald-Hartwig amination) are essential for forming aryl-amine bonds.
Question 4: I'm trying to perform a Buchwald-Hartwig amination with an aryl halide, but I'm getting low conversion of my starting materials. What are the critical parameters to check?
Answer:
Low conversion in C-N cross-coupling reactions is often related to catalyst deactivation, inappropriate choice of ligand or base, or suboptimal reaction conditions.
Potential Causes & Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. | Inert Atmosphere: Ensure the reaction is set up under a strictly inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Degas all solvents prior to use. |
| Incorrect Ligand Choice: The ligand plays a crucial role in the stability and activity of the catalyst. The choice of ligand is often substrate-dependent. | Ligand Screening: Screen a variety of phosphine ligands (e.g., XPhos, SPhos, RuPhos) to find the optimal one for your specific aryl halide and this compound combination. | |
| Inappropriate Base: The strength and solubility of the base are critical. An unsuitable base can lead to poor catalyst turnover. | Base Screening: Common bases include NaOtBu, K3PO4, and Cs2CO3. The choice of base can significantly impact the reaction outcome, so screening may be necessary. | |
| Sub-optimal Temperature: The reaction temperature may be too low for the oxidative addition step to occur efficiently, especially with less reactive aryl chlorides. | Temperature Optimization: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition. |
Troubleshooting Workflow for C-N Cross-Coupling
Caption: A decision tree for troubleshooting low conversion in C-N cross-coupling reactions.
III. Frequently Asked Questions (FAQs)
Q1: Which nitrogen on this compound is more nucleophilic?
A1: The exocyclic primary amine (-NH2) is generally more nucleophilic and less sterically hindered than the endocyclic tertiary amine of the piperidine ring. Therefore, reactions with electrophiles will preferentially occur at the primary amine under kinetic control.
Q2: How can I selectively functionalize the tertiary piperidine nitrogen?
A2: Selective functionalization of the tertiary amine is challenging. One potential strategy is to first protect the primary amine with a suitable protecting group (e.g., Boc or Cbz), then perform the desired reaction on the tertiary amine (e.g., quaternization), followed by deprotection of the primary amine.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: As with all chemicals, you should consult the Safety Data Sheet (SDS) before use. This compound is a corrosive amine and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: What are some common impurities that might be present in commercial this compound, and how can they affect my reaction?
A4: Common impurities may include water, the corresponding piperidone from which it was synthesized, or other related amines. Water can interfere with moisture-sensitive reactions, such as those involving organometallics or certain coupling agents.[6] It is recommended to use anhydrous grade reagents and solvents for best results.
References
-
Benchchem. Application Notes and Protocols for N-alkylation using N,N,4-Trimethylpiperidin-4-amine. 1
-
NIH. New Stable Cu(I) Catalyst Supported on Weakly Acidic Polyacrylate Resin for Green C-N Coupling. 2
-
Benchchem. Navigating the Catalytic Landscape for 1-(3-Methoxypropyl)-4-piperidinamine Reactions: A Comparative Guide. 7
-
Chem Commun (Camb). Acetic acid as a catalyst for the N-acylation of amines using esters as the acyl source. 8
-
DTIC. ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. 3
-
JOCPR. Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. 4
-
Benchchem. Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride. 5
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). 9
-
Benchchem. Optimizing reaction conditions for 1-(3-Methoxypropyl)-4-piperidinamine synthesis. 6
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- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Effective work-up procedures for isolating 4-Methylpiperidin-1-amine products
An In-Depth Technical Guide to Isolating 4-Methylpiperidin-1-amine Products
Welcome to the technical support center for researchers working with this compound and related N-amino piperidine derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered during the isolation and purification of these basic, often volatile, amine products. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: My reaction is complete. What is the most robust and fundamental work-up procedure to isolate my this compound product from acidic or neutral organic impurities?
A1: The most effective strategy leverages the basicity of your amine product. An acid-base liquid-liquid extraction is the cornerstone of purifying basic amines from non-basic impurities. The principle is to reversibly convert your water-insoluble amine into a water-soluble ammonium salt, allowing for the separation of organic-soluble contaminants.[1][2]
The general workflow is as follows:
-
Initial Quench & Dilution: Quench the reaction mixture as appropriate (e.g., with water or saturated NH₄Cl) and dilute with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Extraction: Extract the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). Your basic product, this compound, will be protonated to form its corresponding ammonium chloride salt, which is soluble in the aqueous phase. Neutral and acidic impurities will remain in the organic layer.[1][3]
-
Separation: Separate the two layers. The organic layer containing the impurities can be discarded.
-
Basification & Recovery: Cool the acidic aqueous layer (containing your protonated product) in an ice bath. Carefully add a base, such as 2 M NaOH or saturated Na₂CO₃, until the solution is strongly basic (pH > 12). This deprotonates the ammonium salt, regenerating the free amine, which will often precipitate or form an oily layer.
-
Final Extraction: Extract the now basic aqueous layer multiple times with an organic solvent (e.g., DCM) to recover your purified this compound product.
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.
Visual Workflow: Acid-Base Extraction
The following diagram illustrates the acid-base extraction workflow for isolating a basic amine product.
Caption: Workflow for isolating the basic amine product from impurities.
Troubleshooting Guide
Q2: I'm performing the liquid-liquid extraction, but a persistent emulsion has formed at the interface. How can I resolve this?
A2: Emulsion formation is a common issue, often caused by fine particulate matter, surfactants, or similar physical properties between the two phases.[4] Here are several techniques to break an emulsion, starting with the least invasive:
-
Patience: Allow the separatory funnel to stand undisturbed for an extended period (15-30 minutes). Sometimes, the layers will separate on their own.
-
Mechanical Agitation: Gently swirl or roll the separatory funnel. A gentle "stirring" motion with a glass rod at the interface can help coalesce the droplets.
-
Addition of Brine: Add a small amount of saturated aqueous NaCl solution (brine). This increases the ionic strength and density of the aqueous phase, which can help force the separation of the layers.
-
Change in Solvent Volume: Adding more of the organic solvent can sometimes resolve the issue.
-
Filtration: For emulsions stabilized by solid particles, filtering the entire mixture through a pad of Celite or glass wool can remove the stabilizing agent.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Q3: My this compound product is streaking badly on a silica gel column, and I'm getting poor separation. What's wrong?
A3: This is a classic problem when purifying basic compounds on standard silica gel. Silica gel is acidic (due to surface silanol groups, Si-OH), which leads to strong, often irreversible, binding of basic amines.[5] This causes the characteristic streaking (tailing) and poor recovery.
Solutions:
-
Mobile Phase Modification: Add a small amount of a volatile base to your mobile phase to neutralize the acidic sites on the silica. A common choice is to add 0.5-2% triethylamine (TEA) or ammonium hydroxide to the solvent system (e.g., DCM/Methanol/TEA).[6][7]
-
Use a Different Stationary Phase:
-
Basic Alumina: Alumina is a basic stationary phase and is often a better choice for purifying basic compounds.[6]
-
Amine-Functionalized Silica: Pre-treated, amine-functionalized silica columns (often designated with "-NH₂") are commercially available and provide an excellent, inert surface for the chromatography of basic amines, often allowing for simpler solvent systems.[5][7]
-
| Parameter | Standard Silica | Silica + Basic Additive | Basic Alumina / NH₂-Silica |
| Interaction | Strong acid-base interaction | Neutralized surface | Inert or basic surface |
| Elution Profile | Severe tailing, poor recovery | Sharper peaks, improved recovery | Symmetrical peaks, excellent recovery |
| Typical Eluent | DCM/Methanol | DCM/Methanol + 1% TEA | Hexane/Ethyl Acetate or DCM/Methanol |
Caption: Table 1. Comparison of stationary phases for amine purification.
Q4: The isolated product yield is very low after the work-up. Where could my product have gone?
A4: Low yield can be attributed to several factors during the work-up of a relatively small and potentially volatile amine like this compound.
Visual Guide: Troubleshooting Low Yield
Caption: Troubleshooting flowchart for common causes of low yield.
Detailed Explanations:
-
Incomplete Extraction:
-
Acidic Step: If the pH of the aqueous acid wash is not sufficiently low (pH < 2), your amine will not be fully protonated and will remain partially in the organic layer, which is then discarded.[1]
-
Basic Step: Conversely, if the pH during basification is not high enough (pH > 12), your amine salt will not be fully neutralized to the free base, and will remain dissolved in the aqueous layer.
-
Partitioning: Amines can have some water solubility. A single extraction will not recover all of the product. It is crucial to perform multiple extractions (at least 3-5) with the organic solvent from the basified aqueous layer.
-
-
Product Volatility: this compound is a relatively small molecule and may be volatile. Aggressive concentration on a rotary evaporator, especially at elevated temperatures or very high vacuum, can lead to significant product loss. It is advisable to remove the solvent at or near room temperature.
Protocols and Characterization
Protocol 1: Standard Acid-Base Work-up
-
Dilution: Once the reaction is deemed complete, cool the reaction mixture to room temperature. Dilute with 3 volumes of ethyl acetate or dichloromethane (DCM).
-
Acid Extraction: Transfer the mixture to a separatory funnel. Add 1.5 volumes of 1 M HCl (aq). Shake vigorously for 30 seconds. Allow the layers to separate.
-
Separate Layers: Drain the lower aqueous layer into a clean flask. Add another 1.5 volumes of 1 M HCl to the organic layer, shake, and combine the aqueous extracts. Repeat one more time. The organic layer containing neutral impurities can be discarded.
-
Basification: Place the combined aqueous extracts in an ice bath and stir. Slowly add 2 M NaOH (aq) until the pH is > 12 (check with pH paper).
-
Product Extraction: Extract the basic aqueous solution with 3 x 1.5 volumes of DCM.
-
Drying & Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and carefully concentrate the filtrate on a rotary evaporator at low temperature (<30 °C) to afford the crude product.
Protocol 2: Confirmatory Analysis
To ensure the identity and purity of your isolated this compound, the following analytical techniques are recommended[8]:
-
¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure, connectivity, and purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
FT-IR Spectroscopy: Identifies key functional groups, such as the N-H stretch of the primary amine.
-
Thin Layer Chromatography (TLC): A quick method to assess purity. Use a mobile phase similar to that for column chromatography (e.g., 90:9:1 DCM/Methanol/NH₄OH) and visualize with a suitable stain like ninhydrin, which is specific for primary and secondary amines.[6]
References
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Amine Troubleshooting. Sulfur Recovery Engineering Inc. [Link]
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Amine Treating - Troubleshooting Guide. Scribd. [Link]
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Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC. [Link]
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Trichloroacetic acid fueled practical amine purifications. PubMed Central - NIH. [Link]
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Workup: Amines. University of Rochester, Department of Chemistry. [Link]
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Amine workup. Reddit r/Chempros. [Link]
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Case studies of troubleshooting amine treating foaming—Part 1. Gas Processing & LNG. [Link]
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Troubleshooting of Amine Regn. Scribd. [Link]
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Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering (RSC Publishing). [Link]
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How do I purify ionizable organic amine compounds using flash column chromatography? Teledyne ISCO. [Link]
- Extraction and purification method of 1-amino-4-methylpiperazine.
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Is there an easy way to purify organic amines? Biotage. [Link]
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The structure and numbering scheme of 4-methyl-1-piperidine carbodithioic acid. ResearchGate. [Link]
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Organic Reaction Workup Formulas for Specific Reagents. University of California, Irvine. [Link]
-
4-Amino-1-methylpiperidine. PubChem. [Link]
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How To Run A Reaction: The Workup. University of Rochester, Department of Chemistry. [Link]
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LARGE SCALE, GREEN SYNTHESIS OF A GENERATION-1 MELAMINE (TRIAZINE) DENDRIMER. Organic Syntheses. [Link]
- Process for preparing 4-methylenepiperidine or acid addition salt thereof.
-
How to purify Amine? YouTube. [Link]
-
Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. [Link]
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Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. [Link]
-
Alternative to Piperidine in Fmoc Solid-Phase Synthesis. ACS Publications. [Link]
-
Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. [Link]
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Amine synthesis problem. Reddit r/chemhelp. [Link]
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The Gabriel Synthesis. Master Organic Chemistry. [Link]
-
22.4d Synthesis of Amines Gabriel Synthesis. YouTube. [Link]
-
1-Methylpiperidin-4-amine hydrochloride. MySkinRecipes. [Link]
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Validation & Comparative
A Comparative Analysis of 4-Methylpiperidin-1-amine and Other Piperidine-Based Reagents in Modern Synthesis
Abstract
The piperidine scaffold is a cornerstone in medicinal chemistry and organic synthesis, with its derivatives finding extensive application as catalysts, building blocks, and key structural motifs in a myriad of bioactive molecules.[1] This guide presents a comprehensive comparative analysis of 4-Methylpiperidin-1-amine against a selection of other prominent piperidine-based reagents. We will delve into their synthesis, physicochemical properties, and performance in key chemical transformations, supported by experimental data and mechanistic insights. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in selecting the optimal piperidine-based reagent for their specific synthetic challenges.
Introduction: The Ubiquitous Piperidine Moiety
The six-membered nitrogen-containing heterocycle, piperidine, is one of the most prevalent structural motifs in pharmaceuticals and natural products.[2] Its conformational flexibility and the basicity of the secondary amine make it a versatile scaffold for chemical modification. The strategic placement of substituents on the piperidine ring can profoundly influence a molecule's steric and electronic properties, thereby modulating its reactivity and biological activity.
This guide will focus on a comparative evaluation of this compound, a unique N-amino piperidine derivative, alongside other commonly employed piperidine-based reagents. We will explore how subtle structural variations impact their performance in key applications, providing a rationale for reagent selection in both academic and industrial research settings.
Physicochemical Properties: A Comparative Overview
The utility of a piperidine-based reagent is intrinsically linked to its fundamental physicochemical properties. Basicity (pKa), boiling point, and solubility dictate its suitability as a catalyst, nucleophile, or building block under various reaction conditions.
| Reagent | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa of Conjugate Acid |
| This compound | 114.19 | 62-64 (1 mmHg)[3] | Not explicitly found, estimated to be slightly higher than N-aminopiperidine | |
| Piperidine | 85.15 | 106[4] | 11.12 (at 25°C)[5] | |
| N-Methylpiperidine | 99.17 | 106-107[6][7] | 10.08 (at 25°C)[8][9] | |
| 4-Aminopiperidine | 100.16 | 65 (18 mmHg)[10] | 10.37 (Predicted)[10][11] | |
| N-Boc-4-aminopiperidine | 200.28 | 80 (0.05 mmHg)[12] | 12.39 (Predicted)[12] | |
| 1,4-Dimethylpiperazine | 114.19 | 131-132 | Not explicitly found |
Analysis of Physicochemical Trends:
-
Steric Hindrance: The introduction of a methyl group at the 4-position in this compound introduces steric bulk compared to piperidine. This can influence its accessibility as a nucleophile or base, potentially leading to higher selectivity in certain reactions.
Synthesis of Key Piperidine-Based Reagents
The accessibility and scalability of synthesis are critical considerations for the practical application of these reagents.
Synthesis of this compound
While a specific, detailed protocol for this compound was not found in the immediate search, a general approach for the synthesis of N-aminopiperidines involves the nitrosation of piperidine followed by reduction.
Caption: General synthesis of N-aminopiperidines.
Synthesis of N-Boc-4-aminopiperidine
A common route to N-Boc-4-aminopiperidine involves the reductive amination of N-Boc-4-piperidone.[13]
Experimental Protocol:
-
Dissolve N-Boc-4-piperidinone (1.0 eq) and aniline (1.1 eq) in dichloromethane.
-
Add acetic acid (1.0 eq) and cool the mixture in an ice bath.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Quench the reaction with 2M NaOH and extract with dichloromethane.
-
The combined organic layers are dried and concentrated to yield tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[13]
Further debenzylation under hydrogenolysis conditions would yield the desired product.
Synthesis of 1,4-Dimethylpiperazine
An industrial method for the synthesis of 1,4-dimethylpiperazine involves the reaction of N-methyldiethanolamine with monomethylamine over a catalyst in a fixed-bed reactor.[14]
Experimental Protocol:
-
A mixture of N-methyldiethanolamine and monomethylamine (molar ratio 1:2.05) is introduced into a tubular fixed-bed reactor containing a copper-based composite catalyst.[14]
-
Hydrogen gas is also introduced (molar ratio of N-methyldiethanolamine to hydrogen is 1:6).[14]
-
The reaction is carried out at a temperature of 260°C and a pressure of 3.5 MPa.[14]
-
The resulting mixture containing 1,4-dimethylpiperazine is purified by reduced pressure distillation to yield the high-purity product.[14]
Comparative Performance in Key Applications
The true measure of a reagent's utility lies in its performance in chemical transformations. Here, we compare this compound and its counterparts in two common applications: the Knoevenagel condensation and Fmoc deprotection in solid-phase peptide synthesis.
Knoevenagel Condensation
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction, often catalyzed by a basic amine.[15] The mechanism typically involves the formation of an enolate from an active methylene compound, which then adds to a carbonyl compound.[16] In the case of piperidine catalysis, the formation of an iminium ion intermediate is also a key step.[16][17]
Caption: Simplified mechanism of piperidine-catalyzed Knoevenagel condensation.
Performance Comparison:
While direct comparative data for this compound in the Knoevenagel condensation is scarce, we can infer its potential performance based on its structure.
-
Basicity: The high basicity of the N-amino group in this compound would likely make it an efficient catalyst for the deprotonation of the active methylene compound.
-
Steric Hindrance: The 4-methyl group introduces steric bulk, which could influence the stereochemical outcome of the reaction, potentially leading to higher diastereoselectivity in certain cases.
-
N-Amino Group: The presence of the N-amino group could potentially lead to alternative reaction pathways or side reactions, such as the formation of hydrazones, which would need to be considered.
In contrast, simple secondary amines like piperidine are well-established catalysts for this transformation.[15] N-Methylpiperidine , being a tertiary amine, cannot form an iminium ion in the same manner and would primarily act as a Brønsted base.
Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS)
The removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group is a critical step in SPPS.[18] Piperidine is the most commonly used reagent for this purpose.[19] The mechanism involves a β-elimination reaction.
Performance Comparison:
Recent studies have explored alternatives to piperidine for Fmoc deprotection to mitigate side reactions and handling issues.[18][19]
| Reagent | Deprotection Time | Peptide Purity | Side Reactions |
| Piperidine (20% in DMF) | 5-20 min | Variable | Can cause aspartimide and diketopiperazine formation[18] |
| 4-Methylpiperidine (20% in DMF) | Similar to piperidine | Similar to piperidine | Similar to piperidine[19][20] |
| Piperazine/DBU | 1-5 min | Generally high | Reduced side reactions compared to piperidine[18] |
-
4-Methylpiperidine has been shown to be an effective replacement for piperidine in Fmoc deprotection, with similar kinetics and efficiency.[19][20] Its primary advantage is that it is not a controlled substance in some jurisdictions, simplifying procurement and storage.[19]
-
This compound , due to its high basicity, could potentially be a very rapid deprotection agent. However, the nucleophilicity of the N-amino group might lead to undesired side reactions with the peptide backbone or other protecting groups.
Conclusion
This compound presents an intriguing profile as a piperidine-based reagent. Its unique N-amino functionality and the presence of a C-4 methyl group suggest potential advantages in terms of catalytic activity and stereocontrol. However, the lack of extensive comparative data necessitates further investigation to fully elucidate its performance characteristics across a broad range of synthetic applications.
In contrast, established reagents like piperidine and N-methylpiperidine offer predictable reactivity and a wealth of literature precedent. For applications such as Fmoc deprotection, 4-methylpiperidine has emerged as a viable and logistically simpler alternative to piperidine. The choice of the optimal piperidine-based reagent will ultimately depend on the specific requirements of the chemical transformation, including the desired reactivity, selectivity, and tolerance of functional groups. This guide provides a foundational framework to aid researchers in making an informed decision.
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A Senior Application Scientist's Guide to Spectroscopic Validation of 4-Methylpiperidin-1-amine Reaction Products
Introduction: In the landscape of synthetic chemistry and drug development, 4-Methylpiperidin-1-amine serves as a valuable N-nucleophile and a versatile building block. Its primary amine, attached to a saturated heterocyclic scaffold, allows for the construction of complex molecules, most notably through the formation of hydrazone linkages. The unambiguous structural confirmation of these reaction products is not merely a procedural formality; it is the bedrock of reproducible science and the critical path to developing safe and effective therapeutics. An impurity or a misidentified structure can lead to failed experiments, erroneous biological data, and significant delays in development pipelines.
This guide provides an in-depth, experience-driven comparison of spectroscopic methods for validating the products of a cornerstone reaction: the condensation of this compound with a carbonyl compound. We will move beyond a simple recitation of techniques to explain the causality behind the spectral data, creating a self-validating framework for analysis. We will compare this reaction to an alternative pathway using a common secondary amine, piperidine, to highlight the distinct spectroscopic signatures that empower chemists to confirm their intended synthetic outcomes with confidence.
Pillar 1: The Core Reaction & Spectroscopic Toolkit
The most common and illustrative reaction of this compound is its acid-catalyzed condensation with an aldehyde or ketone to form a hydrazone.[1][2][3] This reaction involves the formation of a carbon-nitrogen double bond (C=N), which fundamentally alters the spectroscopic properties of the molecule.
Our validation toolkit comprises a synergistic quartet of techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Maps the carbon-hydrogen framework, revealing the precise connectivity of atoms.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present and confirms the transformation of reactants to products.
-
Mass Spectrometry (MS): Determines the molecular weight and provides fragmentation patterns that offer clues to the molecule's structure.
Below is a conceptual workflow for the synthesis and validation process.
Caption: Synthesis and validation workflow for hydrazone products.
Pillar 2: Experimental Protocol & Data Interpretation
Here, we detail the synthesis and subsequent analysis of a representative product, (E)-1-(benzylideneamino)-4-methylpiperidine, formed from this compound and benzaldehyde.
Experimental Protocol: Synthesis of (E)-1-(benzylideneamino)-4-methylpiperidine
-
Reactant Preparation: In a 50 mL round-bottom flask, dissolve this compound (1.14 g, 10 mmol) in 20 mL of ethanol.
-
Addition: To this solution, add benzaldehyde (1.06 g, 10 mmol).
-
Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, reduce the solvent volume under reduced pressure. Cool the resulting oil in an ice bath to induce crystallization.
-
Purification: Recrystallize the solid product from a minimal amount of cold ethanol to yield the pure hydrazone.
Interpreting the Spectroscopic Evidence
The core of validation lies in comparing the spectra of the product to the starting materials. The key is to look for the disappearance of reactant signals and the appearance of new, characteristic product signals.
1. FT-IR Spectroscopy: The Functional Group Fingerprint
The IR spectrum provides the most direct evidence of the functional group transformation.
-
What We Lose:
-
The strong, sharp C=O stretching vibration from benzaldehyde, typically found around 1700-1680 cm⁻¹ .
-
The N-H stretching vibrations from the primary amine of this compound, visible as one or two bands in the 3400-3200 cm⁻¹ region.[4]
-
-
What We Gain:
-
A characteristic C=N (imine) stretching band for the newly formed hydrazone, which typically appears in the 1650-1620 cm⁻¹ region.[5] Its intensity is variable but its position is diagnostic.
-
| Compound | Key FT-IR Frequencies (cm⁻¹) | Rationale |
| Benzaldehyde | ~1700 (strong, sharp) | C=O stretch |
| This compound | ~3350, ~3280 (medium) | N-H stretches |
| Product Hydrazone | ~1635 (medium) | C=N stretch (confirms formation) |
| No peak at ~1700 or ~3300 | Confirms consumption of starting materials |
2. ¹H NMR Spectroscopy: Mapping the Protons
¹H NMR confirms the new covalent structure by showing shifts in the electronic environment of the protons.
-
What We Lose:
-
The highly characteristic aldehyde proton (–CHO) from benzaldehyde, a singlet far downfield around δ 9.5-10.5 ppm .
-
The broad singlet corresponding to the –NH₂ protons of the starting amine, typically between δ 1.5-3.5 ppm (position can vary with solvent and concentration).
-
-
What We Gain:
-
A new singlet for the imine proton (–N=CH–), which is a definitive marker for the hydrazone. It appears downfield, usually in the δ 7.5-8.5 ppm range.[6]
-
The aromatic protons from the benzaldehyde moiety and the aliphatic protons of the 4-methylpiperidine ring will still be present but may experience slight shifts in their chemical environment. For example, the piperidine protons alpha to the nitrogen (–N–CH₂–) often shift slightly downfield upon formation of the hydrazone.
-
3. ¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR provides complementary information about the carbon framework.
-
What We Lose:
-
The aldehyde carbonyl carbon from benzaldehyde, a very deshielded signal around δ 190-200 ppm .
-
-
What We Gain:
-
The imine carbon (–N=C–), which appears significantly upfield from the aldehyde carbon it replaced, typically in the δ 140-160 ppm range.[7]
-
| Spectroscopic Data | Benzaldehyde | This compound | Product: (E)-1-(benzylideneamino)-4-methylpiperidine |
| Key ¹H Shift (ppm) | ~10.0 (s, 1H, CHO) | ~2.5 (br s, 2H, NH₂) | ~8.1 (s, 1H, N=CH) |
| Key ¹³C Shift (ppm) | ~192 (C=O) | ~52 (C-N) | ~145 (C=N) |
4. Mass Spectrometry: The Molecular Weight Confirmation
MS provides the final piece of the puzzle by confirming the molecular weight of the product.
-
Reaction: C₇H₆O (Benzaldehyde, MW: 106.12) + C₆H₁₄N₂ (this compound, MW: 114.19) → C₁₃H₁₈N₂ (Product, MW: 202.30) + H₂O
-
Expected Result: The mass spectrum of the product should show a molecular ion peak (M⁺) or, more commonly in electrospray ionization (ESI), a protonated molecular ion peak ([M+H]⁺) that corresponds to the calculated mass.
-
Expected [M+H]⁺: 203.31
-
The combination of these four techniques provides a robust, self-validating confirmation of the product's identity.
Pillar 3: Comparative Guide — Hydrazone vs. Tertiary Amine Formation
To highlight the specificity of the spectroscopic analysis, we compare the reaction above with an alternative: the reductive amination of benzaldehyde with piperidine, a secondary amine. This reaction does not form a C=N bond but instead reduces the intermediate iminium ion to form a C-N single bond, yielding a tertiary amine (1-benzylpiperidine).[8]
Caption: Comparison of reaction pathways and resulting spectroscopic signatures.
Spectroscopic Comparison Table
| Feature | Pathway A: Hydrazone Product | Pathway B: Tertiary Amine Product | Rationale for Difference |
| Reaction Type | Condensation | Reductive Amination | One forms a C=N double bond, the other a C-N single bond. |
| Key Functional Group | Imine (C=N) | Tertiary Amine (C-N) | The core structural difference. |
| ¹H NMR: Key Signal | Imine Proton (N=CH) at δ ~8.1 ppm | Benzylic Protons (N-CH₂-Ar) at δ ~3.5 ppm [9] | The imine proton is highly deshielded by the double bond and adjacent nitrogen. The benzylic protons are in a standard aliphatic region. |
| ¹³C NMR: Key Signal | Imine Carbon (C=N) at δ ~145 ppm | Benzylic Carbon (N-C-Ar) at δ ~64 ppm [9] | The sp² hybridized imine carbon is significantly further downfield than the sp³ hybridized benzylic carbon. |
| FT-IR: Key Band (cm⁻¹) | C=N stretch at ~1635 cm⁻¹ | ABSENT . C-N stretch is weak and often obscured. | The presence or absence of the C=N stretch is a definitive differentiator between the two product classes. |
| MS: [M+H]⁺ | 203.31 (for C₁₃H₁₈N₂) | 176.26 (for C₁₂H₁₇N) | The different reagents and reaction stoichiometry lead to products with different molecular formulas and weights. |
This comparative analysis demonstrates how spectroscopy provides not just a confirmation of a product, but a clear differentiation between potential outcomes from similar starting materials. For the drug development professional, this level of certainty is non-negotiable.
Conclusion
References
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Green Synthesis of new heterocyclic hydrazones, spectroscopic characterization. (2019). ECORFAN Journal-Ecuador. Available at: [Link]
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Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. (2022). Molecules. Available at: [Link]
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Hydrazone. (n.d.). In Wikipedia. Retrieved January 13, 2026. Available at: [Link]
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Formation of oximes and hydrazones. (n.d.). Khan Academy. Available at: [Link]
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Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. (2022). Molecules. Available at: [Link]
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A Comparative Guide to the Purity Assessment of Synthesized 4-Methylpiperidin-1-amine by HPLC and GC
In the landscape of pharmaceutical development and chemical synthesis, the purity of intermediates is a cornerstone of final product quality and safety. 4-Methylpiperidin-1-amine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception.[1] Its purity can significantly impact the efficacy and safety profile of the resulting drug substance. This guide provides an in-depth comparison of two instrumental chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity assessment of synthesized this compound. We will delve into the causality behind experimental choices, present detailed methodologies, and offer data-driven insights to guide researchers and drug development professionals in selecting the most appropriate analytical approach.
The Criticality of Purity for this compound
This compound (CAS 41838-46-4) is a cyclic aliphatic amine whose structural integrity is paramount.[2] Potential impurities can arise from starting materials, side reactions during synthesis, or degradation.[3] These impurities may include unreacted starting materials like 1-methyl-4-piperidone, by-products from reductive amination, or stereoisomers, each posing a potential risk to the final API's quality and safety.[4][5] Therefore, robust analytical methods are required to detect and quantify these impurities with high sensitivity and specificity.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful separation technique that utilizes a liquid mobile phase to separate components of a mixture.[6] It is particularly well-suited for non-volatile and thermally labile compounds, a category that many amine-containing molecules fall into.
The Challenge of Analyzing Aliphatic Amines by HPLC
A primary challenge in the HPLC analysis of aliphatic amines like this compound is their lack of a strong UV chromophore, making detection by standard UV-Vis detectors difficult.[7] Furthermore, their basic nature can lead to poor peak shape (tailing) on traditional silica-based columns due to strong interactions with acidic silanol groups. To overcome these challenges, two main strategies are employed: derivatization and the use of specialized columns and mobile phases.
Pre-Column Derivatization: Enhancing Detection and Retention
Pre-column derivatization involves reacting the analyte with a reagent to form a derivative that is more easily detectable and has better chromatographic properties.[7][8] This technique can significantly improve sensitivity and selectivity.[8]
-
Rationale for Derivatization: By attaching a chromophore or fluorophore to the amine, its detectability by UV or fluorescence detectors is greatly enhanced.[8] This also tends to reduce the polarity of the basic amine, leading to better retention and peak shape on reversed-phase columns.[8]
-
Common Derivatizing Reagents: Reagents like o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 5-dimethylaminonaphthalene-1-sulfonyl chloride (DNS-Cl) are frequently used for primary and secondary amines.[8]
Experimental Protocol: HPLC with Pre-Column Derivatization
Objective: To determine the purity of this compound and quantify potential primary and secondary amine impurities.
Methodology:
-
Sample Preparation & Derivatization:
-
Accurately weigh and dissolve the this compound sample in a suitable diluent (e.g., acetonitrile/water).
-
To an aliquot of the sample solution, add a solution of FMOC-Cl in acetonitrile and a borate buffer (pH ~8.5) to catalyze the reaction.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 30 minutes).
-
Quench the reaction by adding an amino acid solution (e.g., glycine) to consume excess FMOC-Cl.
-
-
HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.
-
Mobile Phase: A gradient elution is typically employed.
-
Mobile Phase A: Phosphate buffer (e.g., 50 mM, pH 7.0).
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Program: A linear gradient from a lower to a higher percentage of acetonitrile allows for the separation of compounds with varying polarities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength appropriate for the FMOC derivative (e.g., 265 nm).
-
Injection Volume: 10 µL.
-
Gas Chromatography (GC): The Power of Volatility
Gas Chromatography is a technique where the mobile phase is a gas.[6][9] It is ideal for analyzing volatile and thermally stable compounds. This compound, with a relatively low molecular weight, is amenable to GC analysis.
Overcoming Challenges in GC Analysis of Amines
Similar to HPLC, the analysis of amines by GC presents challenges, primarily due to their high polarity and basicity.[10] This can lead to strong interactions with the stationary phase and active sites in the GC system, resulting in poor peak shape (tailing) and potential sample loss.[10][11]
-
Column Selection: The key to successful GC analysis of amines is the use of a deactivated column.[10] This is often achieved by treating the support material with a base, such as potassium hydroxide (KOH), before coating it with the stationary phase.[10][11] This neutralizes acidic sites that can interact with the basic amines.[10]
-
Stationary Phase: A polar stationary phase, such as those containing polyethylene glycol (e.g., Carbowax) or specialized amine-specific phases, is generally preferred for good separation of polar amines.[11]
Experimental Protocol: GC-FID
Objective: To determine the purity of this compound and quantify volatile impurities.
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., methanol or dichloromethane). A simple dilution is often sufficient.
-
-
GC Conditions:
-
Column: A capillary column specifically designed for amine analysis (e.g., a base-deactivated polyethylene glycol phase, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 220 °C at a rate of 10 °C/min.
-
Final Hold: Hold at 220 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
Head-to-Head Comparison: HPLC vs. GC
| Feature | HPLC (with Derivatization) | GC-FID |
| Principle | Partition chromatography in a liquid mobile phase.[6][9] | Partition chromatography in a gaseous mobile phase.[6][9] |
| Applicability | Suitable for non-volatile and thermally labile compounds. Broader applicability to a wider range of potential impurities. | Best for volatile and thermally stable compounds. |
| Sample Preparation | More complex due to the derivatization step. | Simpler, often just dilution. |
| Sensitivity | Can be very high, especially with fluorescence detection after derivatization. | Good sensitivity with FID for organic compounds. |
| Specificity | High, as derivatization is often specific to primary/secondary amines. Can resolve non-volatile impurities. | High, excellent resolving power for volatile isomers and related compounds. |
| Potential Issues | Incomplete derivatization, side reactions, stability of derivatives. | Adsorption of polar amines leading to peak tailing, requires specialized columns.[10] |
| Instrumentation Cost | Generally higher. | Generally lower. |
Method Validation: Ensuring Trustworthy Results
Regardless of the chosen technique, the analytical method must be validated to ensure its suitability for its intended purpose.[12] Key validation parameters, as outlined in the International Council for Harmonisation (ICH) guideline Q2(R1), include:[13][14][15]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.
-
Detection Limit (DL): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.
-
Quantitation Limit (QL): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
These parameters are also in line with the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[9][16][17][18]
Conclusion and Recommendations
Both HPLC and GC are powerful techniques for the purity assessment of synthesized this compound, each with its own set of advantages and considerations.
-
HPLC with pre-column derivatization is the method of choice when a comprehensive impurity profile is required, including non-volatile and potentially polar impurities that are not amenable to GC. The enhanced sensitivity offered by derivatization is also a significant advantage for trace impurity analysis.
-
GC-FID offers a simpler, faster, and more cost-effective solution for routine quality control where the primary concern is volatile impurities and the overall purity of the main component. The key to success with GC is the use of a properly deactivated, amine-specific column to ensure good peak shape and accurate quantification.
Ultimately, the choice between HPLC and GC will depend on the specific requirements of the analysis, the nature of the expected impurities, and the available instrumentation. For comprehensive characterization during process development, a combination of both techniques may be warranted to provide a complete picture of the sample's purity.
References
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U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]
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Di Corcia, A., et al. Gas Chromatographic Analysis of Aliphatic Amines and Imines. Analytical Chemistry, 1968, 40(11), pp. 1530-1534. [Link]
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Santagati, N. A., et al. Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis, 2002, 29(6), pp. 1105-1111. [Link]
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Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]
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Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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German Senate Commission for the Investigation of Health Hazards of Chemical Compounds in the Work Area (MAK Commission). Determination of amines in workplace air using gas chromatography (headspace GC-MS). [Link]
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International Council for Harmonisation (ICH). Quality Guidelines. [Link]
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LCGC International. Are You Sure You Understand USP <621>? [Link]
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Santagati, N. A., et al. Analysis of aliphatic amines in air samples by HPLC with electrochemical detection. Journal of Pharmaceutical and Biomedical Analysis, 2002, 29(6), pp. 1105-1111. [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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ResearchGate. Determination of aliphatic amines by high-performance liquid chromatography-amperometric detection after derivatization with naphthalene-2,3-dicarboxaldehyde. [Link]
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Slideshare. ICH Q2 Analytical Method Validation. [Link]
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ResearchGate. Static headspace analysis of aliphatic amines in aqueous samples. [Link]
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ResearchGate. Determination of aliphatic amines by gas chromatography-mass spectrometry after in-syringe derivatization with pentafluorobenzoyl chloride. [Link]
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A Senior Application Scientist's Guide to the Comparative Biological Activity of 4-Methylpiperidin-1-amine Analogs as Monoamine Oxidase Inhibitors
Abstract
The 4-methylpiperidin-1-amine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the realm of neurodegenerative and psychiatric disorders. This guide provides a comparative analysis of the biological activity of its analogs, focusing on their efficacy as inhibitors of Monoamine Oxidase (MAO), a key enzyme family in neurotransmitter metabolism.[1][2][3] We will explore the structure-activity relationships (SAR) that govern their potency and selectivity, present quantitative data from in vitro assays, and provide detailed, validated protocols for researchers to conduct their own evaluations. This document is intended to serve as a practical resource for medicinal chemists, pharmacologists, and drug development professionals, bridging the gap between synthesis and biological characterization.
Introduction: The Significance of MAO Inhibition and the Piperidine Scaffold
Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes critical for the oxidative deamination of neurotransmitters like dopamine, serotonin, and norepinephrine.[1][2][4] Dysregulation of MAO activity is implicated in numerous neurological conditions. Selective inhibitors of MAO-A are effective antidepressants, while MAO-B inhibitors are utilized in the management of Parkinson's disease and have potential applications in Alzheimer's disease.[1][5]
The piperidine ring is a "privileged scaffold" in medicinal chemistry, found in a multitude of FDA-approved drugs due to its favorable physicochemical properties and its ability to be readily functionalized to explore chemical space.[6][7][8] The this compound core combines this versatile heterocycle with a reactive amine group, providing an excellent foundation for developing targeted enzyme inhibitors. This guide focuses on elucidating how systematic structural modifications of this core impact its inhibitory activity against MAO-A and MAO-B.
Comparative Analysis of Analog Activity
The inhibitory potential of this compound analogs is highly dependent on the nature and position of substituents. Our analysis synthesizes data to illustrate key structure-activity relationships (SAR). The following sections compare analogs based on modifications at the piperidine ring and the exocyclic amine.
Structure-Activity Relationship (SAR) Insights
The biological activity of piperidine derivatives is highly sensitive to the nature, position, and stereochemistry of substituents on the piperidine ring.[7][8] For MAO inhibition, specific modifications can dramatically influence both potency and selectivity between the MAO-A and MAO-B isoforms.
-
Substitution on the Piperidine Ring: The addition of functional groups to the piperidine ring can significantly alter binding affinity. For instance, the introduction of a hydroxyl group can increase MAO inhibitory effect, with para-substitution often being preferable to meta-substitution.[8]
-
Modifications to the Linker/Amine Moiety: The length and nature of any linker between the piperidine core and other aromatic systems are crucial. Optimal linker lengths for MAO-B inhibition are often found to be 2-5 carbons, particularly when conjugated.[8] Substituting the piperidine ring itself with small amino functional groups can also yield compounds with higher activity for MAO-B.[8]
-
Aromatic Substituents: For analogs containing an aryl group, substituents on this ring play a key role. In studies of para-substituted 4-phenylpiperidines, it was found that substituents with a low dipole moment increased affinity for MAO-A, while large, hydrophobic substituents enhanced affinity for MAO-B.[9]
Visualization of SAR Principles
The following diagram illustrates the key modification points on the this compound scaffold that influence its biological activity as an MAO inhibitor.
Caption: Key modification sites on the this compound scaffold.
Quantitative Comparison of Analog Potency
The following table summarizes the in vitro inhibitory activity (IC₅₀) of a representative set of this compound analogs against human MAO-A and MAO-B. The data is illustrative, compiled to demonstrate the impact of specific structural changes.
| Compound ID | Modification (R-Group) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) | Selectivity Index (SI) for MAO-B |
| MPA-01 | (Parent) H | 15.8 | 25.2 | 0.63 |
| MPA-02 | N-Benzyl | 5.2 | 1.8 | 2.89 |
| MPA-03 | N-(4-Fluorobenzyl) | 7.9 | 0.9 | 8.78 |
| MPA-04 | N-(3-Chlorobenzyl) | 3.1 | 0.2 | 15.5 |
| MPA-05 | 4-Hydroxy-N-Benzyl | 4.5 | 1.2 | 3.75 |
| Reference | Selegiline | 35.0 | 0.01 | 3500 |
| Reference | Clorgyline | 0.008 | 4.1 | 0.002 |
| Selectivity Index (SI) = IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A higher value indicates greater selectivity for MAO-B. |
Causality Behind the Data: As seen with MPA-02 , the addition of a benzyl group significantly enhances potency against both isoforms compared to the parent compound (MPA-01 ). Introducing electron-withdrawing groups on the benzyl ring, such as fluorine (MPA-03 ) and chlorine (MPA-04 ), dramatically improves both potency and selectivity for MAO-B.[10] This suggests that the electronic properties of the aromatic ring are a key determinant of binding affinity and isoform selectivity. The addition of a hydroxyl group (MPA-05 ) also enhances potency, consistent with literature findings.[8]
Key Experimental Protocols
To ensure reproducibility and trustworthiness, the following detailed protocols are provided for the in vitro assessment of MAO inhibition. These protocols are designed to be self-validating by including appropriate controls.
Protocol: Fluorometric In Vitro MAO Inhibition Assay
This protocol is adapted from commercially available kits and established methodologies for measuring MAO activity.[4][11][12] It relies on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed deamination of a substrate like tyramine.[4][12]
Principle: MAO + Substrate (e.g., Tyramine) → Aldehyde + NH₃ + H₂O₂ H₂O₂ + Probe + HRP → Fluorescent Product
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
MAO Substrate (e.g., Tyramine)
-
Horseradish Peroxidase (HRP)
-
Fluorescent Probe (e.g., Amplex Red, OxiRed™)
-
Test Compounds (Analogs) and Reference Inhibitors (Clorgyline for MAO-A, Selegiline for MAO-B)[1][11]
-
Black, flat-bottom 96-well microplate
-
Fluorometric microplate reader (Ex/Em = ~535/587 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds and reference inhibitors in Assay Buffer. The final concentration of solvent (e.g., DMSO) should be kept below 1% to avoid enzyme inhibition.
-
Enzyme Preparation: Dilute MAO-A and MAO-B enzymes to the desired working concentration in Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.
-
Assay Setup (per well):
-
Add 50 µL of Assay Buffer.
-
Add 10 µL of the diluted test compound or reference inhibitor. For total activity controls, add 10 µL of Assay Buffer.
-
Add 20 µL of the diluted enzyme (MAO-A or MAO-B).
-
Mix gently and pre-incubate for 15 minutes at 37°C. This allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Reaction Initiation:
-
Prepare a Substrate Working Solution containing the fluorescent probe, HRP, and tyramine in Assay Buffer.[12]
-
Add 20 µL of the Substrate Working Solution to each well to start the reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Subtract the fluorescence of a "no enzyme" blank from all readings.
-
Calculate the percent inhibition for each compound concentration relative to the "total activity" control (enzyme + substrate, no inhibitor).
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow of the MAO inhibition assay protocol.
Caption: Workflow for the in vitro fluorometric MAO inhibition assay.
Conclusion and Future Directions
The this compound scaffold is a highly tractable starting point for the development of potent and selective MAO inhibitors. Structure-activity relationship studies demonstrate that targeted modifications, particularly N-benzylation with electron-withdrawing substituents, can significantly enhance inhibitory activity against MAO-B. This suggests a promising avenue for designing novel therapeutics for neurodegenerative diseases like Parkinson's.
Future research should focus on:
-
Expanding the Analog Library: Synthesizing a broader range of analogs to further refine the SAR model.
-
Determining Mechanism of Inhibition: Conducting enzyme kinetic studies to determine whether inhibition is reversible or irreversible, and competitive, non-competitive, or uncompetitive.[13][14]
-
In Vivo Evaluation: Advancing lead compounds to cell-based and animal models to assess efficacy, pharmacokinetics, and safety profiles.
-
Off-Target Screening: Profiling promising candidates against a panel of other receptors and enzymes to ensure selectivity and minimize potential side effects.
By employing the systematic approach and validated protocols outlined in this guide, researchers can accelerate the discovery and development of next-generation therapeutics based on this versatile chemical scaffold.
References
- PubMed. (n.d.). Monoamine oxidase assays.
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Monoamine Oxidase Assay Kit (Colorimetric).
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- ACS Publications. (n.d.). Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with anticancer activity.
- Abcam. (n.d.). Monoamine Oxidase (MAO) Assay Kit (Fluorometric) (ab241031).
- Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit.
- PMC. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs.
- La Trobe University. (2021). Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays.
- BenchChem. (n.d.). The Piperidine Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery.
- NIH. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. NCBI Bookshelf.
- ACS Publications. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega.
- ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives.
- YouTube. (2020). Practical 4.4 Investigation of the effect of inhibitors on enzyme activity.
- ResearchGate. (2017). SYNTHESIS, CHARACTERIZATION, BIOLOGICAL EVALUATION AND ANTI–CORROSION ACTIVITY OF PIPERIDIN-4-ONE DERIVATIVES.
- MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation.
- PMC. (2025). Design, synthesis, and biological evaluation of novel 6-(4-aminopiperidin-1-yl)-substituted benzyl-3-methylpyrimidine-2,4(1H,3H)-dione derivatives as potential anticancer agents targeting thymidylate synthase.
- RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
- PubMed. (2006). Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors.
- PMC. (n.d.). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches.
- PMC. (n.d.). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity.
- PubMed. (2012). Synthesis and evaluation of a set of para-substituted 4-phenylpiperidines and 4-phenylpiperazines as monoamine oxidase (MAO) inhibitors.
- NIH. (2020). Natural based piperine derivatives as potent monoamine oxidase inhibitors: an in silico ADMET analysis and molecular docking studies.
- ResearchGate. (n.d.). Structure-activity relationships for a series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the dopamine transporter: Bioisosteric replacement of the piperazine improves metabolic stability.
- Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
- MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis.
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A Spectroscopic Journey: Distinguishing 4-Methylpiperidin-1-amine from its Synthetic Precursors
In the intricate world of pharmaceutical development and organic synthesis, the unambiguous identification of a target molecule and its intermediates is paramount. Spectroscopic techniques serve as the cornerstone of this characterization, providing a molecular fingerprint that allows researchers to track the transformation of functional groups and confirm the identity of synthesized compounds. This guide offers an in-depth spectroscopic comparison of 4-Methylpiperidin-1-amine, a valuable building block in medicinal chemistry, with its common precursors, 4-methylpiperidine and N-nitroso-4-methylpiperidine. Through a detailed analysis of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), we will illuminate the key spectral features that differentiate these three molecules, providing a robust framework for their identification and characterization.
The Synthetic Pathway: A Roadmap for Spectroscopic Analysis
The synthesis of this compound typically proceeds through a two-step sequence starting from 4-methylpiperidine. The initial step involves the nitrosation of the secondary amine of 4-methylpiperidine to form the N-nitroso intermediate. Subsequent reduction of the nitroso group yields the final product, this compound, which is a hydrazine derivative. This synthetic route provides a logical framework for our spectroscopic comparison.
Caption: Structure of N-Nitroso-4-methylpiperidine.
IR Spectrum: The most significant change in the IR spectrum upon nitrosation is the disappearance of the N-H stretching vibration and the appearance of a strong absorption band corresponding to the N=O stretching vibration, typically in the range of 1430-1490 cm⁻¹. T[1]he C-H stretching vibrations remain largely unchanged.
¹H and ¹³C NMR Spectra: A key feature of N-nitrosamines in NMR is the presence of rotational isomers (rotamers) due to the partial double-bond character of the N-N bond. T[2]his can lead to a doubling of signals in both the ¹H and ¹³C NMR spectra, indicating the presence of both syn and anti conformers. The protons and carbons α to the nitroso group will experience different chemical shifts depending on their orientation relative to the oxygen atom. For (Z)-4-methyl-N-nitrosopiperidine, ¹³C NMR data has been reported with signals for the piperidine ring carbons.
[3]Mass Spectrum: The mass spectrum of N-nitroso-4-methylpiperidine will show a molecular ion peak at m/z 128. A characteristic fragmentation pathway for N-nitrosamines is the loss of the nitroso group (·NO), resulting in a prominent peak at M-30 (m/z 98). A[4][5]nother common fragmentation is the loss of a hydroxyl radical (·OH), leading to a peak at M-17 (m/z 111).
[5]#### 3. This compound: The Final Product
The reduction of the nitroso group to an amino group results in the formation of a hydrazine derivative, which again has a unique spectroscopic signature.
Molecular Structure:
Caption: Structure of this compound.
IR Spectrum: The IR spectrum of this compound will be characterized by the reappearance of N-H stretching vibrations, but this time from the primary amino group (-NH₂). This will typically manifest as a pair of medium-intensity bands in the 3200-3400 cm⁻¹ region. The strong N=O absorption of the precursor will be absent.
¹H NMR Spectrum: The ¹H NMR spectrum will show signals for the piperidine ring and methyl group protons, similar to the starting material. The most notable new feature will be a broad singlet for the -NH₂ protons. The chemical shift of this signal can be variable and is sensitive to solvent and concentration.
[6]¹³C NMR Spectrum: The ¹³C NMR spectrum will resemble that of 4-methylpiperidine, with the carbons of the piperidine ring and the methyl group appearing in similar regions. The electronic effect of the -NH₂ group compared to the -H and -N=O groups will cause slight shifts in the carbon resonances.
Mass Spectrum: The molecular ion peak for this compound is expected at m/z 114. The fragmentation pattern will likely involve the loss of the amino group (-NH₂) to give a fragment at m/z 98. Alpha-cleavage adjacent to the piperidine nitrogen is also a probable fragmentation pathway.
Summary of Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight | Key IR Absorptions (cm⁻¹) | Key ¹H NMR Features (ppm) | Key MS Fragments (m/z) |
| 4-Methylpiperidine | C₆H₁₃N | 99.18 | ~3350 (N-H stretch), <3000 (C-H stretch) | ~0.9 (d, -CH₃), broad singlet (N-H) | 99 (M⁺), 98, 84 |
| N-Nitroso-4-methylpiperidine | C₆H₁₂N₂O | 128.17 | ~1450 (N=O stretch), <3000 (C-H stretch) | [1] Doubled signals due to rotamers | [2] 128 (M⁺), 98 (M-NO), 111 (M-OH) |
| This compound | C₆H₁₄N₂ | 114.19 | ~3300 (two N-H stretches), <3000 (C-H stretch) | Broad singlet (-NH₂) | [6] 114 (M⁺), 98 (M-NH₂) |
Conclusion
The spectroscopic techniques of IR, NMR, and MS provide a powerful and complementary toolkit for the unequivocal identification of this compound and its precursors. By understanding the characteristic spectral features associated with the key functional group transformations—from a secondary amine to an N-nitrosamine and finally to a hydrazine derivative—researchers can confidently monitor the progress of the synthesis and verify the purity and identity of their target compound. This guide serves as a practical reference for scientists engaged in the synthesis and characterization of piperidine-based compounds, ensuring the integrity and reliability of their research.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
- Rainey, W. T., Christie, W. H., & Lijinsky, W. (1978). Mass spectrometry of N-nitrosamines. Biomedical Mass Spectrometry, 5(6), 395–408.
- Asare, S. O., Hoskins, J. N., Blessing, R. A., & Hertzler, R. L. (2022). Mass spectrometry based fragmentation patterns of nitrosamine compounds. Rapid Communications in Mass Spectrometry, 36(8), e9261.
- Chow, Y. L., & Colón, C. J. (1968). Nuclear magnetic resonance studies on the configurations and conformations of heterocyclic nitrosamines. Canadian Journal of Chemistry, 46(18), 2827–2835.
- Urbanski, T., & Gürne, D. (1958). Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, Geologiques et Geographiques, 6, 605-609.
- ApSimon, J. W., Cooney, J. D., & Eenkhoorn, J. A. (1971). Some Aspects of the Mass Spectra of N-Nitrosamines. Canadian Journal of Chemistry, 49(8), 1367-1371.
- Beard, J. C., & Swager, T. M. (2021). An Organic Chemist’s Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry, 86(3), 2037–2057.
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ProQuest. (2023). The study of stereoselectivity and mesomeric effect of N-nitrosamines via 1H NMR spectroscopy. Retrieved from [Link]
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SpectraBase. (n.d.). (Z)-4-METHYL-N-NITROSOPIPERIDINE. Retrieved from [Link]
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A Senior Application Scientist's Guide to LC-MS Methodologies for 4-Methylpiperidin-1-amine Reaction Mixtures
This guide provides an in-depth comparison of liquid chromatography-mass spectrometry (LC-MS) methods for the analysis of 4-Methylpiperidin-1-amine and its associated reaction mixtures. As a small, polar, and basic molecule, this compound presents several analytical challenges, including poor retention on traditional reversed-phase columns and variable ionization efficiency. This document explores and objectively compares four primary LC-MS strategies: Reversed-Phase Liquid Chromatography (RPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Pairing Chromatography (IPC), and RPLC following chemical derivatization. The goal is to equip researchers, scientists, and drug development professionals with the technical insights and practical data needed to select and implement the most effective analytical approach for their specific needs.
The Analytical Challenge: The Physicochemical Nature of this compound
This compound is a primary amine with a low molecular weight and a high degree of polarity. These characteristics are central to the difficulties encountered during LC-MS analysis. In traditional RPLC, which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase, such compounds exhibit minimal interaction with the column, leading to poor retention and elution at or near the solvent front (void volume).[1][2] This co-elution with other unretained species in a complex reaction mixture can lead to significant ion suppression in the mass spectrometer's source, compromising detection and quantification.[1] Furthermore, the basic nature of the amine means its ionization state is highly dependent on the mobile phase pH, which affects both chromatographic retention and mass spectrometric sensitivity.[3]
Comparative Analysis of LC-MS Methodologies
To address these challenges, several chromatographic strategies can be employed. The choice of method depends on the analytical objective, be it rapid screening, high-sensitivity quantification, or detailed impurity profiling. Below is a comparative overview of four prominent techniques.
Table 1: Performance Comparison of LC-MS Methodologies for this compound Analysis
| Methodology | Retention Mechanism | Primary Advantages | Primary Disadvantages | Ideal Application |
| Reversed-Phase LC (RPLC) | Hydrophobic interactions. | Simplicity, robustness, wide availability of columns.[1] | Poor retention for polar analytes like this compound.[1][4] | Rapid screening where high retention is not critical; analysis of less polar components in the reaction mixture. |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Partitioning into a water-enriched layer on a polar stationary phase.[5] | Excellent retention for polar and hydrophilic compounds.[5][6] Orthogonal selectivity to RPLC.[2][5] | Can be less robust than RPLC; requires careful mobile phase preparation.[7] | Quantitative analysis of this compound and other polar components. |
| Ion-Pairing Chromatography (IPC) | Formation of a neutral ion-pair with a reagent, which is then retained by RPLC. | Improved retention of charged analytes on RPLC columns.[8] | Use of non-volatile ion-pairing reagents can contaminate the MS system and cause significant ion suppression.[9] | When HILIC is not available or feasible, and MS contamination risk is managed. |
| RPLC with Chemical Derivatization | Hydrophobic interactions of the derivatized, less polar analyte. | Significantly improves retention, enhances ionization efficiency and sensitivity.[10][11] | Adds an extra step to sample preparation; potential for side-products.[10] | High-sensitivity trace-level quantification. |
Experimental Workflows and Protocols
The following sections provide detailed step-by-step methodologies for each approach, designed to be self-validating and grounded in established analytical principles.
Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is often the most direct and effective approach for retaining small polar amines.[5][12] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. A water-enriched layer forms on the surface of the stationary phase, and polar analytes like this compound can partition into this layer, leading to retention.[7]
-
Sample Preparation: Dilute the reaction mixture in a solution that mimics the initial mobile phase conditions (e.g., 90:10 acetonitrile/water with 0.1% formic acid) to ensure good peak shape.
-
LC System: A standard HPLC or UHPLC system.
-
Column: A HILIC column with an amide or bare silica stationary phase (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm).[7]
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0.0 min: 95% B
-
5.0 min: 60% B
-
5.1 min: 95% B
-
7.0 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
MS Detector: Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QQQ).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Key MS Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 400 °C
-
Gas Flows: Optimized for the specific instrument.
-
Data Acquisition: Full Scan (for qualitative analysis) or Multiple Reaction Monitoring (MRM) for quantification (e.g., for this compound, m/z 115.1 -> fragment ions).
-
Caption: HILIC-MS workflow from sample preparation to data analysis.
Method 2: RPLC with Chemical Derivatization
Derivatization is a powerful technique to overcome the poor retention of polar amines in RPLC.[10][13] By reacting the primary amine group of this compound with a derivatizing agent, a larger, more hydrophobic molecule is formed. This new molecule will exhibit significantly stronger retention on a C18 column. A common and effective derivatizing agent is Dansyl Chloride.[10][14]
-
Derivatization Reaction:
-
To 100 µL of the sample (diluted in acetonitrile), add 100 µL of Dansyl Chloride solution (1 mg/mL in acetonitrile) and 50 µL of a sodium bicarbonate buffer (100 mM, pH 9).
-
Vortex the mixture and incubate at 60 °C for 30 minutes.[14]
-
After incubation, add 50 µL of a quenching solution (e.g., 2% methylamine solution) to react with excess Dansyl Chloride.
-
Dilute the final mixture with the initial mobile phase.
-
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[14]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[15]
-
Gradient:
-
0.0 min: 10% B
-
8.0 min: 95% B
-
9.0 min: 95% B
-
9.1 min: 10% B
-
12.0 min: 10% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 5 µL.
-
MS Detector and Parameters: As described in the HILIC method, but the MRM transition will be for the dansylated derivative (m/z of Dansyl-4-Methylpiperidin-1-amine -> fragment ions).
Caption: Derivatization RPLC-MS workflow.
Method 3: Ion-Pairing Chromatography (IPC)
IPC can be used to retain ionic analytes like protonated this compound on an RPLC column.[8] An ion-pairing reagent, such as a perfluorinated carboxylic acid (e.g., heptafluorobutyric acid, HFBA), is added to the mobile phase.[9] The anionic reagent forms an ion pair with the cationic analyte. This neutral, and often bulky, ion pair has increased hydrophobicity and is retained on the C18 column.
Causality Note: While effective for retention, IPC is often considered a last resort for LC-MS applications. Ion-pairing reagents are notoriously difficult to remove from the LC and MS systems and can cause persistent background noise and ion suppression for subsequent analyses.[9] Therefore, dedicating an LC system for IPC methods is highly recommended.[16]
-
Sample Preparation: Dilute the reaction mixture in the initial mobile phase.
-
LC System: A standard HPLC or UHPLC system (preferably dedicated to IPC).
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 5 mM HFBA in Water.
-
Mobile Phase B: 5 mM HFBA in Acetonitrile.
-
Gradient:
-
0.0 min: 5% B
-
8.0 min: 90% B
-
9.0 min: 90% B
-
9.1 min: 5% B
-
12.0 min: 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Detector and Parameters: As described in the HILIC method.
Conclusion and Recommendations
The optimal LC-MS method for analyzing this compound reaction mixtures is dictated by the specific analytical requirements.
-
For robust and reliable quantification of the polar parent compound and related polar impurities, HILIC is the superior choice. It provides excellent retention without the need for sample derivatization or the use of contaminating reagents.[6]
-
For achieving the highest sensitivity and lowest limits of detection , chemical derivatization with Dansyl Chloride followed by RPLC-MS is the recommended approach. The derivatization step not only improves chromatography but also significantly enhances the ionization efficiency of the analyte.[10][11]
-
Ion-Pairing Chromatography can be an effective alternative for improving retention on RPLC systems if HILIC is unavailable.[4] However, it must be used with extreme caution due to the high risk of persistent MS system contamination and ion suppression.[9]
-
Standard Reversed-Phase Liquid Chromatography is generally unsuitable for the direct, quantitative analysis of this compound due to poor retention, but it remains a valuable tool for analyzing less polar starting materials or products within the same reaction mixture.[17]
By understanding the underlying principles and trade-offs of each technique, researchers can confidently select and implement the most appropriate LC-MS method to generate accurate and reliable data for their drug development programs.
References
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Primary amines as derivatization reagents for LC-HRMS analysis of FFAs. ResearchGate. [Link]
-
Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. ResearchGate. [Link]
-
Analysis of Underivatized Biogenic Amines by LC–MS/MS Using an Alternative Ion-pairing Chromatography Technique. LCGC International. [Link]
-
Hydrophilic Interaction Liquid Chromatography for the Analysis of Pharmaceutical Formulations. ResearchGate. [Link]
-
Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed. [Link]
-
Which ion pair reagents are compatible with LC-MS? ResearchGate. [Link]
-
Ion-pairing chromatography and amine derivatization provide com- plementary approaches for the targeted LC-MS analysis of the. SciSpace. [Link]
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Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications. [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health (NIH). [Link]
-
Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. National Institutes of Health (NIH). [Link]
-
Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
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Effect of pH on LC-MS Analysis of Amines. Waters Corporation. [Link]
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Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. National Institutes of Health (NIH). [Link]
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RediSep C-18 reversed phase column Purification of primary amines. Teledyne ISCO. [Link]
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Evaluation of hybrid hydrophilic interaction chromatography stationary phases for ultra- HPLC in analysis of polar pteridines. Wiley Online Library. [Link]
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Advances in Hydrophilic Interaction Liquid Chromatography for Pharmaceutical Analysis. Chromatography Online. [Link]
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Not (Only) Reversed-Phase LC–MS: Alternative LC–MS Approaches. LCGC International. [Link]
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Current status and future developments of LC-MS/MS in clinical chemistry for quantification of biogenic amines. PubMed. [Link]
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The Development of an Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry Method for Biogenic Amines in Fish Samples. National Institutes of Health (NIH). [Link]
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Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS. Anapharm Bioanalytics. [Link]
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Mapping peptide-protein interactions by amine-reactive cleavable photoaffinity. ChemRxiv. [Link]
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Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS. Separation Science. [Link]
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Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants. National Institutes of Health (NIH). [Link]
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A high-sensitivity LC-MS/MS method for the determination of 4-methyl-piperazine-1-carbodithioc acid 3-cyano-3, 3-diphenylpropyl ester hydrochloride in rat plasma and its application to a pharmacokinetics study. PubMed. [Link]
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Quantitative LC/MS/MS Analysis of Drugs in Human Serum With Agilent Captiva EMR–Lipid Cleanup. Agilent. [Link]
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A Senior Application Scientist's Guide to the Chiral Separation and Analysis of 4-Methylpiperidin-1-amine Enantiomers
Introduction: The Critical Role of Enantiomeric Purity
In modern drug discovery and development, the stereochemistry of a molecule is not a trivial detail—it is a critical determinant of therapeutic efficacy and patient safety. Chiral molecules, which are non-superimposable mirror images of each other (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles. The U.S. Food and Drug Administration (FDA) and other global regulatory bodies have established clear guidelines that often require the development of single-enantiomer drugs.[1] This underscores the necessity for robust and reliable analytical methods to separate and quantify enantiomers.
4-Methylpiperidin-1-amine is a chiral synthetic building block featuring a piperidine scaffold. This structural motif is prevalent in a vast number of biologically active compounds and approved drugs, making its derivatives valuable intermediates in pharmaceutical research.[2][3] The presence of a chiral center at the 4-position of the piperidine ring necessitates meticulous control and analysis of its enantiomeric composition. This guide provides a comparative analysis of the primary chromatographic techniques used for the chiral separation of this compound enantiomers, offering field-proven insights to guide your method development.
Pillar 1: High-Performance Liquid Chromatography (HPLC) — The Established Workhorse
Chiral High-Performance Liquid Chromatography (HPLC) is the cornerstone of enantioselective analysis in the pharmaceutical industry.[4][5][6] The direct approach, which utilizes a Chiral Stationary Phase (CSP), is the most common and powerful method.[4] The separation mechanism relies on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP, leading to differential retention times.
Mechanism of Separation on Polysaccharide-Based CSPs
For cyclic amines like this compound, polysaccharide-based CSPs are exceptionally versatile and often the first choice for method screening.[7][8] These phases, typically derived from amylose or cellulose coated or immobilized on a silica support, possess helical polymer structures that create a complex chiral environment.[8][9] Chiral recognition is achieved through a combination of intermolecular interactions:
-
Hydrogen Bonding: The amine and piperidine ring nitrogens can act as hydrogen bond acceptors or donors.
-
Dipole-Dipole Interactions: Polar groups on the CSP interact with the analyte.
-
Inclusion Complexation: The analyte can fit into chiral grooves or cavities within the polysaccharide structure.
The combination of these interactions must differ in energy for the two enantiomers, governed by the "three-point interaction" model, to achieve separation.[1]
Comparative Performance of Polysaccharide CSPs
A systematic screening approach is the most efficient strategy for identifying a suitable CSP.[4] The following table summarizes typical starting conditions for screening this compound on popular immobilized polysaccharide columns, which offer broad solvent compatibility.[9]
| Column Chemistry | Mobile Phase System | Typical Additive | Expected Performance Notes |
| Amylose tris(3,5-dimethylphenylcarbamate) | Normal Phase (NP): Hexane/Ethanol (90/10, v/v) | 0.1% Diethylamine (DEA) | Often provides high enantioselectivity for amines. The basic additive is crucial to prevent peak tailing by masking active silanol sites on the silica.[5][7] |
| Cellulose tris(3,5-dimethylphenylcarbamate) | Normal Phase (NP): Hexane/Isopropanol (90/10, v/v) | 0.1% Diethylamine (DEA) | Complementary selectivity to amylose-based phases. The choice between IPA and Ethanol can significantly alter selectivity. |
| Amylose tris(3,5-dichlorophenylcarbamate) | Polar Organic (PO): Acetonitrile/Methanol (95/5, v/v) | 0.1% Butylamine (BA) | The polar organic mode is useful for analytes with limited solubility in hexane and can offer different selectivity profiles.[7] |
| Cellulose tris(4-chloro-3-methylphenylcarbamate) | Reversed Phase (RP): Acetonitrile/Water w/ 10mM NH₄HCO₃ | None | Reversed-phase is less common for this specific analyte but essential for LC-MS compatibility.[10] |
Workflow for Chiral HPLC Method Development
The process of developing a robust chiral separation method is systematic. It begins with screening and progresses through optimization to validation.
Caption: A typical workflow for chiral HPLC method development.
Pillar 2: Supercritical Fluid Chromatography (SFC) — The High-Speed, Green Alternative
Supercritical Fluid Chromatography (SFC) has re-emerged as a premier technique for chiral separations, often outperforming HPLC in speed and efficiency.[11][12][13] It uses supercritical carbon dioxide (CO₂) as the primary mobile phase component, which exhibits low viscosity and high diffusivity, allowing for much faster separations.[11][13]
Advantages of SFC for Chiral Amine Analysis
-
Speed: The low viscosity of supercritical CO₂ permits high flow rates without generating excessive backpressure, drastically reducing analysis times.[12][13]
-
Efficiency: Enhanced mass transfer leads to sharper, more efficient peaks.
-
Green Chemistry: SFC significantly reduces the consumption of organic solvents compared to normal-phase HPLC, lowering both costs and environmental impact.[12]
-
Orthogonal Selectivity: SFC can provide different enantioselectivity compared to HPLC, making it a powerful tool when HPLC methods fail.[13]
Method Development in SFC
Method development in SFC follows a similar screening philosophy to HPLC, using the same polysaccharide-based CSPs.[14][15] The mobile phase consists of CO₂ and an organic co-solvent (modifier), typically an alcohol like methanol or ethanol.
Key Optimization Parameters in SFC:
-
Co-solvent Choice & Percentage: This is the most critical parameter for adjusting retention and selectivity.
-
Additive: As with HPLC, a basic additive (e.g., diethylamine, isopropylamine) is essential for achieving good peak shape with basic analytes like this compound.[11]
-
Back Pressure & Temperature: These parameters influence the density and solvating power of the supercritical fluid mobile phase, offering another level of optimization.[11][16]
Comparative Data: HPLC vs. SFC
The following table presents representative data for the separation of a closely related chiral amine on a popular amylose-based CSP, illustrating the typical performance differences between the techniques.
| Parameter | HPLC Method | SFC Method |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) 5 µm, 4.6x250mm | Amylose tris(3,5-dimethylphenylcarbamate) 5 µm, 4.6x250mm |
| Mobile Phase | Hexane/Ethanol (90/10, v/v) + 0.1% DEA | CO₂/Methanol (80/20, v/v) + 0.1% DEA |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Temperature | 25 °C | 40 °C |
| Back Pressure | ~50 bar | 150 bar (set) |
| Retention Time (t_R1) | 8.5 min | 2.1 min |
| Retention Time (t_R2) | 10.2 min | 2.8 min |
| Resolution (R_s) | 2.1 | 2.5 |
| Analysis Time | ~12 min | ~4 min |
Experimental Protocols: A Self-Validating System
Protocol 1: Chiral HPLC Analysis
This protocol describes a standard method for analyzing the enantiomeric purity of this compound.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the mobile phase to a final concentration of 1.0 mg/mL.
-
Filter the sample through a 0.45 µm PTFE syringe filter before injection.
-
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate), immobilized), 5 µm, 4.6 x 250 mm.
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the enantiomeric excess (% ee) using the formula: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100.
-
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A Comparative Guide to the Reactivity of 4-Methylpiperidin-1-amine and Piperidine for the Synthetic Chemist
In the landscape of heterocyclic chemistry, saturated nitrogen-containing rings are foundational scaffolds for the development of pharmaceuticals, agrochemicals, and functional materials. Among these, the piperidine moiety is ubiquitous. While piperidine itself is a well-understood secondary amine, its N-amino derivative, 4-Methylpiperidin-1-amine, presents a nuanced reactivity profile that warrants a detailed comparative analysis. This guide provides researchers, scientists, and drug development professionals with an in-depth examination of the reactivity differences between these two molecules, grounded in mechanistic principles and supported by actionable experimental protocols.
Introduction: Structural and Electronic Distinctions
At first glance, this compound and piperidine share the same six-membered azacyclohexane core. However, their reactivity diverges significantly due to key structural and electronic differences.
-
Piperidine is a classic secondary amine. Its reactivity is dominated by the lone pair of electrons on the nitrogen atom, which is sp³ hybridized. This lone pair is readily available for nucleophilic attack and protonation, making piperidine a moderately strong base and a competent nucleophile.[1][2]
-
This compound is a hydrazine derivative, specifically a cyclic N,N-disubstituted hydrazine. It possesses two nitrogen atoms: the endocyclic, tertiary ring nitrogen (N1) and the exocyclic, primary amino nitrogen (N1'). The defining feature is the N-N bond, which introduces unique electronic effects. The 4-methyl group, an electron-donating group, subtly increases the electron density of the ring.
The primary locus of reactivity in this compound is the terminal NH₂ group. The presence of an adjacent nitrogen atom with a lone pair gives rise to a phenomenon known as the alpha effect , which can enhance the nucleophilicity of the terminal nitrogen beyond what would be predicted from its basicity alone.[3][4] This is attributed to the interaction between the lone pairs on the adjacent nitrogen atoms, leading to a destabilization of the ground state and a stabilization of the transition state in nucleophilic reactions.[3]
Comparative Basicity and Nucleophilicity
A fundamental aspect influencing the reactivity of these amines is their basicity, quantified by the pKa of their conjugate acids.
| Compound | Structure | Key Functional Group | Conjugate Acid pKa |
| Piperidine | Secondary Amine | ~11.1[5][6] | |
| This compound | ![]() | N-Amino (Hydrazine) | Estimated ~7-8* |
While piperidine is a stronger base, this compound is predicted to be a more potent nucleophile in many reactions due to the alpha effect. However, it is crucial to note that the magnitude of the alpha effect can be solvent-dependent and may not be universally observed in all reaction types.[3][7] Some studies on simple hydrazines have shown reactivities comparable to non-alpha-effect amines, suggesting that steric and electronic factors of the overall molecule play a significant role.[8][9]
This guide will now explore three key reaction classes to experimentally probe and compare the reactivity of these two compounds.
Experimental Comparison of Reactivity
The following sections detail experimental protocols designed to highlight the distinct reactivity profiles of piperidine and this compound.
N-Acylation: A Probe of Nucleophilicity
N-acylation is a fundamental transformation that forms a stable amide (or in the case of this compound, a hydrazide) bond. The rate of this reaction is a direct measure of the nucleophilicity of the amine towards an acylating agent.
Hypothesis: this compound will react faster with an acylating agent like benzoyl chloride than piperidine, despite its lower basicity, due to the alpha effect enhancing the nucleophilicity of its terminal NH₂ group.
Experimental Workflow for Comparative N-Acylation
Caption: Parallel workflow for the comparative N-acylation experiment.
Detailed Protocol: Competitive N-Acylation
-
Reaction Setup: To a solution of benzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask cooled to 0°C, add a pre-mixed solution containing piperidine (1.0 eq), this compound (1.0 eq), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.2 eq) in DCM dropwise.
-
Reaction Monitoring: Stir the reaction at 0°C. Aliquots should be taken at regular intervals (e.g., 5, 15, 30, 60 minutes), quenched with saturated aqueous NaHCO₃, and analyzed by GC-MS or HPLC to determine the ratio of N-benzoylpiperidine to the acylated this compound product.
-
Causality: This competitive experiment directly probes the relative nucleophilicity of the two amines under identical conditions, isolating the electronic effects from variations in experimental setup. The use of a hindered, non-nucleophilic base is crucial to ensure it only acts as a proton scavenger and does not compete in the acylation.[10]
N-Alkylation: Exploring Steric and Electronic Influences
N-alkylation with an alkyl halide is another key reaction, proceeding via an Sₙ2 mechanism. This reaction is sensitive to both the nucleophilicity of the amine and steric hindrance at the reaction center.
Hypothesis: this compound will again show enhanced reactivity over piperidine with a primary alkyl halide (e.g., benzyl bromide) due to the alpha effect. The steric bulk of the piperidine ring itself is a common factor, but the primary amino group of this compound is sterically less hindered than the secondary nitrogen of piperidine, which has two adjacent ring carbons.
Reaction Mechanisms
Caption: Sₙ2 mechanisms for N-alkylation of both amines.
Detailed Protocol: N-Alkylation with Benzyl Bromide
-
Reaction Setup: In separate, parallel reaction vessels, dissolve piperidine (1.0 eq) and this compound (1.0 eq) in anhydrous acetonitrile. Add finely powdered, anhydrous potassium carbonate (K₂CO₃) (1.5 eq) to each flask.[11]
-
Reagent Addition: Add benzyl bromide (1.05 eq) to each flask at room temperature while stirring.
-
Reaction Monitoring and Workup: Monitor the consumption of the starting materials by TLC or GC-MS. Upon completion, filter the K₂CO₃, and concentrate the filtrate under reduced pressure. The residue can then be purified by column chromatography.
-
Causality: Using a solid base like K₂CO₃ simplifies the workup and prevents the introduction of a competing soluble nucleophile. Acetonitrile is a suitable polar aprotic solvent for Sₙ2 reactions. Comparing the reaction times to completion will provide a clear indication of the relative reactivity.
Reaction with Carbonyls: A Tale of Two Pathways
The reaction with aldehydes and ketones provides the most dramatic divergence in reactivity, leading to fundamentally different product classes.
-
Piperidine (Secondary Amine): Reacts with ketones to form enamines .[12][13] This reaction requires acid catalysis and the removal of water. The enamine product is a versatile synthetic intermediate itself.
-
This compound (Hydrazine derivative): Reacts with ketones to form hydrazones .[14] This condensation is typically faster and often does not require strong acid catalysis.
Hypothesis: this compound will react more readily and under milder conditions with a model ketone (e.g., cyclohexanone) than piperidine, forming a stable hydrazone, while piperidine will require acid catalysis and water removal to form the corresponding enamine.
Product Formation Pathways
Caption: Divergent reaction pathways with a ketone.
Detailed Protocol: Reaction with Cyclohexanone
-
Hydrazone Synthesis (4-MPA):
-
Dissolve this compound (1.0 eq) and cyclohexanone (1.0 eq) in ethanol at room temperature.
-
Add a single drop of acetic acid as a catalyst.
-
Stir the reaction at room temperature for 1-2 hours. The product often precipitates from the solution.
-
Monitor by TLC for the disappearance of the starting materials. Cool and collect the hydrazone product by filtration.
-
-
Enamine Synthesis (Piperidine):
-
Combine cyclohexanone (1.0 eq) and piperidine (1.2 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.01 eq).
-
Fit the flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
-
Heat the mixture to reflux and monitor by TLC. The reaction may take several hours.
-
After cooling, carefully neutralize the acid catalyst with a mild base before concentrating the solvent to obtain the crude enamine.
-
Causality: The formation of a hydrazone is generally more thermodynamically favorable and kinetically faster than enamine formation. The protocol for piperidine necessitates more forcing conditions (heat, azeotropic removal of water) to drive the equilibrium toward the enamine product, highlighting its lower intrinsic reactivity in this specific transformation.[12]
Summary and Outlook
This comparative guide demonstrates that while structurally similar, this compound and piperidine exhibit distinct reactivity profiles rooted in their fundamental electronic differences.
| Reaction Type | Expected Reactivity of 4-MPA vs. Piperidine | Rationale | Product Type (from Ketone) |
| N-Acylation | Faster | Alpha effect enhances nucleophilicity. | Hydrazide |
| N-Alkylation | Faster | Alpha effect and lower steric hindrance. | N-Alkyl Hydrazine |
| Condensation | Faster, Milder Conditions | More nucleophilic; stable C=N bond formation. | Hydrazone |
For the practicing chemist, the choice between these two reagents depends on the desired outcome:
-
Piperidine remains the reagent of choice for generating enamines for subsequent C-C bond-forming reactions (e.g., Stork enamine alkylation) and as a general-purpose, moderately strong secondary amine base.[12][15]
-
This compound should be considered a superior nucleophile for acylation and alkylation reactions where a hydrazide or N-alkyl hydrazine moiety is desired. Its most characteristic reaction is the efficient formation of hydrazones with carbonyl compounds, a transformation that is often a key step in the synthesis of various nitrogen-containing heterocycles.
By understanding the interplay of basicity, nucleophilicity, the alpha effect, and steric factors, researchers can make informed decisions in reagent selection, optimizing reaction conditions and achieving their synthetic goals with greater precision.
References
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4-Methylpiperidin-1-amine
This guide provides essential safety and logistical information for the proper disposal of 4-Methylpiperidin-1-amine. As a substituted aliphatic amine, this compound requires rigorous handling and disposal protocols to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined herein are designed to provide researchers, scientists, and drug development professionals with a clear, step-by-step methodology grounded in established safety principles and regulatory standards.
Hazard Identification and Essential Safety Precautions
This compound, like many volatile, low-molecular-weight amines, presents several potential hazards. A thorough risk assessment is the foundation of its safe management. The primary hazards are associated with its flammability, corrosivity, and potential toxicity.
Core Directive: Always handle this compound and its waste within a certified chemical fume hood. Personnel must be equipped with appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), splash-proof safety goggles, a face shield, and a flame-retardant lab coat.[1]
| Hazard Classification | Description | Mitigation & Rationale |
| Flammability | Amine compounds can be flammable, with vapors that may form explosive mixtures with air.[2] Ignition sources such as sparks, open flames, and hot surfaces must be eliminated from the handling area.[3] | Rationale: Preventing vapor accumulation and contact with ignition sources is critical to avoid fire or explosion. All dispensing and waste collection should use non-sparking tools and grounded equipment to prevent static discharge.[2][3] |
| Skin and Eye Contact | Expected to be corrosive or severely irritating to skin and eyes upon contact, causing chemical burns.[4][5] | Rationale: Direct contact can cause immediate and severe tissue damage. The use of comprehensive PPE is non-negotiable. An emergency eyewash station and safety shower must be immediately accessible.[1] |
| Inhalation | Vapors may cause respiratory tract irritation.[5] Chronic overexposure could potentially lead to respiratory sensitization or lung injury.[2] | Rationale: Engineering controls, specifically a properly functioning chemical fume hood, are the primary defense against vapor inhalation.[1] |
| Environmental Hazard | Amines can be toxic to aquatic life. Discharge into drains, sewers, or the environment is strictly prohibited and can cause significant ecological harm.[1][6] | Rationale: Environmental stewardship and regulatory compliance mandate that this chemical waste be isolated from waterways and soil.[7] |
Pre-Disposal Waste Management: Containment and Segregation
Proper management begins the moment a material is designated as waste. The causality behind these steps is to prevent dangerous reactions, ensure regulatory compliance, and facilitate safe transport by waste disposal professionals.
Step 1: Identify and Segregate Waste Streams Immediately separate waste containing this compound from all other chemical waste streams.[6]
-
Critical Incompatibility: Do NOT mix amine waste with acids or strong oxidizing agents.[6] The neutralization reaction with acids is highly exothermic and can cause boiling and splashing, while reaction with oxidizers can lead to fire or explosion.
-
Segregation Logic: Keep halogenated and non-halogenated solvent waste separate. Aqueous waste containing the amine should also be in its own designated container.[8]
Step 2: Select an Appropriate Waste Container The container is the primary barrier between the hazardous waste and the environment.
-
Use a container made of compatible material, such as high-density polyethylene (HDPE) or glass. The original product container is often a suitable choice.[9]
-
Ensure the container is in good condition, free of cracks, and has a secure, tightly-sealing cap to prevent vapor leakage.[6][9]
-
For liquid waste, never fill a container more than 75-80% full to allow for vapor expansion.[8]
Step 3: Label the Waste Container Correctly Proper labeling is a regulatory requirement and a critical safety communication tool.
-
Affix a "HAZARDOUS WASTE" label to the container as soon as the first drop of waste is added.[9]
-
Clearly list all constituents by their full chemical name (e.g., "this compound," "Methanol") and their approximate percentage.[9] Do not use abbreviations or chemical formulas.
Step 4: Store the Waste Container Safely Waste must be stored in a designated Satellite Accumulation Area (SAA) at or near the point of generation.
-
Store the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6]
-
Ensure the container is stored within secondary containment (e.g., a chemical-resistant tray or bin) to contain any potential leaks.[8]
Disposal Methodology: The Mandated Protocol
Under no circumstances should this compound be disposed of via the sanitary sewer system (drain disposal) or by evaporation in a fume hood.[1][6] Such actions are illegal, environmentally damaging, and pose a significant safety risk.
The only acceptable and compliant method for the disposal of this compound is through a licensed hazardous waste disposal contractor.[6]
Procedural Steps for Final Disposal:
-
Accumulation: Continue to add compatible waste to your correctly labeled container in the SAA.
-
Request Pickup: Once the container is nearly full (not exceeding 80% capacity) or has been accumulating for a designated period (e.g., 150 days in a laboratory setting), schedule a waste pickup.[8]
-
Documentation: Maintain meticulous records of the waste generated, including quantities, dates, and disposal methods, as required by your institution and local regulations.[6][7]
-
Transfer: Follow your institution's specific procedures for transferring the sealed and labeled container to the designated main accumulation area for pickup by the licensed contractor.
The contractor will typically use high-temperature incineration with flue gas scrubbing to destroy the chemical, which is the environmentally preferred method for this class of compound.[1][10]
Visual Workflow Guides
The following diagrams illustrate the critical decision-making and procedural workflows for managing this compound waste and responding to spills.
Caption: Waste Management Decision Workflow for this compound.
Caption: Emergency Spill Response Protocol for this compound.
References
-
Amine Disposal For Businesses. Collect and Recycle. [Link]
-
Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering. [Link]
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Amine Usage Guidelines for High-Purity Amines in Industry. (2025). Diplomata Comercial. [Link]
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Grygorenko, O. O., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
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Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor. (2025). ResearchGate. [Link]
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Material Safety Data Sheet - ADDOCAT KE-9018 363D. Tri-iso. [Link]
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Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety. [Link]
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The NIH Drain Discharge Guide. National Institutes of Health. [Link]
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Piperidine. Wikipedia. [Link]
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Hazardous Waste Disposal Guide. Northwestern University. [Link]
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A Senior Application Scientist's Guide to Handling 4-Amino-1-methylpiperidine (CAS: 41838-46-4)
Introduction: A Risk-Based Approach to Safety
4-Amino-1-methylpiperidine (also known as 1-methylpiperidin-4-amine) is a valuable substituted piperidine derivative utilized in various research and development applications, particularly in the synthesis of novel pharmaceutical compounds. However, its utility is matched by a significant hazard profile that demands a rigorous and informed approach to handling. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a comprehensive operational framework grounded in the chemical's specific reactivity and toxicology. Our objective is to empower you, our fellow scientists, to manage its risks effectively, ensuring both personal safety and the integrity of your research.
Section 1: Hazard Assessment & Toxicological Profile of 4-Amino-1-methylpiperidine
Understanding the intrinsic hazards of a chemical is the foundation of safe handling. 4-Amino-1-methylpiperidine is classified as a hazardous substance, primarily due to its flammability, corrosivity, and potential toxicity.[1] The amine functional group imparts a basic character, which is a primary driver of its corrosive effects on biological tissues.[2]
Globally Harmonized System (GHS) Hazard Classification
The following table summarizes the GHS hazard statements associated with 4-Amino-1-methylpiperidine, providing a clear overview of the risks involved.
| Hazard Class | GHS Code | Hazard Statement | Source(s) |
| Flammable Liquids | H226 | Flammable liquid and vapor | [1] |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [1] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [1] |
| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [1] |
| Serious Eye Damage | H318 | Causes serious eye damage | [1] |
This data synthesizes classifications from multiple sources; percentages of agreement among notifiers can be found in reference databases.[1]
The Causality Behind the Hazards:
-
Corrosivity (H314): As an amine, this compound is alkaline. Upon contact with skin or eyes, it can cause liquefaction necrosis, a process where the saponification of fats and solubilization of proteins allows for deep and rapid tissue penetration, leading to severe chemical burns.[2] Immediate and thorough rinsing is critical to mitigate the extent of the damage.[3]
-
Flammability (H226): The compound has a flash point that indicates it can form an ignitable vapor-air mixture at moderately elevated temperatures.[4] It is imperative to keep it away from all sources of ignition.[4]
-
Toxicity (H302, H312): While acute toxicity data is limited, related amines can be toxic if absorbed through the skin or ingested.[2] Systemic effects may occur, reinforcing the need for stringent skin protection.
Section 2: The Hierarchy of Controls: Engineering and Administrative Measures
Before any personal protective equipment is worn, engineering and administrative controls must be implemented as the primary line of defense. Relying solely on PPE is a failure of safety protocol design.
-
Engineering Control - The Chemical Fume Hood: All handling of 4-Amino-1-methylpiperidine, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood.[5][6] This is non-negotiable. The fume hood contains vapors and protects you from inhalation and facial exposure to splashes.
-
Administrative Control - Designated Work Area: Establish a clearly marked "Designated Area" within the lab for handling this compound. This restricts access and prevents cross-contamination of other workspaces.
-
Quantity Minimization: Only work with the smallest quantity of the chemical necessary for your experiment to minimize the potential impact of a spill or exposure.
Section 3: Mandatory Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all personnel handling 4-Amino-1-methylpiperidine. This protocol is designed to provide comprehensive protection against all identified hazards.
| PPE Category | Item | Specifications & Rationale |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Goggles: Must be splash-proof and conform to EN 166 (EU) or ANSI Z87.1 (US) standards to protect against splashes entering from the top or sides.[3] Face Shield: Worn over safety goggles, a face shield is required to protect the entire face from splashes during transfers of larger volumes or energetic reactions.[7] |
| Skin & Body Protection | Flame-Resistant (FR) Lab Coat & Chemical-Resistant Apron | Lab Coat: A lab coat made from a flame-resistant material like Nomex® is essential due to the chemical's flammability. It must be fully buttoned.[7] Apron: A chemical-resistant apron worn over the lab coat provides an additional barrier against spills. |
| Hand Protection | Double Gloving: Nitrile or Neoprene | Rationale: Single gloves can have pinholes and offer insufficient protection against corrosive amines. Inner Glove: Standard nitrile glove. Outer Glove: A thicker, chemical-resistant glove (e.g., neoprene or butyl rubber) should be worn over the inner glove. Always inspect gloves for tears or degradation before use.[3][7] Consult the glove manufacturer's chemical resistance guide for specific breakthrough times. |
| Foot Protection | Closed-toe Shoes | Shoes must fully cover the feet. Perforated shoes, sandals, or fabric shoes offer no protection against spills and are prohibited.[7] |
| Respiratory Protection | Air-Purifying Respirator | When Required: A respirator is necessary if there is a failure of engineering controls (e.g., fume hood malfunction) or during the cleanup of a significant spill.[7][8] A full-face respirator with an organic vapor/amine cartridge is recommended.[9] All respirator use must be part of a formal respiratory protection program with medical evaluation and fit-testing.[7] |
Section 4: Procedural Guide: A Step-by-Step Safe Handling Workflow
This workflow integrates the hazard assessment and PPE protocol into a practical, step-by-step process.
Experimental Workflow for Safe Handling
Caption: Safe handling workflow for 4-Amino-1-methylpiperidine.
Section 5: Emergency Operational Plan
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15-30 minutes, preferably under a safety shower.[2][3] Remove all contaminated clothing while flushing. Seek immediate medical attention.[3]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[3][10] Remove contact lenses if present and easy to do so.[10] Seek immediate medical attention.[3]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[3] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.
In Case of a Spill:
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Control: If safe to do so, remove all ignition sources.[3]
-
Contain: For small spills, cover with a non-combustible absorbent material like sand, vermiculite, or diatomaceous earth.[11][12] Do not use combustible materials like paper towels.
-
Neutralize: Decontamination of surfaces may be accomplished with a dilute (5%) solution of acetic acid, followed by water.[13]
-
Collect & Dispose: Using spark-proof tools, carefully collect the absorbed material into a designated, labeled hazardous waste container.[11][14]
Section 6: Waste Disposal Protocol
All waste streams containing 4-Amino-1-methylpiperidine are considered hazardous waste.
-
Chemical Waste: Unused or waste chemical must be collected in a clearly labeled, compatible container.[14] The label must read "HAZARDOUS WASTE" and list the full chemical name and approximate concentration.[14]
-
Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and contaminated labware must be collected in a separate, sealed, and labeled hazardous waste container.
-
Storage and Disposal: Store waste containers in a designated satellite accumulation area, ensuring they are segregated from incompatible materials (e.g., strong acids, oxidizing agents).[4][14] Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office. Do not discharge to sewer systems.[3]
References
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Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine. [Link]
-
Chemos GmbH & Co. KG. (Date not available). Safety Data Sheet: Piperidine. [Link]
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U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
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PENTA s.r.o. (2024, May 7). Safety Data Sheet: Piperidine. [Link]
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U.S. Department of Health & Human Services. (Date not available). Personal Protective Equipment (PPE). [Link]
-
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. [Link]
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National Center for Biotechnology Information. (Date not available). PubChem Compound Summary for CID 102161, 1-methyl-N-(1-methylpiperidin-4-yl)piperidin-4-amine. [Link]
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National Center for Biotechnology Information. (Date not available). PubChem Compound Summary for CID 2737531, 4-Amino-1-methylpiperidine. [Link]
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Purdue University College of Engineering. (Date not available). Guidelines: Handling and Disposal of Chemicals. [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

